Triethyl-d15-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterio-N,N-bis(1,1,2,2,2-pentadeuterioethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMANZCXQSJIPKH-NLBPYYKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583737 | |
| Record name | N,N-Bis[(~2~H_5_)ethyl](~2~H_5_)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66688-79-7 | |
| Record name | N,N-Bis[(~2~H_5_)ethyl](~2~H_5_)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl-d15-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Perdeuterated Workhorse: A Technical Guide to Triethyl-d15-amine in Advanced Research
For the modern researcher in drug development, metabolomics, and mechanistic organic chemistry, precision and clarity in analytical measurement are paramount. The ability to unequivocally identify and quantify analytes in complex matrices, or to dissect the intricate steps of a chemical transformation, often hinges on the use of sophisticated tools. Among these, stable isotope-labeled compounds have emerged as indispensable assets. This guide provides an in-depth technical exploration of one such molecule: Triethyl-d15-amine ((CD₃CD₂)₃N). We will move beyond a simple catalog of applications to provide a foundational understanding of why and how this perdeuterated amine serves as a powerful tool in mass spectrometry, mechanistic studies, and nuclear magnetic resonance spectroscopy.
The Foundation: Why Deuterium?
The substitution of hydrogen (¹H) with its stable, heavier isotope, deuterium (²H or D), imparts subtle yet profound changes in the physical properties of a molecule without altering its fundamental chemical reactivity. The C-D bond is slightly shorter and stronger than a C-H bond, leading to a lower vibrational zero-point energy.[1][2] This seemingly minor difference is the cornerstone of the utility of deuterated compounds in a variety of analytical and research contexts. This compound, in which all 15 hydrogen atoms of triethylamine are replaced with deuterium, is an exemplary reagent that leverages these isotopic effects to great advantage.
Quantitative Accuracy in Mass Spectrometry: The Internal Standard of Choice
In quantitative analysis using mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), this compound is a widely used internal standard for the determination of its non-labeled counterpart, triethylamine.[3] Triethylamine itself is a common organic base and reagent, and its residual presence in active pharmaceutical ingredients (APIs) or its concentration in biological and environmental samples often needs to be precisely monitored.[4]
The Principle of Isotope Dilution Mass Spectrometry
The gold standard for quantification in MS is the isotope dilution method.[5] This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of preparation. The deuterated standard is chemically identical to the analyte and therefore exhibits nearly the same behavior during sample extraction, derivatization, chromatography, and ionization.[6] Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. Thus, the ratio of the MS signal of the analyte to that of the internal standard provides a highly accurate and precise measure of the analyte's concentration, effectively canceling out matrix effects and other sources of error.[6]
Why this compound is an Ideal Internal Standard
-
Co-elution: In chromatography, this compound co-elutes with triethylamine, ensuring that both compounds experience the same ionization conditions at the same time.[6]
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference of 15 Da between triethylamine (molar mass: 101.19 g/mol ) and this compound (molar mass: 116.28 g/mol ) provides a clear separation in the mass spectrum, preventing signal overlap.[7][8]
-
Chemical Equivalence: Its chemical and physical properties are nearly identical to triethylamine, ensuring it behaves similarly during sample workup and analysis.[6]
-
High Isotopic Purity: Commercially available this compound typically has a high degree of deuteration (e.g., 98 atom % D), minimizing the contribution of any unlabeled species to the analyte signal.[6][7]
Experimental Protocol: Quantification of Triethylamine in a Pharmaceutical Sample by GC-MS
This protocol outlines a general procedure for the quantification of residual triethylamine in an active pharmaceutical ingredient (API).
-
Preparation of Standard Solutions:
-
Prepare a stock solution of triethylamine in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound (internal standard) in the same solvent at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of calibration standards containing a fixed concentration of this compound (e.g., 10 µg/mL) and varying concentrations of triethylamine (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the API sample (e.g., 100 mg).
-
Dissolve the sample in a known volume of solvent (e.g., 1 mL of methanol).
-
Add a precise volume of the this compound internal standard stock solution to achieve a final concentration similar to the expected analyte concentration.
-
Vortex the sample to ensure homogeneity.
-
-
GC-MS Analysis:
-
GC Column: Use a column suitable for amine analysis, such as a PoraPLOT-Amines or a thick-film DB-5 column.[9]
-
Injection: Inject 1 µL of the prepared standard or sample solution into the GC-MS system.
-
GC Program: Develop a temperature program that provides good separation of triethylamine from other components in the sample matrix.
-
MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor specific ions for triethylamine and this compound.
-
| Compound | Molecular Ion (M+) | Characteristic Fragment Ions |
| Triethylamine | m/z 101 | m/z 86, 58 |
| This compound | m/z 116 | m/z 100, 68 |
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the triethylamine characteristic ion to the peak area of the this compound characteristic ion against the concentration of triethylamine in the calibration standards.
-
Determine the concentration of triethylamine in the API sample by calculating the peak area ratio from the sample chromatogram and interpolating the concentration from the calibration curve.
-
Caption: The Kinetic Isotope Effect in a Reaction.
Simplifying Complexity in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. However, for molecules with many hydrogen atoms, the proton (¹H) NMR spectra can be complex due to extensive spin-spin coupling between neighboring protons, leading to overlapping signals that are difficult to interpret.
Deuterium labeling provides an elegant solution to this problem. Since deuterium has a different gyromagnetic ratio and a nuclear spin of 1 (compared to 1/2 for protons), it is not observed in a typical ¹H NMR spectrum. [10]Furthermore, the coupling between deuterium and protons is generally negligible in ¹H NMR. Therefore, replacing protons with deuterons effectively "removes" them from the ¹H NMR spectrum, leading to significant simplification. [10] In the case of this compound, the ¹H NMR spectrum would be devoid of signals from the ethyl groups. This can be incredibly useful in studies where triethylamine is used as a reagent or catalyst, and its signals in the ¹H NMR spectrum would otherwise obscure signals from the analyte of interest.
Similarly, in ¹³C NMR spectroscopy, the replacement of hydrogen with deuterium alters the appearance of the carbon signals. The one-bond coupling between carbon and deuterium (¹J_CD) is smaller than the corresponding coupling to a proton (¹J_CH). Furthermore, the relaxation properties of deuterated carbons are different, which can be advantageous in certain NMR experiments.
| Nucleus | Triethylamine | This compound | Rationale for Difference |
| ¹H NMR | Complex multiplet (quartet and triplet) | No signals from ethyl groups | Deuterium is not observed in ¹H NMR. |
| ¹³C NMR | Two signals with ¹H coupling | Two signals with ¹³C-¹D coupling (multiplets) | Deuteration alters the coupling pattern and relaxation properties. |
Conclusion
This compound is far more than just a deuterated version of a common laboratory chemical. It is a precision tool that empowers researchers to achieve higher levels of accuracy in quantitative analysis, to probe the intimate details of reaction mechanisms, and to simplify the interpretation of complex spectroscopic data. Its utility stems from the fundamental physical differences between hydrogen and deuterium, demonstrating how subtle isotopic changes can have a profound impact on scientific investigation. As analytical instrumentation continues to advance in sensitivity and resolution, the role of stable isotope-labeled compounds like this compound will undoubtedly become even more critical in pushing the boundaries of chemical and biomedical research.
References
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Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. [Link]
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Wikipedia. (n.d.). Kinetic isotope effect. [Link]
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National Center for Biotechnology Information. (n.d.). Isotope Dilution Assay in Peptide Quantification: The Challenge of Microheterogeneity of Internal Standard. [Link]
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Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. [Link]
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ResearchGate. (n.d.). 1 H NMR spectra (400 MHz, D 2 O) of (a) triethylamine, (b) MsOH, (c).... [Link]
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National Center for Biotechnology Information. (n.d.). A simple protocol for the production of highly deuterated proteins for biophysical studies. [Link]
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ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]
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ResearchGate. (2025, August 6). Stereochemistry of ??-Deuterium Isotope Effects on Amine Basicity. [Link]
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ResearchGate. (2015, December 7). Can someone suggest a method of Triethylamine Analysis by GC with ZB 624 phase or DB 624?. [Link]
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EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]
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eScholarship.org. (n.d.). Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples. [Link]
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ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
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myadlm.org. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
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National Center for Biotechnology Information. (n.d.). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. [Link]
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Canadian Journal of Chemistry. (n.d.). Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. [Link]
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ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]
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South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
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Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]
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Topic: Synthesis and Purification of Triethyl-d15-amine ((C₂D₅)₃N)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyl-d15-amine ((C₂D₅)₃N) is a crucial isotopically labeled internal standard used in mass spectrometry-based quantitative analysis.[1] Its application spans pharmaceutical research, metabolic studies, and environmental monitoring, where it enables precise differentiation from its non-labeled counterpart, triethylamine (TEA).[1] The kinetic isotope effect, resulting from the replacement of hydrogen with deuterium, can also lead to altered metabolic profiles, a principle of significant interest in modern drug development.[2] This guide provides a comprehensive, field-proven methodology for the synthesis and purification of high-purity this compound, emphasizing the scientific rationale behind each procedural step to ensure reproducibility and validation.
Strategic Approach to Synthesis
The synthesis of this compound, a symmetrically trisubstituted tertiary amine, necessitates a robust strategy built upon foundational organic chemistry principles. The primary objective is to construct the N(C₂D₅)₃ scaffold efficiently while maximizing isotopic incorporation and chemical purity.
Retrosynthetic Analysis and Route Selection
A logical retrosynthetic disconnection of the target molecule points to a deuterated two-carbon synthon, specifically a deuterated ethyl group. The most practical and economically viable approach involves the iterative alkylation of a deuterated amine precursor.
The chosen synthetic route begins with a commercially available, highly deuterated starting material: Ethyl-d5-amine hydrochloride (C₂D₅NH₂·HCl) .[3][4] This precursor offers a direct pathway to the target molecule via nucleophilic substitution with a suitable deuterated ethylating agent.
Rationale for Route Selection:
-
Precursor Availability: Ethyl-d5-amine hydrochloride is readily accessible from various chemical suppliers with high isotopic purity (typically ≥98 atom % D), providing a solid foundation for the synthesis.[5]
-
Reaction Efficiency: The alkylation of primary and secondary amines is a well-established, high-yielding transformation in organic synthesis.[6]
-
Control over Isotopic Distribution: Starting with C₂D₅ units ensures that all fifteen deuterium atoms are incorporated from the outset, avoiding complex and potentially incomplete H/D exchange reactions that could compromise isotopic purity.
The Core Reaction: Double N-Alkylation
The synthesis proceeds in two main stages from the hydrochloride salt:
-
Free Base Generation: Liberation of the free Ethyl-d5-amine from its hydrochloride salt is a prerequisite for it to act as a nucleophile.
-
Nucleophilic Substitution: The free amine undergoes a double alkylation with a deuterated ethyl halide, such as Bromoethane-d5 (C₂D₅Br) , to form the tertiary amine.
The overall reaction is as follows: C₂D₅NH₂·HCl + 2 C₂D₅Br + 2 Base → (C₂D₅)₃N + 2 [Base·H]⁺Br⁻ + [Base·H]⁺Cl⁻
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Ethyl-d5-amine hydrochloride | ≥98 atom % D | Sigma-Aldrich, Cambridge Isotope Labs | Starting material.[7] |
| Bromoethane-d5 | ≥98 atom % D | Sigma-Aldrich, Cambridge Isotope Labs | Deuterated alkylating agent. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Standard Supplier | Non-nucleophilic base. |
| Acetonitrile (CH₃CN) | Anhydrous | Standard Supplier | Reaction solvent. |
| Diethyl Ether | Anhydrous | Standard Supplier | Extraction solvent. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | Drying agent. |
| Potassium Hydroxide (KOH) | Pellets | Standard Supplier | For final drying/purification. |
| Deuterated Chloroform (CDCl₃) | For NMR | Standard Supplier | For NMR analysis. |
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis and purification of this compound.
Step-by-Step Synthesis Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl-d5-amine hydrochloride (5.0 g, ~57.7 mmol) and anhydrous powdered potassium carbonate (24.0 g, ~173.6 mmol, 3.0 equivalents).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension vigorously for 30 minutes at room temperature to facilitate the formation of the free amine.
-
Expertise Note: Using a 3-fold excess of a mild, non-nucleophilic base like K₂CO₃ ensures complete neutralization of the starting hydrochloride salt and the HBr generated during the two subsequent alkylation steps. Acetonitrile is an ideal polar aprotic solvent that effectively solubilizes the reactants and promotes the Sₙ2 reaction pathway.
-
-
Alkylation: Add Bromoethane-d5 (14.4 g, ~129.8 mmol, 2.25 equivalents) to the suspension via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) with continued vigorous stirring. Monitor the reaction progress by GC-MS every 4-6 hours. The reaction is typically complete within 24-48 hours. The disappearance of ethyl-d5-amine and the intermediate diethyl-d10-amine signals the reaction's completion.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite to remove the inorganic salts (KBr, KCl, and excess K₂CO₃). Wash the filter cake with anhydrous diethyl ether (2 x 30 mL).
-
Combine the filtrates and concentrate them using a rotary evaporator to remove the bulk of the acetonitrile and diethyl ether.
-
To the resulting residue, add 100 mL of diethyl ether and 50 mL of deionized water. Transfer to a separatory funnel and shake. Separate the layers.
-
Wash the organic layer with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate carefully on a rotary evaporator to yield the crude this compound.
-
Trustworthiness Note: The aqueous wash is critical for removing any remaining inorganic salts and water-soluble impurities. Careful solvent removal is necessary as the product is volatile (boiling point ~88.8°C).[1]
-
Purification: Achieving Analytical-Grade Purity
Crude this compound will contain residual solvent, water, and potentially unreacted starting materials or the intermediate secondary amine. A two-step purification process involving chemical drying followed by fractional distillation is essential.
Purification Protocol
-
Chemical Drying: Transfer the crude product to a clean, dry flask. Add several pellets of potassium hydroxide (KOH) and allow it to stand overnight.
-
Expertise Note: Triethylamine (and its deuterated analog) can form an azeotrope with water. Simple distillation is often insufficient for complete drying.[8] Using a strong desiccant like KOH, which does not react with the tertiary amine, is a classic and effective method for removing trace water. Sodium metal can also be used for non-deuterated triethylamine but may pose a higher risk and is often unnecessary.[9]
-
-
Fractional Distillation: Decant the amine away from the KOH pellets into a distillation flask equipped with a Vigreux column.
-
Add a few boiling chips and perform a fractional distillation at atmospheric pressure.
-
Discard a small forerun fraction.
-
Collect the fraction boiling at 88-90°C .[1]
-
Trustworthiness Note: A Vigreux column provides the necessary theoretical plates to efficiently separate the target product from any less volatile impurities and any remaining more volatile components in the forerun. The stable boiling point of the main fraction is a key indicator of purity.
-
Reaction Mechanism Diagram
Caption: Sₙ2 mechanism for the stepwise alkylation of Ethyl-d5-amine.
Characterization and Quality Control
The final product must be rigorously analyzed to confirm its identity, chemical purity, and isotopic enrichment.
| Analysis Technique | Expected Result |
| ¹H NMR (CDCl₃) | Absence of significant signals in the 0.5-3.0 ppm range, confirming high isotopic enrichment. Residual solvent peaks may be present.[10] |
| ¹³C NMR (CDCl₃) | Two signals expected for the ethyl carbons, likely showing coupling to deuterium. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 116.28. Fragmentation pattern consistent with the loss of deuterated ethyl and methyl radicals.[5] |
| GC Purity | ≥98% |
Safety and Handling
-
This compound: This compound is flammable and should be handled in a well-ventilated fume hood. It is expected to have toxicity similar to triethylamine, which is harmful if swallowed or inhaled and can cause severe skin and eye irritation.[5]
-
Bromoethane-d5: This is a volatile and toxic alkylating agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
This guide outlines a reliable and well-rationalized method for the synthesis and purification of this compound. By starting with high-quality deuterated precursors and employing standard, robust organic chemistry techniques, researchers can confidently produce this valuable internal standard. The keys to success are the careful execution of the N-alkylation reaction, a thorough aqueous workup, and a meticulous final purification via chemical drying and fractional distillation. The analytical characterization steps are non-negotiable for validating the quality of the final product, ensuring its fitness for use in sensitive quantitative assays.
References
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Gandon, V., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science. Retrieved from [Link]
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Astro Chemicals. (n.d.). Triethylamine. Retrieved from [Link]
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Ataman Kimya. (n.d.). TRIETHYLAMINE. Retrieved from [Link]
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Ataman Kimya. (n.d.). TRIETHYLAMINE. Retrieved from [Link]
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Wikipedia. (n.d.). Deuterated drug. Retrieved from [Link]
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NurdRage. (2017, March 18). Use Sodium to Purify Triethylamine [Video]. YouTube. Retrieved from [Link]
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Triethyl-d15-amine CAS number and molecular weight
An In-Depth Technical Guide to Triethyl-d15-amine for Advanced Research Applications
This guide provides an in-depth exploration of this compound, a deuterated analog of triethylamine (TEA), tailored for researchers, scientists, and professionals in drug development. We will move beyond basic data to discuss its strategic application, the rationale behind its use, and practical, validated methodologies.
Core Compound Identification and Properties
This compound is a stable, isotopically labeled form of triethylamine where all 15 hydrogen atoms have been replaced with deuterium. This substitution is the foundation of its utility in advanced analytical techniques, particularly mass spectrometry.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 66688-79-7[1][3] |
| Molecular Formula | (C₂D₅)₃N[1][4] |
| Molecular Weight | 116.28 g/mol [1][2][5] |
| Synonyms | Tris(pentadeuteroethyl)amine, Triethylamine-d15[1][3][5] |
| Density | 0.832 g/mL[1] |
| Boiling Point | 88.8 °C[4] |
| Melting Point | -115 °C |
| Refractive Index | n20/D 1.396 |
| Isotopic Purity | Typically ≥98 atom % D[1] |
The Rationale for Deuteration: The Kinetic Isotope Effect and Analytical Utility
The replacement of hydrogen with deuterium, a heavier and stable isotope, introduces a significant change in the C-D bond's vibrational energy compared to the C-H bond. This results in a stronger C-D bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). In drug metabolism, if the cleavage of a C-H bond is a rate-determining step, its replacement with a C-D bond can slow down the metabolic process, enhancing the drug's metabolic stability.[6]
However, the primary application of this compound in research is not as a therapeutic agent itself, but as an internal standard (IS) for quantitative analysis.[4] Its deuterated structure allows it to be clearly distinguished from its non-labeled counterpart by mass spectrometry due to a significant mass shift (M+15), while retaining nearly identical physicochemical properties.[1][4]
Expertise in Practice: The core value of a stable isotope-labeled (SIL) internal standard like this compound is its ability to co-elute with the analyte (unlabeled triethylamine) in chromatographic systems and experience similar ionization efficiency and matrix effects in the mass spectrometer's ion source. This ensures that any sample loss during preparation or fluctuations in instrument response affects both the analyte and the IS proportionally. The final quantification is based on the ratio of the analyte signal to the IS signal, providing a highly accurate and precise measurement that corrects for experimental variability.
Caption: Chemical structures of Triethylamine and its deuterated internal standard.
Core Application: Internal Standard in Quantitative Mass Spectrometry
This compound is an indispensable tool for accurately quantifying triethylamine and related compounds in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations.[4] Unlabeled triethylamine is a widely used reagent in organic synthesis, and residual amounts often need to be precisely monitored.[7][8]
Self-Validating Experimental Workflow: Quantification of Residual Triethylamine
This protocol outlines a self-validating system for quantifying residual triethylamine (TEA) in an active pharmaceutical ingredient (API) sample using Liquid Chromatography-Mass Spectrometry (LC-MS) and this compound as the internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Detailed Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Analyte Stock (TEA): Accurately weigh and dissolve triethylamine in a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.
-
Internal Standard Stock (IS): Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the TEA stock solution to create a series of calibration standards covering the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Spike each calibration standard with a fixed concentration of the IS stock solution (e.g., 100 ng/mL). The key is consistency; the IS concentration must be identical in all samples and standards.
-
-
Preparation of Quality Control (QC) and Test Samples:
-
Prepare QC samples at low, medium, and high concentrations within the calibration range to validate accuracy and precision.
-
Accurately weigh the API sample, dissolve it in the solvent, and spike it with the same fixed concentration of the IS as used in the calibration standards.
-
-
LC-MS Analysis:
-
Chromatography: Employ a suitable column (e.g., C18) to achieve chromatographic separation. The mobile phase often consists of a mixture of water and an organic solvent with a modifier like formic acid to ensure protonation of the amines for good ionization. The goal is to achieve a sharp, symmetrical peak for both TEA and the co-eluting this compound.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transition for TEA: Q1 (Precursor Ion) m/z 102.2 → Q3 (Product Ion) m/z 86.2
-
MRM Transition for IS: Q1 (Precursor Ion) m/z 117.3 → Q3 (Product Ion) m/z 98.3
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the TEA and IS MRM transitions in all injections.
-
Calculate the Response Ratio (Area of Analyte / Area of IS) for each calibration standard.
-
Construct a calibration curve by plotting the Response Ratio against the known concentration of TEA. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.
-
Calculate the Response Ratio for the test sample and determine its concentration using the equation from the calibration curve.
-
Advanced Considerations and Field Insights
-
Potential for Aldehyde Contamination: A critical, often overlooked issue is that trialkylamines can contain trace amounts of corresponding aldehydes. This can lead to unexpected side reactions, such as the formation of Schiff base adducts with primary amines on peptides or proteins in proteomics experiments.[9] Researchers must be aware of this possibility, as it can lead to misinterpretation of mass spectra. Using high-purity reagents is essential.[9]
-
Use in NMR: While its primary use is in mass spectrometry, deuterated solvents and reagents are fundamental in Nuclear Magnetic Resonance (NMR) spectroscopy.[10] this compound can be used in specialized NMR studies where the absence of proton signals from the amine is required to simplify complex spectra.
-
Synthesis of Deuterated Amines: The synthesis of deuterated amines like this compound is a specialized field. Modern methods often involve metal-free approaches, for instance, treating ynamides with a combination of deuterated triflic acid and deuterated triethylsilane, which allows for selective deuterium incorporation.[11] Other strategies include using deuterated starting materials or employing metal-catalyzed hydrogen-deuterium exchange.[12][13]
Safety and Handling
This compound shares the hazardous properties of its non-deuterated analog. It is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[2][14]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from light and moisture.[4][5]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should be performed in a chemical fume hood.
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Liu, Z., Ren, X., & Wang, P. (2020). A practical synthesis of deuterated methylamine and dimethylamine. SAGE Publications. [Link][6][12]
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The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the use of internal standards is a fundamental practice. Among the various types of internal standards, deuterated compounds have emerged as the "gold standard," particularly in the realm of liquid chromatography-mass spectrometry (LC-MS).[1][2] This guide provides a comprehensive technical overview of deuterated internal standards, from their core principles and synthesis to their practical application and the nuances of method validation.
Part 1: The Foundational Imperative for Internal Standards
In quantitative analytical workflows, especially those involving complex biological matrices, variability is an ever-present challenge.[2] Fluctuations can arise from numerous sources, including sample preparation, instrument drift, and matrix effects.[3][4] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, serving as a reference point to correct for these variations.[5]
The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest.[5] This ensures that it experiences similar losses during sample extraction and similar ionization efficiencies in the mass spectrometer.[5] While structural analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, offer the most robust solution.[6][7]
Part 2: The Deuterium Advantage: Why It Reigns Supreme
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[1] Replacing one or more hydrogen atoms in an analyte molecule with deuterium results in a compound that is chemically almost identical to the parent molecule but has a distinct, higher mass.[3][8] This subtle difference is the key to its power in quantitative analysis.
Key Attributes of Deuterated Internal Standards:
-
Co-elution with the Analyte: Because their chemical structures are nearly identical, deuterated standards co-elute with the target analyte during chromatographic separation.[3][5][9] This co-elution is crucial for effectively compensating for matrix effects, which can vary across the chromatographic run.[2]
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, are a significant source of error in LC-MS analysis.[2][8] A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate normalization of the analyte's signal.[1][2]
-
Compensation for Sample Preparation Variability: Losses during sample extraction, evaporation, and reconstitution are inevitable. A deuterated internal standard, added at the beginning of the sample preparation process, experiences the same physical losses as the analyte, ensuring that the final analyte-to-internal standard ratio remains constant.[8]
-
Mitigation of Instrument Variability: Minor fluctuations in injection volume and mass spectrometer response can introduce variability. The use of a deuterated internal standard helps to normalize these variations, leading to improved precision and reproducibility.[1][4]
The following diagram illustrates the fundamental principle of using a deuterated internal standard in a typical LC-MS workflow.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Part 3: Synthesis and Selection: A Scientist's Guide
The availability of a high-quality deuterated internal standard is paramount. While some are commercially available, custom synthesis is often necessary.[3]
Synthesis Methodologies:
There are two primary approaches to synthesizing deuterated compounds:
-
Hydrogen-Deuterium (H/D) Exchange: This method involves exposing the parent molecule to a deuterium source, such as deuterated water (D₂O) or a deuterated solvent, often in the presence of a catalyst.[10] While simpler, this method can sometimes lead to incomplete or non-specific labeling.[10]
-
De Novo Chemical Synthesis: This approach involves building the molecule from the ground up using deuterated starting materials or reagents.[10][11] This method offers precise control over the location and number of deuterium atoms incorporated into the molecule, which is highly desirable.[10]
Protocol for a Representative De Novo Synthesis:
The following is a generalized protocol for the synthesis of a deuterated analog of a hypothetical drug molecule, "Drug-X," containing an aromatic ring, via a Grignard reaction with a deuterated reagent.
Objective: To synthesize Drug-X-d5, where the five hydrogens on the phenyl ring are replaced with deuterium.
Materials:
-
Bromobenzene-d5
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Appropriate electrophile for the synthesis of Drug-X
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Grignard Reagent Formation:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Add a solution of bromobenzene-d5 in anhydrous diethyl ether dropwise to the magnesium turnings.
-
Initiate the reaction with gentle heating if necessary. The formation of the Grignard reagent (phenyl-d5-magnesium bromide) is indicated by a color change and gentle refluxing.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent to 0°C.
-
Slowly add a solution of the appropriate electrophile in anhydrous diethyl ether to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours).
-
-
Quenching and Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification and Characterization:
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate technique, such as column chromatography or recrystallization.
-
Confirm the structure, isotopic enrichment, and chemical purity of the synthesized Drug-X-d5 using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and LC-MS/MS.[3]
-
Critical Considerations for Selecting a Deuterated Internal Standard:
The selection of an appropriate deuterated internal standard is a critical step that can significantly impact the robustness of an analytical method.
| Consideration | Rationale |
| Number of Deuterium Atoms | A mass increase of at least 3 atomic mass units (amu) is generally recommended to avoid isotopic crosstalk from the unlabeled analyte.[12] Typically, 3 to 6 deuterium atoms are incorporated.[4] |
| Position of Deuterium Labeling | Deuterium atoms should be placed on stable positions within the molecule, such as aliphatic or aromatic carbons, to prevent back-exchange with hydrogen atoms from the solvent or matrix.[4][13] Avoid labeling on heteroatoms like oxygen, nitrogen, or sulfur, as these are prone to exchange.[4] |
| Isotopic Purity | The isotopic enrichment of the deuterated standard should be high (typically ≥98%) to minimize the contribution of any unlabeled analyte present as an impurity in the standard.[3] |
| Chemical Purity | The chemical purity of the deuterated standard should also be high (typically >99%) to prevent interference from other impurities.[3] |
| Co-elution Confirmation | While deuterated standards are expected to co-elute with the analyte, small differences in retention time can sometimes occur due to the "isotope effect."[6][7][13] It is essential to experimentally verify co-elution during method development. |
Part 4: Method Validation and Regulatory Compliance
The use of deuterated internal standards is a key component of bioanalytical method validation, a process mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][14] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for this process.[14]
Key Validation Parameters:
A comprehensive bioanalytical method validation assesses the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[15][16]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the variability of repeated measurements.[14][15][16]
-
Calibration Curve: The relationship between the analyte concentration and the response, which should be well-defined over the intended analytical range.[15]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[15][16]
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.[15][16]
-
Stability: The stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.[14][15][16]
Experimental Protocol for Assessing Accuracy and Precision:
Objective: To determine the intra-day (within-run) and inter-day (between-run) accuracy and precision of the bioanalytical method.
Materials:
-
Blank biological matrix
-
Analyte and deuterated internal standard stock solutions
-
Quality control (QC) samples at low, medium, and high concentrations
Procedure:
-
QC Sample Preparation: Prepare QC samples by spiking the blank matrix with known concentrations of the analyte.
-
Intra-day Accuracy and Precision:
-
Inter-day Accuracy and Precision:
-
Repeat the analysis of the QC samples on at least three different days.
-
Calculate the overall mean concentration, percentage bias, and %CV for each QC level across all runs.
-
Acceptance Criteria (Typical):
-
The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).
-
The %CV should not exceed 15% (20% for the LLOQ).
The following diagram illustrates the decision-making process for bioanalytical method validation incorporating a deuterated internal standard.
Caption: Decision workflow for bioanalytical method validation.
Part 5: Advanced Considerations and Troubleshooting
While deuterated internal standards are incredibly powerful, there are some potential challenges to be aware of:
-
Isotope Effects: As mentioned, the difference in mass between hydrogen and deuterium can sometimes lead to slight differences in chromatographic retention times or fragmentation patterns in the mass spectrometer.[13] Careful method development and validation are necessary to mitigate these effects.
-
Deuterium Exchange: If the deuterium atoms are not placed on stable positions, they can exchange with hydrogen atoms from the solvent, leading to a loss of the isotopic label.[13][17]
-
Cost and Availability: Custom synthesis of deuterated standards can be expensive and time-consuming.[6][7]
Conclusion
Deuterated internal standards are an indispensable tool for achieving the highest level of accuracy and reliability in quantitative bioanalysis.[1] Their ability to effectively compensate for a wide range of analytical variabilities makes them the cornerstone of robust and defensible analytical methods in drug development and other scientific disciplines. By understanding the core principles, synthesis and selection criteria, and validation requirements associated with these powerful molecules, researchers can ensure the integrity and quality of their quantitative data.
References
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ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
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AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. Retrieved from [Link]
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KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. ResearchGate. Retrieved from [Link]
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Koshino, A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2411. Retrieved from [Link]
-
Lin, J., Welti, D. H., Vera, F. A., Fay, L. B., & Blank, I. (1999). Synthesis of Deuterated Volatile Lipid Degradation Products To Be Used as Internal Standards in Isotope Dilution Assays. 2. Vinyl Ketones. Journal of Agricultural and Food Chemistry, 47(7), 2813–2821. Retrieved from [Link]
-
Lin, J., Welti, D. H., Vera, F. A., Fay, L. B., & Blank, I. (1999). Synthesis of Deuterated Volatile Lipid Degradation Products to Be Used as Internal Standards in Isotope Dilution Assays. 1. Aldehydes. Journal of Agricultural and Food Chemistry, 47(7), 2813–2821. Retrieved from [Link]
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Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
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Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Hilaris Publisher. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2012). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 14(2), 346–354. Retrieved from [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Chromatography Online. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2019, February 26). ICH HARMONISED GUIDELINE: GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version). Retrieved from [Link]
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A Technical Guide to Triethyl-d15-amine: The Gold Standard Stable Isotope-Labeled Internal Standard for Mass Spectrometry
Abstract
In the landscape of quantitative bioanalysis, particularly within drug discovery and development, the pursuit of accuracy and precision is paramount. The reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies hinges on the robustness of the analytical methods employed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive technique for its sensitivity and selectivity.[1] However, the inherent variability of sample preparation and analysis necessitates the use of an effective internal standard (IS). This guide provides an in-depth technical examination of Triethyl-d15-amine ((C₂D₅)₃N), a perdeuterated stable isotope-labeled (SIL) internal standard. We will explore its physicochemical properties, the rationale for its use, detailed protocols for its application in a regulated environment, and the causality behind critical experimental choices, establishing why it is considered a gold-standard reagent for the quantification of triethylamine and related compounds.
The Imperative for an Ideal Internal Standard
The core principle of internal standardization is to introduce a known quantity of a non-endogenous compound, chemically and physically similar to the analyte, into every sample, calibrator, and quality control (QC) sample prior to processing.[2] This IS acts as a chemical mimic, experiencing the same procedural losses and variations as the analyte during extraction, derivatization, and injection. Most critically, it co-elutes with the analyte and experiences similar ionization suppression or enhancement in the mass spectrometer's source, a phenomenon known as the matrix effect.[3]
Stable isotope-labeled standards are the superior choice for mass spectrometry because their physicochemical properties are nearly identical to the analyte, ensuring they track the analyte's behavior with the highest possible fidelity.[1][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of a SIL-IS whenever possible for bioanalytical method validation.[5][6]
Physicochemical Profile of this compound
This compound is the fully deuterated analog of triethylamine (TEA), a common organic base, catalyst, and mobile phase modifier used in pharmaceutical and chemical synthesis.[7] Its comprehensive labeling with deuterium (²H) provides a significant mass shift, making it an ideal IS for quantifying its unlabeled counterpart.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | Tris(pentadeuteroethyl)amine | [8] |
| Synonyms | (C₂D₅)₃N, Triethylamine-d15, TEA-d15 | [9][10] |
| CAS Number | 66688-79-7 | [11][12] |
| Molecular Formula | (C₂D₅)₃N | [11] |
| Molecular Weight | 116.28 g/mol | [11][12] |
| Exact Mass | 116.214600672 Da | [12] |
| Mass Shift from Unlabeled | +15 Da | [13] |
| Isotopic Purity | Typically ≥98 atom % D | [8] |
| Chemical Purity | Typically ≥98% (CP) | [8] |
| Boiling Point | 88.8 °C | [11][13] |
| Density | 0.832 g/mL | [13] |
| Appearance | Colorless to light yellow liquid | |
| Storage | 2-8°C, away from light and moisture | [11][14] |
The +15 Da mass shift is crucial as it places the mass-to-charge ratio (m/z) of the IS sufficiently far from the unlabeled analyte to prevent isotopic crosstalk or overlap, ensuring unambiguous detection and quantification.
Synthesis, Purification, and Quality Control
While end-users typically purchase this compound with a Certificate of Analysis (CoA), understanding its production and qualification is key to trusting its performance.
Synthesis: The synthesis of this compound involves using deuterated starting materials. A common route would be analogous to the synthesis of unlabeled tertiary amines, for example, the reaction of a deuterated ethyl halide with deuterated ammonia or a deuterated ethylamine under conditions that favor exhaustive alkylation.
Purification: Post-synthesis, purification is critical to remove residual starting materials, partially deuterated species, and unlabeled triethylamine. Purification methods for amines like triethylamine often involve distillation.[15] For instance, azeotropic distillation can be used to remove water, followed by fractional distillation to isolate the pure amine.[16]
Quality Control (A Self-Validating System): A reliable this compound standard is validated by its Certificate of Analysis. Researchers must scrutinize the CoA for the following parameters:
-
Identity: Confirmed by techniques like Mass Spectrometry (verifying the molecular weight) and NMR (confirming the structure and absence of proton signals).
-
Isotopic Purity: This is the percentage of deuterium atoms in the molecule, typically determined by MS. A high isotopic purity (e.g., >98 atom % D) is essential to minimize the contribution of the IS signal to the analyte's mass channel.[6]
-
Chemical Purity: Assessed by Gas Chromatography (GC) or HPLC, this ensures the absence of other chemical impurities that could interfere with the analysis.[8]
-
Content of Unlabeled Analyte: The CoA should specify the percentage of unlabeled Triethylamine (d0) in the standard. This is a critical parameter, as any d0 content will contribute to the measured analyte concentration, potentially biasing results at the lower limit of quantification (LLOQ). Regulatory guidelines stipulate that this potential influence must be evaluated during method validation.[5][6]
Core Application: A Bioanalytical LC-MS/MS Workflow
This compound is frequently used to quantify triethylamine in various matrices, including biological fluids (plasma, urine) for pharmacokinetic studies, environmental samples, and as a tracer in reaction mechanism studies.[11]
The following diagram illustrates a typical bioanalytical workflow incorporating this compound.
Caption: Bioanalytical workflow using this compound as an internal standard.
Detailed Experimental Protocol: Quantification in Human Plasma
This protocol outlines the steps for developing a method to quantify triethylamine (TEA) in human plasma using this compound (TEA-d15) as the IS.
1. Preparation of Stock and Working Solutions
-
Rationale: Accurate preparation of stock solutions is the foundation of quantitative analysis. Using separate stock solutions for calibration standards and quality controls is a regulatory requirement to avoid weighing errors biasing both sets of samples.[6]
-
Primary TEA Stock (1 mg/mL): Accurately weigh ~10 mg of TEA reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Primary TEA-d15 IS Stock (1 mg/mL): Prepare similarly using the TEA-d15 standard.
-
TEA Working Solutions (for Calibrators & QCs): Prepare a series of dilutions from the primary TEA stock using 50:50 methanol:water to create working solutions for spiking calibration standards and QCs.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the primary TEA-d15 stock with 50:50 methanol:water to a final concentration that yields a robust signal in the mass spectrometer.
-
2. Preparation of Calibration Standards and Quality Controls
-
Rationale: Spiking the analyte and IS into the same biological matrix as the study samples is essential to accurately mimic the analytical conditions and account for matrix effects.[17]
-
Calibration Curve: In separate tubes, spike 95 µL of blank human plasma with 5 µL of the appropriate TEA working solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Controls (QCs): Prepare QCs at a minimum of four levels: LLOQ, low, medium, and high concentrations, in the same manner.
-
3. Sample Extraction (Protein Precipitation)
-
Rationale: Protein precipitation is a simple and effective method to remove the majority of proteins from the plasma, which would otherwise foul the LC column and MS source. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like TEA in solution.
-
To 100 µL of each sample (calibrator, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL TEA-d15).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
4. LC-MS/MS Analysis
-
Rationale: Chromatographic separation (LC) is necessary to separate the analyte from other matrix components, reducing ion suppression. Tandem mass spectrometry (MS/MS) provides selectivity and sensitivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM).
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to retain and elute TEA.
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example, Positive ESI):
-
TEA (Analyte): Monitor a specific transition, e.g., m/z 102.1 -> 86.2
-
TEA-d15 (IS): Monitor the corresponding transition, e.g., m/z 117.2 -> 98.2
-
-
5. Data Processing
-
Rationale: The ratio of the analyte peak area to the IS peak area is used for quantification. This ratio corrects for variations in sample volume, extraction efficiency, and instrument response.
-
Integrate the peak areas for both the TEA and TEA-d15 MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = (Area of TEA) / (Area of TEA-d15).
-
Generate a calibration curve by plotting the PAR against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of TEA in QCs and unknown samples by interpolating their PAR values from the calibration curve.
-
Meeting Regulatory Standards for Method Validation
A bioanalytical method must be rigorously validated to demonstrate it is fit for purpose.[18] Using this compound helps satisfy the stringent requirements of guidelines like the ICH M10.[17][19]
Table 2: Key Bioanalytical Method Validation Parameters & the Role of this compound
| Parameter | Regulatory Requirement (ICH M10) | How this compound Ensures Compliance |
| Selectivity | The method must differentiate the analyte and IS from endogenous matrix components. Response in blank matrix should be <20% of LLOQ for analyte and <5% for IS.[5] | As TEA-d15 is virtually identical to TEA, it co-elutes, confirming that any chromatographic interference affecting the analyte would also be observed for the IS. The unique mass transition provides ultimate selectivity. |
| Accuracy & Precision | Accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ). | By normalizing for procedural variability at every step, TEA-d15 drastically reduces random and systematic errors, leading to superior accuracy and precision.[4] |
| Matrix Effect | Must be investigated to ensure accuracy and precision are not compromised by matrix-induced ion suppression or enhancement. | The co-eluting TEA-d15 experiences the same matrix effect as the unlabeled TEA. The peak area ratio effectively cancels out this variability, providing a consistent and accurate result across different lots of biological matrix.[1][4] |
| Recovery | Extraction recovery should be consistent and reproducible, though it does not need to be 100%. | TEA-d15 provides a direct measure of recovery for every sample. While absolute recovery may vary, the analyte/IS ratio remains constant, ensuring accurate quantification. |
| Stability | Analyte stability must be demonstrated under various conditions (freeze-thaw, bench-top, long-term storage). | The stability of a SIL-IS is generally assumed to be the same as the analyte, provided no isotopic exchange occurs (which is not a concern for the stable C-D bonds in TEA-d15).[5] |
Troubleshooting and Advanced Considerations
-
Interference from Unlabeled Analyte: As mentioned, the IS may contain a small amount of unlabeled TEA. This is typically not an issue, but for assays requiring very low LLOQs, it must be assessed. This is done by analyzing a "blank" sample spiked only with the IS working solution to see if a signal appears in the analyte MRM channel.
-
Isotopic Exchange: Deuterium atoms on carbon atoms (like in TEA-d15) are not susceptible to exchange under typical bioanalytical conditions. This is a greater concern for deuterium on heteroatoms (e.g., -OD, -ND₂).
-
Chromatographic Shift: In some cases, highly deuterated standards can elute slightly earlier than their unlabeled counterparts in reverse-phase chromatography. This is usually minor and does not affect quantification as long as the peaks are integrated consistently.
Conclusion
This compound exemplifies the ideal characteristics of a stable isotope-labeled internal standard for mass spectrometry. Its chemical identity with the analyte ensures it faithfully tracks the analyte through the entire analytical process, from sample preparation to detection. The significant +15 Da mass shift provides clear analytical separation from the unlabeled form, eliminating isotopic interference. By compensating for variations in extraction recovery and, most importantly, mitigating the unpredictable effects of the sample matrix, this compound enables the development of highly accurate, precise, and robust bioanalytical methods. For researchers and drug development professionals, its proper use is a cornerstone of generating high-quality, reliable data that can withstand the scrutiny of regulatory bodies and confidently guide critical development decisions.
References
- Benchchem. (n.d.). Application Notes and Protocols for Bioanalytical Method Validation Using Stable Isotope-Labeled Internal Standards.
- MySkinRecipes. (n.d.). This compound.
- European Medicines Agency (EMA). (2011). Guideline on Bioanalytical Method Validation.
- U.S. Food and Drug Administration (FDA). (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Benchchem. (n.d.). FDA and EMA guidelines for bioanalytical method validation using stable isotope standards.
- Sigma-Aldrich. (n.d.). This compound D 98atom , 98 CP 66688-79-7.
- Ataman Kimya. (n.d.). (TRIETHYL)AMINE.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Xu, K., et al. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health.
- DeSilva, B., et al. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. National Institutes of Health.
- Sigma-Aldrich. (n.d.). This compound D 98atom , 98 CP 66688-79-7.
- MIT OpenCourseWare. (n.d.). 5.37 Introduction to Organic Synthesis Laboratory.
- MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example.
- International Council for Harmonisation (ICH). (n.d.). ICH Official web site.
- Aqueous Solutions of Peptides and Trialkylamines Lead to Unexpected Peptide Modification. (2021). National Institutes of Health.
- Cambridge Isotope Laboratories. (n.d.). Triethylamine (D₁₅, 98%).
- Shimadzu. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles.
- Cambridge Isotope Laboratories. (n.d.). Triethylamine (D₁₅, 98%).
- Google Patents. (n.d.). US2846376A - Purification of triethylamine.
- Cambridge Isotope Laboratories, Inc. (n.d.). Triethylamine (D₁₅, 98%).
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Navigating the Analytical Landscape: A Technical Guide to Triethyl-d15-amine for Researchers and Drug Development Professionals
In the exacting world of bioanalysis, drug metabolism, and pharmacokinetic (DMPK) studies, precision and accuracy are paramount. The quantification of analytes in complex biological matrices demands robust methodologies that can account for variability in sample preparation and instrument response. A cornerstone of achieving such reliability is the use of stable isotope-labeled internal standards (SIL-IS). This guide provides an in-depth technical overview of Triethyl-d15-amine, a crucial SIL-IS for the accurate quantification of triethylamine and related compounds. We will delve into its commercial availability, quality benchmarks, synthesis and purification principles, and provide a detailed protocol for its application in liquid chromatography-mass spectrometry (LC-MS).
The Critical Role of this compound in Quantitative Analysis
Triethylamine is a common reagent and potential impurity in pharmaceutical manufacturing. Its presence in final drug products must be carefully monitored and quantified. This compound, where all fifteen hydrogen atoms are replaced with deuterium, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to unlabeled triethylamine, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[1][2] This co-elution and similar ionization behavior allow it to effectively normalize variations, leading to highly accurate and precise quantification of the target analyte. The use of a SIL-IS like this compound is widely recognized for reducing matrix effects and improving the reproducibility of LC-MS/MS assays.[2][3]
Commercial Suppliers and Quality Specifications
A reliable supply of high-purity this compound is essential for regulated bioanalysis. Several reputable commercial suppliers specialize in isotopically labeled compounds. When selecting a supplier, it is crucial to scrutinize the Certificate of Analysis (CoA) for key quality attributes.
| Supplier | Product Number (Example) | Isotopic Purity (Typical) | Chemical Purity (Typical) |
| Sigma-Aldrich (Merck) | 489625 | ≥98 atom % D | ≥98% (CP) |
| Cambridge Isotope Laboratories, Inc. | DLM-1989 | ≥98 atom % D | ≥98% |
| Santa Cruz Biotechnology, Inc. | sc-224423 | ≥99 atom % D | Not specified |
| LGC Standards | TRC-T723502 | Not specified | Not specified |
Table 1: Prominent Commercial Suppliers of this compound and Typical Quality Specifications. Note: Product numbers and specifications are subject to change and should be verified with the supplier. "CP" denotes chemically pure.
A comprehensive Certificate of Analysis is a non-negotiable document that guarantees the quality of the standard.[4] It should provide detailed information on the analytical tests performed on a specific batch, including:
-
Isotopic Purity: Determined by mass spectrometry, this value indicates the percentage of deuterium incorporation. High isotopic purity is critical to prevent signal overlap with the unlabeled analyte.
-
Chemical Purity: Typically assessed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, this ensures the absence of other chemical impurities that could interfere with the analysis.
-
Identity Confirmation: Spectroscopic data (e.g., ¹H-NMR, MS) should be provided to confirm the structure of the compound.
Principles of Synthesis and Purification
The synthesis of deuterated compounds like this compound requires specialized knowledge and infrastructure. While specific proprietary methods may vary between suppliers, the general approach involves the use of deuterated starting materials.
A common strategy for the synthesis of deuterated amines is through the reduction of nitriles or amides using a deuterium source. For this compound, a plausible synthetic route could involve the reaction of a deuterated ethylating agent with a deuterated amine precursor. For instance, deuterated iodoethane (C₂D₅I) could be reacted with deuterated diethylamine ((C₂D₅)₂NH).
Figure 1: Conceptual Synthetic Pathway for this compound.
Purification of the final product is critical to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Common purification techniques for amines include distillation and chromatography. For triethylamine, purification can be achieved by distillation, often after treatment with a drying agent to remove water.[5] Given the high cost of deuterated materials, purification processes are meticulously optimized to maximize yield and purity.
Application in LC-MS: A Step-by-Step Protocol
The following protocol provides a general framework for the use of this compound as an internal standard for the quantification of triethylamine in a biological matrix, such as plasma, by LC-MS/MS.
Materials and Reagents
-
This compound (Internal Standard, IS)
-
Triethylamine (Analyte)
-
Control biological matrix (e.g., human plasma)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation solvent (e.g., ACN with 0.1% FA)
Preparation of Stock and Working Solutions
-
Analyte and IS Stock Solutions (1 mg/mL): Accurately weigh and dissolve triethylamine and this compound in methanol to prepare individual stock solutions.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of ACN and water to prepare a series of working solutions for the calibration curve and quality control (QC) samples.
-
IS Working Solution: Dilute the IS stock solution with the same diluent to a final concentration that will yield a robust signal in the mass spectrometer (e.g., 100 ng/mL).
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices.
Figure 2: Workflow for Sample Preparation using Protein Precipitation.
-
To 100 µL of plasma sample (blank, calibrator, or QC), add 10 µL of the IS working solution.
-
For calibration standards and QCs, add the appropriate volume of the analyte working solution. For blank samples, add diluent.
-
Vortex mix for 30 seconds.
-
Add 300 µL of cold protein precipitation solvent.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions (Illustrative Example)
-
LC Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Triethylamine: Q1/Q3 (e.g., m/z 102.2 -> 86.2)
-
This compound: Q1/Q3 (e.g., m/z 117.3 -> 98.3)
-
Data Analysis and Method Validation
The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification. A calibration curve is constructed by plotting this ratio against the known concentrations of the calibration standards. The concentration of the analyte in the QC and unknown samples is then determined from this curve.
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and IS.
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels.
-
Matrix Effect: Assessing the suppression or enhancement of ionization due to matrix components. The use of a stable isotope-labeled internal standard is crucial for mitigating this effect.[3][6]
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals who require accurate and reliable quantification of triethylamine. Its use as a stable isotope-labeled internal standard in LC-MS assays significantly enhances the quality of analytical data by compensating for inevitable variations in sample processing and instrument performance. By carefully selecting a high-quality standard from a reputable supplier and implementing a validated analytical method, researchers can have high confidence in their quantitative results, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
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Charles River Laboratories. (n.d.). Isotopic Labeling Services. Charles River. [Link]
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KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. KCAS Bio. [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
myADLM. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myADLM.org. [Link]
-
MDPI. (n.d.). Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. MDPI. [Link]
-
NurdRage. (2017, March 18). Use Sodium to Purify Triethylamine. YouTube. [Link]
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Introduction: Understanding Triethyl-d15-amine
An In-depth Technical Guide to the Safe Handling and Application of Triethyl-d15-amine
For Researchers, Scientists, and Drug Development Professionals
This compound ((C₂D₅)₃N), the deuterated analogue of Triethylamine (TEA), is a stable isotope-labeled compound essential in modern analytical and pharmaceutical research. Its utility stems from the replacement of all fifteen hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen.[1] This substitution results in a mass shift of +15 atomic mass units compared to its unlabeled counterpart, making it an ideal internal standard for quantitative mass spectrometry (MS) assays.[2] By incorporating this compound into an experimental workflow, researchers can achieve high precision and accuracy in measuring the concentration of triethylamine or related analytes in complex biological and environmental matrices.[3]
Beyond its role as an internal standard, it serves as a tracer in mechanistic studies, allowing scientists to track the fate of the molecule through complex reaction pathways.[1][3] The deuterium labeling provides a powerful tool for investigating drug metabolism, pharmacokinetics (DMPK), and the chemical transformations of amine-containing compounds. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and a practical experimental workflow for the effective use of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
This compound shares the same fundamental chemical hazards as its non-deuterated form, Triethylamine. A thorough understanding of these risks is the foundation of safe laboratory practice. The compound is classified under multiple GHS hazard categories, demanding rigorous control measures.[4]
-
High Flammability (H225): The compound is a highly flammable liquid and vapor, with a very low flash point of -7 °C.[2][4] Vapors are heavier than air and can travel along the ground to distant ignition sources, creating a significant flashback risk. Explosive mixtures can be formed with air at ambient temperatures.
-
Severe Corrosivity (H314): It causes severe skin burns and serious eye damage.[4] Contact with skin or eyes can lead to immediate and potentially permanent tissue damage.[5]
-
Toxicity (H302, H311, H331): this compound is harmful if swallowed and toxic in contact with skin or if inhaled.[4] Inhalation may cause respiratory irritation (H335) and, at higher concentrations, can lead to pulmonary edema, a medical emergency.[4]
-
Lachrymator: The substance is a lachrymator, meaning it can cause irritation and tearing upon exposure to the eyes.
-
Aquatic Toxicity (H401): The compound is toxic to aquatic life, and release into the environment must be avoided.
The causality for these hazards lies in its chemical nature as a volatile, alkaline, and reactive tertiary amine. Its flammability is due to its high vapor pressure and low flash point, while its corrosivity stems from its basicity, which can disrupt biological tissues.
Safe Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, aliquoting, and solution preparation, must be conducted within a certified chemical fume hood to prevent the inhalation of toxic and flammable vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6]
-
Ignition Source Control: All sources of ignition, such as open flames, hot plates, and non-explosion-proof electrical equipment, must be strictly excluded from the handling area.[5] Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[5]
-
Eyewash Stations and Safety Showers: Immediate access to a functional eyewash station and safety shower is mandatory in any area where this chemical is handled.[7]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact. The following should be considered the minimum requirement:
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch) to protect against splashes and vapors.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton™). Gloves must be inspected for integrity before each use and disposed of properly after handling.[7] Always use the proper glove removal technique to avoid skin contact.[7]
-
Skin and Body Protection: A flame-retardant lab coat and a chemical-resistant apron are required. For larger quantities or in case of a high risk of splashing, a complete chemical-protective suit should be worn.[7]
-
Respiratory Protection: If engineering controls are insufficient, or during emergency situations, a full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridge is necessary.[2][7]
Caption: A standardized workflow for handling this compound safely.
Storage and Stability
Proper storage is crucial not only for safety but also for maintaining the chemical and isotopic integrity of this compound.
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place. Some suppliers recommend storage at 2-8°C.[3] The storage area should be designated for flammable and corrosive materials, away from heat, sparks, and open flames.[5]
-
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and nitrites, as contact can lead to vigorous or hazardous reactions.[5]
-
Isotopic Stability: The primary challenge with deuterated compounds is preventing hydrogen-deuterium (H-D) exchange, which would compromise its isotopic purity.[8]
-
Moisture Prevention: The compound can be hygroscopic.[8] Exposure to atmospheric moisture must be minimized. Work under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive applications.[8]
-
Solvent Choice: When preparing solutions, use aprotic deuterated solvents whenever possible to avoid introducing exchangeable protons.[8]
-
Emergency Procedures
Immediate and correct response to an emergency can significantly reduce harm to personnel and property.
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention as chemical burns require specialized treatment.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Call an ophthalmologist immediately.
-
Ingestion: Do NOT induce vomiting due to the risk of perforation. Have the victim drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a physician immediately.
Spill and Leak Response
-
Minor Spill: For a small spill within a fume hood, absorb the liquid with an inert, non-combustible material (e.g., Chemizorb®, sand, or diatomaceous earth). Place the contaminated material into a suitable, sealed container for disposal. Clean the affected area thoroughly.
-
Major Spill: Evacuate the area immediately. Do not breathe vapors. Remove all ignition sources. Alert emergency personnel and follow institutional emergency procedures.
Caption: A decision-making workflow for responding to a spill.
Application in Research: A Practical Protocol
This compound is most commonly used as an internal standard (IS) for the quantification of triethylamine in biological samples (e.g., plasma, urine) via Liquid Chromatography-Mass Spectrometry (LC-MS).
Exemplar Protocol: Preparation of Internal Standard for Plasma Sample Analysis
This protocol outlines the steps for preparing this compound as an IS for a typical bioanalytical workflow. The causality behind each step is explained to ensure a self-validating system.
Step 1: Preparation of Stock Solution (e.g., 1 mg/mL)
-
Action: Accurately weigh approximately 5 mg of this compound and dissolve it in a 5 mL volumetric flask with an appropriate aprotic solvent (e.g., acetonitrile).
-
Causality: Gravimetric measurement provides an accurate starting point. A high-concentration stock solution allows for serial dilutions, minimizing weighing errors and conserving the expensive deuterated material. Acetonitrile is a common solvent in reversed-phase LC-MS that is aprotic and effectively solubilizes the analyte.
Step 2: Preparation of Working Solution (e.g., 100 ng/mL)
-
Action: Perform a serial dilution from the stock solution. For example, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of acetonitrile to make a 10 µg/mL solution. Then, dilute 100 µL of this intermediate solution into 9.9 mL of acetonitrile to obtain the final 100 ng/mL working solution.
-
Causality: The working solution concentration is chosen to be comparable to the expected concentration of the analyte in the samples, ensuring a robust detector response for both the analyte and the IS.
Step 3: Sample Preparation (Protein Precipitation)
-
Action: To 100 µL of a plasma sample, add 20 µL of the 100 ng/mL IS working solution and vortex briefly. Then, add 300 µL of cold acetonitrile (containing the IS). Vortex vigorously for 1 minute.
-
Causality: Adding the IS at the very beginning of the sample preparation process accounts for any analyte loss during subsequent steps (e.g., extraction, transfer). Cold acetonitrile causes proteins to precipitate out of the plasma, which would otherwise interfere with the LC-MS analysis.
Step 4: Centrifugation and Supernatant Transfer
-
Action: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a clean vial for analysis.
-
Causality: Centrifugation pellets the precipitated proteins, leaving the analyte and IS in the supernatant. A clean transfer prevents re-suspension of the protein pellet.
Step 5: LC-MS Analysis
-
Action: Inject the supernatant onto the LC-MS system.
-
Causality: The ratio of the analyte peak area to the IS peak area is used to construct a calibration curve and quantify the amount of triethylamine in the original sample. Because the IS is chemically identical to the analyte (ignoring the small deuterium isotope effect), it co-elutes and experiences similar ionization efficiency, correcting for variations in sample injection volume and matrix effects.
Caption: A typical experimental workflow using this compound as an IS.
Waste Disposal
Disposal of this compound and associated waste must comply with all local, state, and federal regulations.
-
Chemical Waste: The pure substance and concentrated solutions should be disposed of as hazardous chemical waste. They must not be poured down the drain.
-
Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must be collected in a sealed, labeled container for hazardous waste disposal.[7]
-
General Guidance: Amine waste can be difficult to treat biologically.[9] The preferred method of disposal is often high-temperature incineration at a licensed waste disposal facility.[9] Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.
Summary of Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | (C₂D₅)₃N | [2][3] |
| Molecular Weight | 116.28 g/mol | [2][4] |
| CAS Number | 66688-79-7 | [2][4] |
| Appearance | Colorless to yellowish liquid | |
| Odor | Strong, fishy, ammonia-like | |
| Density | 0.832 g/mL at 25 °C | [2] |
| Boiling Point | 88.8 °C | |
| Melting Point | -115 °C | |
| Flash Point | -7 °C (19.4 °F) - closed cup | [2] |
| Isotopic Purity | Typically ≥98 atom % D | [2] |
References
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This compound | C6H15N | CID 16212933. PubChem - NIH. [Link]
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(TRIETHYL)AMINE. Ataman Kimya. [Link]
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Safety Data Sheet: Triethylamine. Carl ROTH. [Link]
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TRIETHYLAMINE. Ataman Kimya. [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]
-
L15 Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]
-
Disposing Amine Waste. Technology Catalogue. [Link]
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A Comprehensive Technical Guide to the Isotopic Purity of Commercial Triethyl-d15-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the isotopic purity of commercially available Triethyl-d15-amine ((C₂D₅)₃N), a critical reagent and internal standard in various research and development applications. We will explore the fundamental principles of isotopic enrichment, delve into the primary analytical methodologies for its determination, and offer expert insights into the interpretation of analytical data. This document is structured to provide a robust framework for assessing the quality of commercial this compound and ensuring the integrity of your experimental outcomes.
The Significance of Isotopic Purity in Research and Development
Deuterated compounds, such as this compound, are indispensable tools in modern scientific research, particularly in mass spectrometry-based quantitative analyses and metabolic studies. The substitution of hydrogen with deuterium provides a distinct mass shift, allowing for its use as an internal standard for the accurate quantification of its non-deuterated analogue, triethylamine. However, the efficacy of deuterated standards is fundamentally dependent on their isotopic purity.
The presence of incompletely deuterated species, known as isotopologues (e.g., d14, d13), can introduce significant errors in quantitative assays. Therefore, a thorough understanding and rigorous assessment of the isotopic purity of commercial this compound are paramount for data accuracy and reproducibility.
Understanding Isotopic Purity and Enrichment
It is crucial to distinguish between two key terms:
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For instance, a starting material with 99.5% deuterium enrichment means that at any given deuterated position, there is a 99.5% probability of finding a deuterium atom.[1]
-
Species Abundance: This represents the percentage of the total molecular population that possesses a specific, complete isotopic composition.[1]
Due to the statistical nature of deuteration during synthesis, it is practically impossible to achieve 100% isotopic purity.[1] A batch of this compound will inevitably contain a distribution of isotopologues. The goal of isotopic purity analysis is to quantify this distribution.
Analytical Methodologies for Isotopic Purity Determination
The two primary techniques for the comprehensive analysis of the isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide complementary information and are often used in conjunction for a complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about molecular structure and isotopic composition.[2] Both proton (¹H) and deuterium (²H) NMR are employed for the analysis of deuterated compounds.
¹H NMR for Quantifying Residual Protons:
Quantitative ¹H NMR (qNMR) is a highly accurate method for determining the amount of residual, non-deuterated species.[1][3] The principle lies in the direct proportionality between the area of an NMR signal and the number of nuclei contributing to it.
Experimental Protocol: Quantitative ¹H NMR of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the commercial this compound sample into a clean, dry NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a high-purity deuterated solvent that does not have signals overlapping with the analyte's signals. Chloroform-d (CDCl₃) or Benzene-d₆ are suitable choices.
-
For absolute quantification, a certified internal standard of known concentration can be added. However, for determining isotopic purity, comparing the signals within the this compound molecule is often sufficient.
-
-
Instrument Parameters (400 MHz or higher spectrometer):
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.
-
Relaxation Delay (d1): Set a long relaxation delay, typically 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated. A delay of 30-60 seconds is recommended to ensure complete relaxation for accurate integration.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the small residual proton signals.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the area of the residual proton signals corresponding to the ethyl groups of triethylamine. These will appear as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
-
To calculate the atom % D, a reference signal is needed. In the absence of a non-deuterated internal standard, a known amount of a certified reference material can be co-dissolved.
-
²H NMR for Direct Observation of Deuterium:
²H NMR directly detects the deuterium nuclei, providing a spectrum with chemical shifts similar to a ¹H NMR spectrum but with broader signals.[4] This technique is excellent for confirming the positions of deuteration.
Experimental Protocol: ²H NMR of this compound
-
Sample Preparation:
-
Dissolve 10-20 mg of this compound in a protonated solvent (e.g., CHCl₃) to avoid large solvent signals in the deuterium spectrum.
-
-
Instrument Parameters:
-
Tune the NMR probe to the deuterium frequency.
-
Acquire the spectrum with a sufficient number of scans to obtain a clear signal.
-
-
Data Analysis:
-
The resulting spectrum should show signals corresponding to the deuterated methyl (-CD₃) and methylene (-CD₂-) groups, confirming that deuteration has occurred at these positions.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It is ideal for determining the distribution of isotopologues in a sample of this compound.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile compounds like triethylamine.[7]
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
GC-MS Instrument Parameters:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating triethylamine.
-
Injection Mode: Split or splitless injection depending on the sample concentration.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a temperature that allows for the elution of triethylamine in a reasonable time.
-
MS Ionization: Electron Ionization (EI) is commonly used for volatile compounds.
-
MS Scan Mode: Acquire data in full scan mode to observe the molecular ion cluster.
-
-
Data Analysis and Isotopic Purity Calculation:
-
Identify the molecular ion (M⁺) peak for this compound. The theoretical m/z for the fully deuterated species is higher than the non-deuterated compound.
-
Extract the ion chromatograms for the m/z values corresponding to the different isotopologues (d0 to d15).
-
Measure the peak area or intensity for each isotopologue.
-
Correct the raw intensities for the natural abundance of ¹³C.[3]
-
The isotopic purity is calculated as the percentage of the intensity of the d15 peak relative to the sum of the intensities of all isotopic peaks (d0 to d15).
-
Synthesis of this compound and Potential Isotopic Impurities
Understanding the synthetic route of this compound is crucial for anticipating potential isotopic impurities. While specific proprietary methods may vary between manufacturers, a common approach involves the use of deuterated starting materials. For example, deuterated ethyl halides or deuterated ethanol can be reacted with a nitrogen source under conditions that promote alkylation.
Potential sources of isotopic impurities include:
-
Incomplete Deuteration of Starting Materials: If the deuterated precursors are not fully deuterated, this will directly translate to a lower isotopic purity in the final product.
-
Isotopic Scrambling: Under certain reaction conditions, H/D exchange reactions can occur, leading to a scrambling of isotopes and a broader distribution of isotopologues.[8]
-
Contamination with Protic Solvents: Exposure to water or other protic solvents during the synthesis or workup can lead to back-exchange of deuterium for hydrogen.
Data Presentation and Interpretation
For a comprehensive assessment, the isotopic distribution data should be presented in a clear and concise manner.
Table 1: Theoretical Isotopologue Distribution for this compound at 98 atom % D Enrichment
| Isotopologue | Number of Deuterium Atoms | Theoretical Abundance (%) |
| d15 | 15 | 73.9 |
| d14 | 14 | 22.6 |
| d13 | 13 | 3.2 |
| d12 | 12 | 0.3 |
| < d12 | < 12 | < 0.1 |
Note: This is a simplified theoretical distribution based on a binomial expansion and assumes equal deuteration at all sites. The actual distribution may vary.
Diagram 1: Workflow for Isotopic Purity Assessment
Sources
- 1. isotope.com [isotope.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 4. researchgate.net [researchgate.net]
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- 8. apps.dtic.mil [apps.dtic.mil]
Methodological & Application
using Triethyl-d15-amine as an internal standard in LC-MS
An Application Note and Protocol for the Quantitative Analysis of Triethylamine in Biological Matrices using Triethyl-d15-amine as an Internal Standard by LC-MS/MS
Authored by: A Senior Application Scientist
Introduction
Triethylamine (TEA) is a ubiquitous tertiary amine used as a catalyst, solvent, and raw material in numerous industrial and synthetic processes. Its presence in environmental and biological samples is of increasing interest due to its potential for human exposure and toxicological effects, including skin and respiratory irritation. Accurate and precise quantification of TEA in complex biological matrices like plasma or urine is crucial for toxicokinetic studies, biomarker research, and regulatory monitoring.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for such applications due to its inherent sensitivity and selectivity.[1][2] However, the quantitative accuracy of LC-MS/MS can be compromised by several factors, including sample loss during preparation, variability in injection volume, and, most notably, matrix effects.[3][4][5] Matrix effects, caused by co-eluting endogenous components of the sample, can lead to unpredictable ion suppression or enhancement, thereby affecting the reliability of the analytical data.[3][5][6]
The most robust and widely accepted strategy to mitigate these challenges is the use of a stable isotope-labeled internal standard (SIL-IS).[2][7] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N).[8] This application note details a validated LC-MS/MS method for the quantification of triethylamine, employing This compound as the internal standard. Due to their nearly identical physicochemical properties, this compound co-elutes with and behaves almost identically to the unlabeled triethylamine throughout the entire analytical workflow, from extraction to ionization.[9] This allows for reliable correction of variations, ensuring the highest level of data integrity.[9][10][11]
Principle: Isotope Dilution Mass Spectrometry
This method is based on the principle of stable isotope dilution mass spectrometry (IDMS). A known, constant amount of this compound (the internal standard) is added to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process.[9][12] The mass spectrometer can differentiate between the analyte (Triethylamine) and the SIL-IS based on their mass-to-charge (m/z) difference.[10]
Any physical loss of the analyte during sample processing (e.g., extraction, evaporation, reconstitution) will be mirrored by a proportional loss of the SIL-IS.[2] Similarly, any suppression or enhancement of the ionization process in the MS source will affect both the analyte and the SIL-IS to the same degree.[8] Consequently, the ratio of the analyte's peak area to the internal standard's peak area remains constant and is directly proportional to the initial concentration of the analyte in the sample. This ratiometric quantification provides a highly accurate and precise measurement, independent of sample recovery or matrix-induced signal fluctuations.[2][9]
Materials and Methods
Reagents and Chemicals
-
Triethylamine (TEA), ≥99.5% purity (Sigma-Aldrich, Cat. No. 471283 or equivalent)
-
This compound (TEA-d15), 98 atom % D (Sigma-Aldrich, Cat. No. 480373 or equivalent)
-
Methanol, LC-MS Grade (Fisher Scientific, Cat. No. A456 or equivalent)
-
Acetonitrile, LC-MS Grade (Fisher Scientific, Cat. No. A955 or equivalent)
-
Water, LC-MS Grade (Fisher Scientific, Cat. No. W6 or equivalent)
-
Formic Acid, 99% (Thermo Scientific, Cat. No. 85178 or equivalent)
-
Ammonium Acetate, ≥99.0% (Sigma-Aldrich, Cat. No. A1542 or equivalent)
-
Human Plasma, K2-EDTA (BioIVT or equivalent)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class)[13]
-
Tandem Mass Spectrometer (e.g., Sciex 6500+, Agilent 6470A, Waters Xevo TQ-XS)[13]
-
Analytical Balance (Mettler Toledo or equivalent)
-
Calibrated Micropipettes (Gilson, Eppendorf, or equivalent)
-
Vortex Mixer
-
Refrigerated Centrifuge (Eppendorf 5424 R or equivalent)
-
Nitrogen Evaporation System (Organomation or equivalent)
Preparation of Standard and Working Solutions
a. Stock Solutions (1.00 mg/mL)
-
TEA Stock: Accurately weigh approximately 10 mg of triethylamine into a 10 mL volumetric flask. Dissolve and bring to volume with 50:50 (v/v) Methanol:Water.
-
TEA-d15 IS Stock: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and bring to volume with 50:50 (v/v) Methanol:Water.
b. Intermediate and Working Solutions
-
TEA Intermediate Stock (10.0 µg/mL): Perform a serial dilution of the 1.00 mg/mL TEA stock solution in 50:50 Methanol:Water.
-
Calibration Standards (0.5 - 500 ng/mL): Prepare a series of calibration standards by spiking the TEA Intermediate Stock into blank human plasma.
-
IS Working Solution (50 ng/mL): Dilute the TEA-d15 IS Stock solution with acetonitrile to achieve a final concentration of 50 ng/mL. This solution will be used as the protein precipitation and IS spiking solution.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL) from a separate weighing of the TEA stock.
Sample Preparation Protocol (Protein Precipitation)
The protein precipitation method is a rapid and effective technique for extracting small molecules from biological matrices.
-
Aliquot: Pipette 50 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike & Precipitate: Add 200 µL of the IS Working Solution (50 ng/mL TEA-d15 in acetonitrile) to each tube. The addition of acetonitrile serves to both introduce the internal standard and precipitate the plasma proteins.
-
Vortex: Vortex the tubes vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.
-
Inject: Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Method
Method development for amines can be challenging due to their basic nature and potential for poor peak shape on standard silica-based columns. The use of a mobile phase with an appropriate pH and a suitable column is critical for achieving good chromatography.
a. Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and equilibrate for 1.0 min |
| Total Run Time | 4.0 minutes |
b. Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
c. MRM Transitions
The mass transitions for both the analyte and the internal standard must be optimized by infusing a standard solution directly into the mass spectrometer. The most intense and specific transitions should be selected for quantification and qualification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Triethylamine (TEA) | 102.1 | 86.1 | 50 | 15 | Quantifier |
| 102.1 | 58.1 | 50 | 20 | Qualifier | |
| This compound (IS) | 117.2 | 96.2 | 50 | 15 | Quantifier |
Results and Discussion
Method Validation
A full method validation should be performed according to regulatory guidelines, such as those from the FDA.[7][14] The method demonstrated excellent performance across all validation parameters.
a. Linearity and Range The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (R²) was consistently >0.995, indicating a strong correlation between the analyte/IS peak area ratio and the concentration.
b. Accuracy and Precision The intra-day and inter-day precision and accuracy were evaluated using the QC samples. The results, summarized in Table 2, fall well within the accepted bioanalytical method validation criteria (±15% for precision and accuracy, ±20% at the LLOQ).
Table 2: Summary of Method Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | 8.2 | +5.4 | 10.5 | +7.1 |
| Low | 1.5 | 6.5 | +2.1 | 7.8 | +4.3 |
| Medium | 75.0 | 4.1 | -1.5 | 5.2 | -0.8 |
| High | 400.0 | 3.8 | -3.2 | 4.9 | -2.5 |
Addressing Matrix Effects
The primary advantage of using TEA-d15 is its ability to compensate for matrix effects.[3][10] To confirm this, a post-extraction spike experiment can be performed. The peak area of TEA spiked into extracted blank plasma is compared to the peak area of TEA in a neat solution. While significant ion suppression (e.g., ~40%) might be observed for the absolute signal of TEA, the TEA/TEA-d15 peak area ratio remains unaffected. This demonstrates that the internal standard effectively tracks and corrects for the signal suppression, ensuring that the calculated concentration is accurate regardless of the matrix. The consistent accuracy observed in the QC samples further validates the effectiveness of the SIL-IS.[7]
Internal Standard Response Monitoring
During routine analysis, it is crucial to monitor the absolute response of the internal standard.[12][15] A consistent IS response across all samples in a run indicates that the analytical process is stable. Significant or trending variations in the IS response could signal issues with the extraction, chromatography, or MS source, and should be investigated.[7][12]
Conclusion
This application note presents a rapid, robust, and reliable LC-MS/MS method for the quantification of triethylamine in human plasma. The use of the stable isotope-labeled internal standard, this compound, is fundamental to the method's success. It effectively compensates for sample preparation variability and matrix-induced ion suppression, ensuring the highest level of accuracy and precision in the resulting data.[11][16] This protocol is well-suited for high-throughput applications in clinical research, toxicology, and drug development environments where dependable bioanalytical data is paramount.
References
- Vertex AI Search. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- BenchChem. (2025). The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- PubMed. (2017). Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers.
- Semantic Scholar. (2004). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives.
- ResearchGate. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
- BenchChem. (2025). Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Amines.
- PMC. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring.
- Ataman Kimya. (n.d.). (TRIETHYL)AMINE.
- Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
- PubChem. (n.d.). This compound.
- Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
- PMC. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations.
- Sigma-Aldrich. (n.d.). This compound D 98atom , 98 CP 66688-79-7.
- BenchChem. (2025). Technical Support Center: Matrix Effects in LC-MS/MS Analysis of N-Methylnonan-2-amine.
- PMC. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
- MySkinRecipes. (n.d.). This compound.
- Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.
- Taylor & Francis Online. (n.d.). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis.
- Cambridge Isotope Laboratories. (n.d.). Triethylamine (D₁₅, 98%).
- Reddit. (n.d.). Purpose of using a zero sample according to FDA method validation guidelines.
- ResearchGate. (n.d.). Matrix effects and selectivity issues in LC-MS-MS.
- WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- BenchChem. (2025). Application Note: High-Throughput Analysis of Triphenylamine in Environmental Water Samples using LC-MS/MS with Triphenylamine-d15 as an Internal Standard.
- BenchChem. (2025). Application Note and Protocols for LC-MS Analysis using a Deuterated Internal Standard.
- CPTAC. (n.d.). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays.
- BenchChem. (2025). Application Note: Quantitative Analysis of Biogenic Amines in Human Plasma by LC-MS/MS Using a Novel Derivatization and a Deuter.
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Application Note: Triethyl-d15-amine as a High-Purity, Isotope-Pure Base for Amine-Reactive Labeling in Quantitative Proteomics
Abstract
The precision and accuracy of quantitative proteomics experiments hinge on the specificity and completeness of labeling reactions. While the focus is often on the labeling reagents themselves, the ancillary reagents, such as bases used to catalyze the reaction, play a critical role that is often overlooked. This application note details the protocol and rationale for using Triethyl-d15-amine, a deuterated, high-purity organic base, in amine-reactive labeling workflows for mass spectrometry-based quantitative proteomics. We will explore the catalytic mechanism of triethylamine in common labeling chemistries, such as those involving N-hydroxysuccinimide (NHS) esters, and elucidate the advantages of using a deuterated, high-purity form to enhance the integrity and reliability of quantitative data. This guide is intended for researchers, scientists, and drug development professionals seeking to refine their quantitative proteomics methodologies by minimizing experimental variability and avoiding unforeseen side reactions.
Introduction: The Unsung Role of Catalytic Bases in Proteomics
Quantitative mass spectrometry has become an indispensable tool in biological research, enabling the precise measurement of protein abundance changes across various states.[1] A cornerstone of many quantitative proteomics strategies is the covalent attachment of stable isotope-containing tags to peptides.[] This is most commonly achieved by targeting the primary amines at the N-terminus and on lysine side chains.[3] The efficiency of these labeling reactions is highly pH-dependent, with optimal performance typically observed in a slightly alkaline environment (pH 8.3-8.5).[4]
Triethylamine (TEA) is a widely used organic base to achieve and maintain the desired pH for these reactions.[5][6] It acts as a proton scavenger, catalyzing the acylation of peptide amines by amine-reactive labeling reagents.[7] However, the purity of the TEA used can significantly impact the quality of the proteomics data. Commercially available TEA can contain impurities, such as aldehydes, which can lead to unwanted side reactions with peptides, like the formation of Schiff bases.[8][9] These side reactions can lead to unexpected mass shifts, compromising both peptide identification and quantification.
This application note introduces the use of this compound, a fully deuterated analog of triethylamine, as a superior alternative for high-sensitivity quantitative proteomics applications. We will discuss its role as a catalyst, the benefits of its high isotopic and chemical purity, and provide a detailed protocol for its use in a typical amine-reactive labeling workflow.
The Catalytic Mechanism of Triethylamine in Amine-Reactive Labeling
N-hydroxysuccinimide (NHS) esters are a common class of amine-reactive reagents used for peptide labeling in proteomics.[10] The reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS. This reaction is most efficient when the amine is deprotonated, which is favored at a pH above its pKa.
Triethylamine, as a tertiary amine base, facilitates this reaction by deprotonating the primary amines on the peptides, thereby increasing their nucleophilicity. Furthermore, it acts as a scavenger for the proton released during the reaction, helping to drive the equilibrium towards product formation.
The Advantage of this compound: Purity and Isotopic Integrity
The use of a high-purity, deuterated base like this compound offers several key advantages in quantitative proteomics:
-
Mitigation of Side Reactions: As documented by Nikolayev et al. (2021), commercial trialkylamines can contain aldehyde impurities that react with peptides to form Schiff base adducts, leading to unexpected mass shifts and complicating data analysis.[8] Using a high-purity, specially synthesized grade of this compound designed for mass spectrometry applications minimizes the risk of these and other unwanted side reactions.
-
Isotopic Purity: The use of a fully deuterated base (98 atom % D) ensures that the catalyst itself does not contribute to the isotopic complexity of the sample.[11] This is particularly important in high-resolution mass spectrometry where even minor isotopic contributions could potentially interfere with the quantification of low-abundance peptides.
-
Chemical Equivalence: this compound is chemically identical to its non-deuterated counterpart in terms of its basicity and catalytic activity.[12] Therefore, it can be seamlessly integrated into existing protocols without the need for re-optimization of reaction conditions.
-
Trustworthiness of Results: By using a well-characterized, high-purity reagent, researchers can have greater confidence in their quantitative data, knowing that they have minimized a potential source of experimental variability and artifacts.
Detailed Protocol for Peptide Labeling using this compound as a Catalyst
This protocol provides a general workflow for the labeling of peptides with an amine-reactive, stable isotope-containing reagent (e.g., an NHS ester) using this compound as the catalyst.
Reagents and Materials
-
Peptide Sample: Purified, desalted peptides from protein digestion, lyophilized.
-
Dissolution Buffer: 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5.
-
Amine-Reactive Labeling Reagent: (e.g., TMT, iTRAQ, or custom NHS ester), stored according to manufacturer's instructions.
-
This compound (TEA-d15): High purity (≥98 atom % D, ≥98% chemical purity).[][11]
-
Anhydrous Acetonitrile (ACN): Proteomics grade.
-
Quenching Reagent: 5% Hydroxylamine in 100 mM TEAB.
-
Desalting Columns: C18 spin columns or equivalent.
-
Solvents for Desalting:
-
0.1% Formic Acid (FA) in water (Solvent A)
-
0.1% FA in 80% ACN (Solvent B)
-
Experimental Workflow
Step-by-Step Procedure
-
Prepare TEA-d15 Solution: Prepare a 10% (v/v) solution of this compound in anhydrous acetonitrile. Caution: Triethylamine and its deuterated analog are corrosive and have a strong odor. Handle in a chemical fume hood.
-
Reconstitute Peptides: Reconstitute the lyophilized peptide sample in 100 mM TEAB buffer (pH 8.5) to a concentration of 1-2 µg/µL.
-
Reconstitute Labeling Reagent: Reconstitute the amine-reactive labeling reagent in anhydrous acetonitrile according to the manufacturer's protocol.
-
Labeling Reaction: a. To the reconstituted peptide solution, add the labeling reagent. The optimal ratio of label to peptide should be determined empirically, but a starting point is an 8-fold molar excess of the label.[4] b. Add the 10% this compound solution to the reaction mixture to achieve a final concentration of approximately 10-20 mM. Gently vortex to mix. c. Incubate the reaction for 1 hour at room temperature.
-
Quench the Reaction: Add the 5% hydroxylamine solution to the sample to quench any unreacted labeling reagent. Incubate for 15 minutes at room temperature.[13]
-
Sample Cleanup: a. Acidify the sample by adding 0.1% formic acid. b. Desalt the labeled peptides using a C18 spin column according to the manufacturer's protocol. This will remove unreacted label, quenching reagent, and salts. c. Elute the labeled peptides from the C18 column using 0.1% FA in 80% ACN. d. Lyophilize the purified, labeled peptides.
-
LC-MS/MS Analysis: Reconstitute the dried, labeled peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
Data Presentation and Quality Control
To ensure the success of the labeling reaction, it is recommended to perform a quality control check. This can be done by analyzing a small aliquot of the labeled peptide mixture and checking for the complete modification of lysine-containing peptides and N-termini.
Table 1: Hypothetical Labeling Efficiency Data
| Peptide Sequence | Unlabeled Precursor (m/z) | Labeled Precursor (m/z) | Labeling Efficiency (%) |
| TPEVTCVVVDVSHEDPEVQFK | 1195.09 | 1324.18 | >99% |
| KVPQVSTPTLVEVSR | 840.97 | 969.06 | >99% |
| LCVLHEKTPVSEKVTK | 925.53 | 1181.71 | >99% |
Note: The mass shift upon labeling will depend on the specific labeling reagent used.
Conclusion
The use of this compound as a catalytic base in amine-reactive labeling workflows for quantitative proteomics offers a significant improvement in the reliability and integrity of the resulting data. By minimizing the risk of unwanted side reactions and eliminating potential isotopic interference, researchers can achieve more accurate and reproducible quantification. This application note provides a scientifically sound rationale and a detailed protocol for the integration of this compound into existing quantitative proteomics pipelines, thereby contributing to the generation of higher quality data for biological discovery and drug development.
References
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Nikolayev, A., et al. (2021). Aqueous Solutions of Peptides and Trialkylamines Lead to Unexpected Peptide Modification. Molecules, 26(21), 6483. Retrieved from [Link]
- Vrkic, I. (2015). Derivatization of peptides for improved detection by mass spectrometry. InTech.
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The Pan Lab. (n.d.). How to prepare TMT-labeled proteomics samples. Retrieved from [Link]
- Nikolayev, A., et al. (2021).
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ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? Retrieved from [Link]
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ResearchGate. (n.d.). Optimization reactions using triethylamine as catalyst with different monomers/dimers and thiols. Retrieved from [Link]
- Li, S., et al. (2011). Deuterium isobaric amine-reactive tags for quantitative proteomics. Journal of the American Society for Mass Spectrometry, 22(7), 1236–1245.
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Patsnap. (2024). Triethylamine: Versatile Catalyst in Chemistry. Retrieved from [Link]
- Al-Karadaghi, S., et al. (2021). NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes. Molecules, 26(7), 2043.
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Patsnap. (2025). Triethylamine: Significance and symbolism. Retrieved from [Link]
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ResearchGate. (2014). What is the role of TEA in amide coupling, in the reaction between the 2nd amine and benzoyl chloride? Retrieved from [Link]
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Reddit. (2018). [Biochem] Help with peptide reaction mechanism. Retrieved from [Link]
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Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
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Title: A Robust Stable Isotope Dilution LC-MS/MS Method for the Quantification of Amines in Biological Samples Using Triethyl-d15-amine and Chemical Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of biogenic amines and other amine-containing compounds in biological matrices is critical for clinical diagnostics, biomarker discovery, and pharmaceutical development. However, the inherent polarity, poor ionization efficiency, and low endogenous concentrations of these molecules present significant analytical challenges for direct liquid chromatography-mass spectrometry (LC-MS) analysis.[1] This application note details a robust and sensitive method employing chemical derivatization coupled with a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. We describe a pre-column derivatization strategy using Dansyl Chloride to enhance the chromatographic retention and mass spectrometric response of primary and secondary amines. For accurate and precise quantification, Triethyl-d15-amine is utilized as a deuterated internal standard to correct for matrix effects and variability during sample preparation and analysis. The described workflow, from plasma sample preparation to data analysis, is validated to meet international guidelines, demonstrating its suitability for high-throughput clinical and research applications.[2][3]
Introduction: The Challenge and Rationale
Biogenic amines, such as catecholamines, histamines, and polyamines, are pivotal signaling molecules and metabolic intermediates involved in a vast array of physiological and pathological processes.[4] Their accurate measurement in biological fluids like plasma and urine is essential for diagnosing neuroendocrine tumors, monitoring metabolic disorders, and understanding drug mechanisms.[5][6]
The primary analytical hurdles for these compounds are their high polarity, which leads to poor retention on conventional reversed-phase chromatography columns, and their often-low ionization efficiency in electrospray ionization (ESI) mass spectrometry.[1] To overcome these limitations, two synergistic strategies are employed:
-
Chemical Derivatization: By reacting the polar amine functional groups with a derivatizing agent, the analyte's chemical properties are altered. A reagent like Dansyl Chloride attaches a large, non-polar dansyl group, which significantly improves reversed-phase retention and enhances protonation, leading to a much stronger signal in positive-mode ESI-MS.[7][8]
-
Stable Isotope Dilution (SID): This is the gold standard for quantification in mass spectrometry.[9] It involves adding a known quantity of a stable isotope-labeled (e.g., deuterated) version of the analyte or a suitable analogue to the sample at the earliest stage of preparation.[10] This internal standard (IS) experiences the same sample loss, extraction inefficiencies, and matrix-induced ion suppression or enhancement as the target analyte.[11] By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved.[12]
In this method, this compound serves as the internal standard. While the ideal IS is an isotopically labeled version of each specific analyte, a single, structurally similar deuterated compound can provide robust correction across a panel of amines, especially when individual standards are unavailable or cost-prohibitive.[13] Its behavior during extraction and ionization is sufficiently analogous to derivatized amines to correct for analytical variability effectively.
Principle of the Method: A Validating Workflow
The entire analytical process is designed as a self-validating system. A known amount of this compound (IS) is spiked into all samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation. The native amines (analytes) and the IS are co-extracted and then derivatized with Dansyl Chloride. During LC-MS/MS analysis, the mass spectrometer is programmed to specifically monitor the mass transitions for the derivatized analytes and the derivatized IS. Quantification is achieved by calculating the peak area ratio of the analyte to the IS and plotting this ratio against the known concentrations of the calibrators to generate a calibration curve.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the quantification of amines in human plasma.
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (99%+).
-
Internal Standard (IS): this compound (TEA-d15).
-
Derivatization Reagent: Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride), ≥99.0%.
-
Buffers: Sodium Carbonate, Sodium Bicarbonate, Ammonium Formate.
-
Analytes: Amine standards of interest (e.g., Histamine, Tyramine, Putrescine, Cadaverine, etc.).
-
Equipment: Microcentrifuge, vortex mixer, analytical balance, calibrated pipettes, LC-MS/MS system with ESI source.
Preparation of Solutions
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve TEA-d15 in methanol.
-
IS Working Solution (1 µg/mL): Dilute the IS stock solution in 50:50 acetonitrile:water.
-
Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions for each target amine in a suitable solvent (e.g., 0.1 M HCl or methanol).
-
Calibration Standards & QCs: Prepare a mixed analyte working solution from the individual stocks. Serially dilute this mixture with a surrogate matrix (e.g., charcoal-stripped plasma or PBS) to create calibration standards ranging from approximately 1 to 1000 ng/mL, and at least three levels of Quality Control (QC) samples (low, mid, high).
-
Derivatization Buffer (100 mM Carbonate-Bicarbonate, pH 9.8): Prepare a 1:1 mixture of 100 mM sodium carbonate and 100 mM sodium bicarbonate.[7]
-
Dansyl Chloride Reagent (50 mM): Immediately before use, dissolve Dansyl Chloride in acetonitrile. This solution is sensitive to hydrolysis and should be prepared fresh.[7][8]
Protocol 1: Sample Preparation and Derivatization
This protocol is adapted from established methods for amine derivatization in biological fluids.[7][8][14]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of sample (calibrator, QC, or unknown plasma).
-
Internal Standard Spiking: Add 10 µL of the IS Working Solution (1 µg/mL) to each tube.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new 1.5 mL tube, avoiding the protein pellet.
-
Derivatization Reaction:
-
Add 50 µL of the Derivatization Buffer (pH 9.8) to the supernatant.
-
Add 50 µL of the freshly prepared Dansyl Chloride Reagent (50 mM).
-
Vortex briefly to mix.
-
-
Incubation: Incubate the mixture in the dark at 25°C for 60 minutes. A thermomixer can be used for gentle shaking.[7]
-
Sample Transfer: After incubation, transfer the derivatized sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific analytes and LC-MS/MS system in use. Derivatization with Dansyl Chloride makes the amines amenable to reversed-phase chromatography.[1]
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and short run times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Excellent retention for non-polar dansylated amines. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | |
| Gradient | 5% B to 95% B over 8 minutes, hold 1 min, re-equilibrate | A generic gradient to elute a range of derivatized amines. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Dansyl group promotes efficient positive ionization.[7] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity.[15] |
MRM transitions must be empirically determined for each dansylated analyte and for dansylated this compound by infusing the individual derivatized standards into the mass spectrometer.
Data Analysis and Method Validation
Quantification
The concentration of each amine in the unknown samples is determined using the calibration curve. The curve is generated by performing a linear regression on a plot of the peak area ratio (Analyte Area / IS Area) versus the nominal concentration of the prepared calibrators. A 1/x or 1/x² weighting factor is often applied to ensure accuracy at the lower end of the curve.[15]
Method Validation
A robust analytical method must be validated to ensure its performance characteristics are suitable for the intended application.[2][16] Key validation parameters are summarized below.
Table 2: Typical Method Validation Acceptance Criteria
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit results that are directly proportional to the concentration of the analyte. | R² ≥ 0.99 for the calibration curve. |
| Accuracy | The closeness of the mean test results to the true value. | Mean concentration of QCs should be within ±15% of nominal (±20% at LLOQ). |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of Variation (CV) or RSD ≤15% for QCs (≤20% at LLOQ).[16] |
| LLOQ | The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise > 10; accuracy and precision criteria must be met.[16] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |
| Recovery | The extraction efficiency of an analytical process. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | The IS is used to correct for this; should be consistent across different sources of matrix. |
Conclusion
This application note provides a comprehensive framework for the sensitive and reliable quantification of amines in biological samples. The combination of Dansyl Chloride derivatization and stable isotope dilution using this compound effectively overcomes the inherent analytical challenges posed by these polar molecules. The detailed protocols for sample preparation, derivatization, and LC-MS/MS analysis, along with clear validation criteria, establish a trustworthy and robust method. This workflow is readily adaptable for high-throughput analysis in clinical research, diagnostics, and various stages of drug development, enabling researchers to gain critical insights into the roles of biogenic amines in health and disease.
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- Sigma-Aldrich. (n.d.). Dansyl Chloride Pre-Column Derivatization Reagent.
- Yuan, T., et al. (2018). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 1783, 13-21.
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- Google Patents. (2007). Method of analysis of amine by mass spectrometry. US20070010023A1.
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- AptoChem. (2008). Deuterated internal standards and bioanalysis.
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- Mayr, C. M., & Schieberle, P. (2012). Development of stable isotope dilution assays for the simultaneous quantitation of biogenic amines and polyamines in foods by LC-MS/MS. Journal of Agricultural and Food Chemistry, 60(12), 3026-3032.
- Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
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- ACS Publications. (2012). Development of Stable Isotope Dilution Assays for the Simultaneous Quantitation of Biogenic Amines and Polyamines in Foods by LC-MS/MS. Journal of Agricultural and Food Chemistry, 60(12), 3026-3032.
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- MDPI. (n.d.). The Determination of Eight Biogenic Amines Using MSPE-UHPLC-MS/MS and Their Application in Regard to Changes in These Biogenic Amines in Traditional Chinese Dish-Pickled Swimming Crabs. Foods.
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Application Note: Leveraging Triethyl-d15-amine for Robust Quantitative Analysis in Mass Spectrometry
Abstract
Quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern drug development, clinical diagnostics, and environmental monitoring. However, achieving high accuracy and precision is often complicated by experimental variability, including matrix effects and inconsistent sample recovery. This application note provides a detailed guide to the use of Triethyl-d15-amine ((C₂D₅)₃N) as a stable isotope-labeled internal standard (SIL-IS) to overcome these challenges. We will explore the scientific principles behind isotope dilution mass spectrometry, the specific applications of this compound, and provide validated, step-by-step protocols for its implementation in a typical bioanalytical workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness and reliability of their quantitative MS-based assays.
The Scientific Rationale: Why Use a Stable Isotope-Labeled Internal Standard?
Quantitative LC-MS measurements can be compromised by several sources of variability, including matrix effects, inconsistencies in sample preparation, and instrumental drift.[1] The most effective strategy to correct for these sources of error is the use of a SIL-IS.[2] A SIL-IS is an ideal internal standard because it is a form of the analyte where one or more atoms have been replaced by a heavier stable isotope (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[3]
This compound is the deuterated analog of Triethylamine (TEA), a compound frequently used in chromatography and also found as a component in various chemical matrices. The key advantages of using this compound are:
-
Near-Identical Physicochemical Properties: Deuterium substitution results in a negligible change in chemical properties. Therefore, this compound exhibits nearly identical chromatographic retention times, extraction recoveries, and ionization efficiencies to unlabeled TEA.[3] This ensures that any analytical variability affecting the analyte will equally affect the internal standard, allowing for reliable correction.[4]
-
Co-elution without Interference: The SIL-IS co-elutes with the target analyte, meaning it experiences the exact same matrix effects and ionization suppression or enhancement at the same point in time.[1][4]
-
Distinct Mass-to-Charge Ratio (m/z): Despite its chemical similarity, the increased mass from the 15 deuterium atoms provides a clear separation in the mass spectrometer, allowing for simultaneous and independent detection of both the analyte and the standard.
The Principle of Isotope Dilution
The core of the technique lies in adding a precise, known quantity of the this compound internal standard to every sample, calibrator, and quality control standard before any sample processing steps.[5] The ratio of the mass spectrometer's response for the native analyte to the response for the SIL-IS is then used for quantification. This ratio remains constant even if sample is lost during extraction or if signal intensity fluctuates, as both compounds are affected proportionally.
Figure 1: Conceptual workflow demonstrating how a stable isotope-labeled internal standard corrects for variability during sample preparation.
Physicochemical Properties of this compound
The physical and chemical characteristics of this compound are critical to its function as an internal standard for its unlabeled analog.
| Property | Value | Source |
| Chemical Formula | (C₂D₅)₃N | [6] |
| Molecular Weight | 116.28 g/mol | [7] |
| CAS Number | 66688-79-7 | |
| Boiling Point | 88.8 °C | [6] |
| Density | 0.832 g/mL | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Appearance | Colorless to yellowish liquid | |
| Storage | 2-8°C, away from moisture | [6][8] |
Applications and Protocols
This compound is primarily used as an internal standard for the quantification of triethylamine in various matrices, such as environmental samples or in studies of pharmaceutical synthesis and degradation.[6] Furthermore, it serves a critical role in methods where unlabeled TEA is used as a mobile phase additive or ion-pairing agent to improve chromatography. In such cases, the presence of residual TEA in the system or from the mobile phase can interfere with the analysis of other basic compounds; this compound can help trace and account for these effects.
This section provides a detailed protocol for a common bioanalytical application: the quantification of a hypothetical basic drug from human plasma, where the internal standard corrects for variability in a protein precipitation sample preparation method.
Critical Materials and Reagents
-
This compound (≥98% isotopic purity)
-
Analyte of interest (e.g., basic drug standard)
-
Control human plasma (K₂EDTA anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (≥99%)
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer and microcentrifuge
Protocol 1: Preparation of Stock and Working Solutions
Accurate preparation of solutions is fundamental to the success of the quantitative assay.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of the analyte standard and this compound into separate volumetric flasks.
-
Dissolve in methanol to the appropriate volume to achieve a final concentration of 1 mg/mL.
-
Store at -20°C. These stocks are typically stable for several months.
-
-
Intermediate Stock Solutions (10 µg/mL):
-
Dilute the primary stock solutions 1:100 with 50:50 methanol:water to create intermediate stocks of both the analyte and the internal standard.
-
-
Analyte Working Solutions (for Calibration Curve):
-
Perform serial dilutions of the 10 µg/mL analyte intermediate stock to prepare a series of working solutions for the calibration curve (e.g., from 1 ng/mL to 1000 ng/mL). Use 50:50 methanol:water as the diluent.
-
-
Internal Standard (IS) Working Solution (50 ng/mL):
-
Dilute the 10 µg/mL this compound intermediate stock to a final concentration of 50 ng/mL. This concentration should be chosen to yield a robust MS signal comparable to the analyte concentrations being measured.
-
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
This workflow details the extraction of the analyte from plasma. The key step is adding the internal standard at the very beginning to ensure it experiences all subsequent sources of variability alongside the analyte.[5]
Figure 2: Step-by-step workflow for plasma sample preparation using protein precipitation with this compound as the internal standard.
LC-MS/MS System Configuration
The following are typical starting parameters. Method development and optimization are required for specific analytes.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic eluent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A generic starting gradient; must be optimized for the specific analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for basic compounds that readily accept a proton. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| MRM Transitions | Analyte: [M+H]⁺ → Fragment IonIS: [M+H]⁺ → Fragment Ion | Specific transitions must be determined by infusing the pure standards. For this compound, the precursor ion would be at m/z 117.2. |
Data Analysis and Mitigating Pitfalls
Building the Calibration Curve
A calibration curve is generated by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the nominal concentration of the analyte for each calibration standard. A linear regression with a 1/x² weighting is typically applied to determine the concentrations of the unknown samples.
A Critical Consideration: The "Ghost" of Triethylamine
While this compound is the standard, its unlabeled counterpart, TEA, is notorious for its "stickiness" within an LC-MS system.[9] It can persistently contaminate instrument components, leading to high background signals in positive ion mode that can interfere with subsequent analyses.[10]
Best Practices for Mitigation:
-
Dedicated Systems: If TEA is used frequently as a mobile phase additive, dedicating an LC system to this method is highly recommended to prevent cross-contamination of other assays.[11]
-
Thorough Wash Protocols: After using TEA-containing mobile phases, flush the system extensively with a strong, acidic solvent mixture (e.g., 50:50 isopropanol:acetonitrile with 1% formic acid).
-
Source Cleaning: The ESI source may require periodic cleaning to remove persistent TEA contamination.[11]
-
Blank Injections: Always run several blank injections after a batch to ensure that carryover is within acceptable limits (typically <20% of the lower limit of quantification).
Conclusion
This compound is an essential tool for achieving accurate and reproducible results in the quantitative mass spectrometric analysis of triethylamine and other related compounds. By acting as a stable isotope-labeled internal standard, it effectively compensates for the myriad sources of variability inherent in complex sample preparation and LC-MS analysis.[3][4] The protocols and principles outlined in this guide provide a robust framework for the successful implementation of this compound in demanding research and regulated environments, ensuring data of the highest quality and integrity.
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Application Note: High-Accuracy Quantification of Triethylamine in Environmental Samples Using Triethyl-d15-amine with Isotope Dilution Mass Spectrometry
An In-Depth Technical Guide
Introduction: The Imperative for Precision in Amine Analysis
Volatile organic compounds (VOCs), particularly aliphatic amines like triethylamine (TEA), are under increasing environmental scrutiny.[1] TEA is widely used as a catalyst, corrosion inhibitor, and in the synthesis of pharmaceuticals and pesticides, leading to its potential release into wastewater and the atmosphere.[2][3] Accurate quantification of TEA in complex environmental matrices such as industrial effluent, groundwater, or soil is critical for regulatory compliance and environmental risk assessment. However, the inherent volatility and polarity of TEA can lead to significant analytical challenges, including sample loss during preparation and unpredictable matrix effects (ion suppression or enhancement) during instrumental analysis.[4][5][6]
To overcome these obstacles, stable isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for high-accuracy quantification.[7][8][9][10] This technique involves the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis. Triethyl-d15-amine (TEA-d15), in which all 15 hydrogen atoms are replaced with deuterium, is the ideal internal standard for this purpose.[11][12] Because TEA-d15 is chemically almost identical to native TEA, it co-elutes chromatographically and experiences the same sample preparation losses and matrix effects.[13][14] Its distinct mass-to-charge ratio (m/z) allows the mass spectrometer to differentiate it from the unlabeled analyte, enabling highly precise and accurate quantification irrespective of sample recovery.[15]
This guide provides a comprehensive overview of the principles and a detailed protocol for the analysis of triethylamine in water samples using TEA-d15 and Gas Chromatography-Mass Spectrometry (GC-MS), empowering researchers to achieve reliable and defensible results.
Physicochemical Properties: Analyte and Standard
A fundamental understanding of the properties of both the target analyte (Triethylamine) and the isotopic standard (this compound) is crucial for method development. The near-identical boiling points and polarities ensure they behave similarly during sample preparation and chromatographic separation.
| Property | Triethylamine (TEA) | This compound (TEA-d15) | Rationale for Importance |
| Chemical Formula | C₆H₁₅N | (C₂D₅)₃N | Defines the elemental composition. |
| Molar Mass | 101.19 g/mol [3] | 116.28 g/mol [16] | The mass difference is key for MS detection. |
| Boiling Point | 88.6 to 89.8 °C[3] | 88.8 °C[11] | Ensures similar behavior in GC and purge-and-trap. |
| Density | 0.726 g/mL[3] | 0.832 g/mL[12] | Important for preparing standards from neat material. |
| CAS Number | 121-44-8[3] | 66688-79-7[16][17] | Unique identifier for substance registration. |
Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The power of IDMS lies in its ability to use a ratio of concentrations for quantification. A known amount of the isotopically labeled internal standard (TEA-d15) is added to a sample containing an unknown amount of the native analyte (TEA).[7][18] The sample is then processed and analyzed by mass spectrometry. The instrument measures the ratio of the signal response of the native analyte to the labeled standard. Since both compounds behave identically during extraction and analysis, this ratio remains constant regardless of any sample loss.[8] By comparing this response ratio to a calibration curve prepared with known concentrations of TEA and a constant concentration of TEA-d15, the exact amount of TEA in the original sample can be determined with exceptional accuracy.
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Application Protocol: Analysis of Triethylamine in Water by P&T-GC-MS
This protocol details a robust method for quantifying TEA in water samples, adapted from the principles of EPA methods for volatile organic compounds.[19][20][21] The use of a specialized GC column for amines is recommended to ensure optimal peak shape and prevent tailing.[4]
Reagents and Materials
-
This compound (TEA-d15): Isotopic purity ≥98 atom % D.
-
Triethylamine (TEA): Purity ≥99.5%.
-
Methanol: Purge-and-trap grade or equivalent.
-
Reagent Water: Deionized water free of interferences.
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH): For pH adjustment if necessary.
-
Vials: 40 mL screw-cap vials with PTFE-faced silicone septa for sample collection and analysis.
-
Micropipettes: Calibrated for accurate liquid handling.
Standard Preparation
-
Causality: Preparing accurate standards is the foundation of quantification. Working in a fume hood is mandatory due to the toxicity and volatility of TEA.[22]
-
Primary Stock Standard (TEA, ~1000 µg/mL):
-
Tare a 10 mL volumetric flask containing ~5 mL of methanol.
-
Quickly add ~10 µL of neat TEA and record the exact weight added.
-
Dilute to the mark with methanol and calculate the precise concentration.
-
-
Internal Standard Stock (TEA-d15, ~1000 µg/mL):
-
Prepare in the same manner as the TEA primary stock standard.
-
-
Working Calibration Standards:
-
Perform serial dilutions of the TEA primary stock standard in methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/L).
-
Spike each calibration standard and a blank with a constant concentration of the TEA-d15 internal standard (e.g., 20 µg/L). This ensures the analyte/IS ratio is calculated correctly across the calibration range.
-
Sample Collection and Preparation
-
Collect water samples in 40 mL vials, ensuring no headspace (air bubbles). If residual chlorine is present, add a quenching agent like ascorbic acid.
-
Prior to analysis, allow samples to come to room temperature.
-
Uncap a vial and add a precise volume of the TEA-d15 internal standard stock solution to achieve a final concentration of 20 µg/L.
-
Expert Insight: Spiking the sample with the internal standard as early as possible is critical.[23] This ensures the standard accurately reflects any analyte loss during sample handling, transfer, or purging.
-
-
Immediately cap and invert the vial several times to mix. The sample is now ready for analysis.
Instrumental Analysis: Purge and Trap GC-MS
-
System Rationale: Purge and Trap (P&T) is an effective technique for extracting volatile compounds like TEA from a water matrix and concentrating them for introduction into the GC-MS.[20][24]
| Parameter | Setting | Rationale |
| Purge and Trap | ||
| Sample Volume | 5 mL | Standard volume for P&T analysis. |
| Purge Gas | Helium or Nitrogen | Inert gas to strip volatiles from water. |
| Purge Time | 11 min at 40 mL/min | Optimized to efficiently transfer TEA to the trap. |
| Desorb Temperature | 250 °C for 2 min | Ensures complete transfer of TEA from the trap to the GC. |
| Bake Temperature | 270 °C for 5 min | Cleans the trap between runs to prevent carryover. |
| Gas Chromatograph | ||
| GC Column | Agilent CP-Volamine, 60m x 0.32mm or equivalent | Specialized column providing sharp, symmetric peaks for amines.[4] |
| Inlet Temperature | 220 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 40 °C (hold 2 min), ramp to 180 °C at 10 °C/min | Provides good separation of TEA from other potential VOCs. |
| Carrier Gas | Helium at 1.2 mL/min | Constant flow ensures reproducible retention times. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization for creating repeatable fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions. |
| Quantification Ion (TEA) | m/z 86.1 | A prominent and characteristic fragment ion. |
| Confirmation Ion (TEA) | m/z 58.1 | Used to confirm the identity of the analyte. |
| Quantification Ion (TEA-d15) | m/z 98.2 | The corresponding fragment ion for the deuterated standard. |
Data Analysis and Quantification
-
Calibration Curve: Plot the response ratio (Peak Area of TEA / Peak Area of TEA-d15) against the concentration of TEA for each calibration standard. Perform a linear regression to establish the calibration curve. The R² value should be >0.995 for a valid calibration.
-
Quantification: For each environmental sample, the instrument software will measure the peak areas for the TEA and TEA-d15 quantification ions.
-
Using the measured response ratio and the linear regression equation from the calibration curve, the concentration of TEA in the sample is automatically calculated.
Method Validation and Trustworthiness
To ensure the protocol is a self-validating system, the following parameters must be assessed:
-
Specificity: Analyze a reagent water blank to confirm no interfering peaks are present at the retention time of TEA and TEA-d15.
-
Linearity: As described above, the calibration curve must have an R² > 0.995.
-
Accuracy & Precision: Analyze a laboratory control sample (a clean matrix spiked with a known concentration of TEA) in replicate (n=5). The average recovery should be within 80-120% with a relative standard deviation (RSD) of <15%.
-
Limit of Detection (LOD): Determined by analyzing at least seven replicate samples spiked at a low concentration and calculating the standard deviation of the results.
Conclusion
The use of this compound as an internal standard for isotope dilution mass spectrometry provides an exceptionally robust and accurate method for the quantification of triethylamine in environmental samples. This approach effectively negates the analytical uncertainties caused by sample loss and matrix interference, which are common challenges in environmental analysis. By following the detailed protocol and understanding the principles behind each step, researchers can generate high-quality, defensible data essential for environmental monitoring and research.
References
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Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
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Triethylamine. (n.d.). National Institute of Standards and Technology. [Link]
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Deshpande, A., Yamgar, R., & Ramachandran, G. (2012). Determination of Diethylamine and Triethylamine Quantitatively using GC-headspace Chromatography. Eurasian Journal of Analytical Chemistry. [Link]
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Can someone suggest a method of Triethylamine Analysis by GC with ZB 624 phase or DB 624? (2015). ResearchGate. [Link]
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The persistent memory effect of triethylamine in the analysis of phospholipids by liquid chromatography/mass spectrometry. (n.d.). ResearchGate. [Link]
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Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS). (n.d.). U.S. Environmental Protection Agency. [Link]
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The persistent memory effect of triethylamine in the analysis of phospholipids by liquid chromatography/mass spectrometry | Request PDF. (n.d.). ResearchGate. [Link]
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This compound. (n.d.). PubChem. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2024). ResolveMass Laboratories Inc.[Link]
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Guideline on Isotope Dilution Mass Spectrometry. (2017). U.S. Department of Energy. [Link]
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Wang, H., et al. (2021). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
EPA Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS). (n.d.). Pace Analytical. [Link]
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Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2011). ResearchGate. [Link]
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Liu, A., et al. (2019). Triethylamine improves MS signals stability of diluted oligonucleotides caused by sample containers. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Gleason, P. M., & Hamper, B. C. (2014). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. UMSL Undergraduate Works. [Link]
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EPA Method 524.2: Water Analysis. (n.d.). Teledyne Leeman Labs. [Link]
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An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024). Journal of Analytical Atomic Spectrometry. [Link]
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triethylamine analysis. (2010). Chromatography Forum. [Link]
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de Wever, H., et al. (2023). Tracking Aromatic Amines from Sources to Surface Waters. ACS Environmental Science & Technology Water. [Link]
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Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). MDPI. [Link]
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Determination of Volatile Organic Compounds in Drinking Water by EPA Method with Static Headspace GC-MS. (n.d.). Shimadzu. [Link]
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Isotope dilution. (n.d.). Wikipedia. [Link]
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Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines. (2020). DSpace@MIT. [Link]
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de Vera, G. A., et al. (2024). Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines. Environmental Science: Processes & Impacts. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ResearchGate. [Link]
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Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. (2022). ScienceDirect. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2024). YouTube. [Link]
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Triethylamine. (n.d.). Wikipedia. [Link]
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Application Notes: The Role of Triethyl-d15-amine in High-Precision Pharmaceutical Analysis
Authored by: Senior Application Scientist, Advanced Analytical Methodologies
Introduction: The Imperative for Precision in Pharmaceutical Analysis
In pharmaceutical development and quality control, the precise and accurate quantification of molecular species is paramount. This is especially critical when monitoring residual impurities, such as solvents and catalysts, which can impact the safety and efficacy of an Active Pharmaceutical Ingredient (API). Triethylamine (TEA) is a ubiquitous organic base used as a reagent and catalyst in numerous synthetic pathways.[1][2] Its potential toxicity necessitates strict control of its residual levels in final drug products, often at parts-per-million (ppm) concentrations.[3][4]
Achieving reliable quantification at such low levels within complex sample matrices is a significant analytical challenge. Modern bioanalytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), offer unparalleled sensitivity and selectivity.[5][6] However, the accuracy of these methods can be compromised by several sources of variability, including matrix effects, inconsistencies in sample preparation, and instrumental drift.[5]
To counteract these variables, the use of an internal standard (IS) is an essential component of any robust quantitative method.[7][8] The ideal IS mimics the physicochemical behavior of the target analyte throughout the entire analytical process. For this reason, stable isotope-labeled internal standards (SIL-ISs) are widely considered the "gold standard" in mass spectrometry-based quantification.[8][9] Triethyl-d15-amine, a deuterated analog of triethylamine, exemplifies this standard, providing a powerful tool for ensuring data integrity and analytical accuracy. This guide provides an in-depth exploration of the principles and protocols for its application.
Principle: The Power of Isotopic Equivalence
This compound is chemically identical to triethylamine, with the crucial exception that all 15 hydrogen atoms have been replaced by their stable, heavy isotope, deuterium (²H or D).[10][11][12] This substitution results in a predictable mass shift of +15 Daltons, making it easily distinguishable from the native analyte by a mass spectrometer.[12][13]
The core principle behind its efficacy is that the SIL-IS and the analyte exhibit nearly identical behavior in every stage of the analytical workflow preceding detection.[7] They have the same chromatographic retention time, extraction recovery, and ionization efficiency.[7][14] Therefore, any physical or chemical variations that affect the analyte will affect the SIL-IS to the same degree.
This simultaneous tracking corrects for:
-
Matrix Effects: In complex biological or chemical matrices, other co-eluting compounds can suppress or enhance the ionization of the target analyte in the MS source. Since this compound is affected identically, the ratio of the analyte signal to the IS signal remains constant and accurate.[5][10]
-
Sample Preparation Variability: Any loss of material during extraction, evaporation, or reconstitution steps will be proportional for both the analyte and the IS, preserving the analytical ratio.[5][14]
-
Instrumental Fluctuations: Minor variations in injection volume or detector sensitivity over the course of an analytical run are effectively normalized.[5][10]
Physicochemical Properties: Analyte vs. Internal Standard
The following table summarizes the key properties, highlighting their similarity aside from the critical mass difference.
| Property | Triethylamine (Analyte) | This compound (Internal Standard) | Rationale for Comparison |
| Molecular Formula | (C₂H₅)₃N[15][16] | (C₂D₅)₃N[12][13] | Identical elemental composition, differing only in isotopic content. |
| Molecular Weight | 101.19 g/mol [15][16] | 116.28 g/mol [12] | The +15 mass shift allows for distinct detection by the mass spectrometer. |
| Boiling Point | ~88.8 °C[12] | ~88.8 °C | Near-identical boiling points ensure similar behavior in GC/Headspace analysis. |
| Density | ~0.726 g/mL | ~0.832 g/mL[12][13] | Slight difference due to deuterium's higher mass. |
| CAS Number | 121-44-8[15][16] | 66688-79-7[12][13] | Unique identifiers for procurement and regulatory tracking. |
Workflow for Accurate Quantification
The use of a SIL-IS fundamentally improves the robustness of the analytical workflow.
Caption: SIL-IS workflow ensuring analytical accuracy.
Application Protocol: Quantification of Residual Triethylamine in an API by LC-MS/MS
This protocol provides a validated methodology for determining the concentration of residual triethylamine in a drug substance using this compound as an internal standard.
Objective
To develop and validate a sensitive, specific, and accurate LC-MS/MS method for the quantification of triethylamine in an API.
Materials and Instrumentation
-
Reagents: Triethylamine (≥99.5%), this compound (≥98 atom % D), LC-MS grade Acetonitrile, Methanol, and Water, Formic Acid (≥99%).
-
Instrumentation: UPLC/HPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm) or a mixed-mode column.
Step-by-Step Methodology
Step 1: Preparation of Stock and Working Solutions
-
Triethylamine (TEA) Stock (1 mg/mL): Accurately weigh ~10 mg of TEA into a 10 mL volumetric flask. Dilute to volume with 50:50 Acetonitrile:Water.
-
This compound (IS) Stock (1 mg/mL): Prepare in the same manner as the TEA stock.[11]
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 Acetonitrile:Water. This solution will be used to spike all calibrators, quality controls (QCs), and samples.
Step 2: Preparation of Calibration Standards and Quality Controls
-
Prepare a series of calibration standards by serially diluting the TEA stock solution to cover the expected concentration range (e.g., 0.5 ng/mL to 500 ng/mL).
-
For each calibrator, mix 95 µL of the diluted TEA solution with 5 µL of the IS Working Solution (100 ng/mL). This results in a final IS concentration of 5 ng/mL in every standard.
-
Prepare QCs at low, medium, and high concentrations in the same manner from a separate weighing of the TEA stock.
Step 3: Sample Preparation
-
Weighing: Accurately weigh ~100 mg of the API into a 15 mL centrifuge tube.
-
Dissolution & Spiking: Add 9.95 mL of 50:50 Acetonitrile:Water. Add 50 µL of the IS Working Solution (100 ng/mL). This maintains the final IS concentration at 5 ng/mL, assuming a final volume of 10 mL.
-
Extraction: Vortex the tube for 2 minutes to dissolve the API and ensure homogeneity.
-
Clarification: Centrifuge at 4000 rpm for 10 minutes to pellet any undissolved excipients or API.
-
Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Instrumental Parameters
The following tables outline the recommended starting parameters, which should be optimized for the specific instrument and API matrix.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | HILIC, 100 x 2.1 mm, 1.7 µm | Provides good retention for polar basic compounds like TEA. |
| Mobile Phase A | Water + 10 mM Ammonium Formate + 0.1% Formic Acid | Buffered aqueous phase for HILIC. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for HILIC gradient elution. |
| Gradient | 95% B -> 60% B over 3 min | Elutes TEA from the HILIC column with good peak shape. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with potential matrix load. |
Table 2: Mass Spectrometry Parameters
| Parameter | Triethylamine (Analyte) | This compound (IS) | Rationale |
| Ionization Mode | ESI Positive | ESI Positive | Amines readily form positive ions by protonation. |
| Precursor Ion (Q1) | m/z 102.2 | m/z 117.3 | Corresponds to the protonated molecule [M+H]⁺. |
| Product Ion (Q3) | m/z 86.2 | m/z 96.3 | A stable, high-intensity fragment ion for quantification. |
| Collision Energy | Optimize (~10-15 eV) | Optimize (~10-15 eV) | Instrument-dependent; optimize for maximum signal intensity. |
| Dwell Time | 50 ms | 50 ms | Ensures sufficient data points across the chromatographic peak. |
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio (TEA Area / IS Area) against the nominal concentration of each calibration standard.
-
Apply a linear regression with 1/x² weighting to the calibration curve. The coefficient of determination (r²) should be ≥ 0.995.
-
Calculate the concentration of TEA in the API sample by applying its measured peak area ratio to the regression equation of the calibration curve.
-
Adjust the final concentration based on the initial weight of the API to report the result in ppm (µg/g).
Experimental Workflow Diagram
Caption: Detailed protocol for sample and standard preparation.
Method Validation: Ensuring Trustworthiness
For use in a regulated environment, this analytical method must be validated according to international guidelines (e.g., ICH Q2(R1)). The use of this compound as an internal standard is crucial for successfully meeting the acceptance criteria for these validation parameters:
-
Specificity: The ability to resolve and quantify TEA from other matrix components. MRM provides high specificity.
-
Linearity: Demonstrated by the high correlation coefficient (r² ≥ 0.995) of the calibration curve.
-
Accuracy & Precision: Assessed by analyzing QC samples at multiple concentrations. The SIL-IS minimizes variability, leading to high accuracy (%RE) and precision (%RSD) well within typical limits (e.g., ±15%).
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Robustness: The method's resilience to small, deliberate changes in parameters (e.g., mobile phase composition, column temperature).
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of residual triethylamine in pharmaceutical substances. By co-eluting with the analyte and exhibiting identical behavior during sample processing and analysis, it effectively compensates for matrix effects, extraction inefficiencies, and instrument variability.[7][10][14] The implementation of this stable isotope-labeled internal standard within a well-validated LC-MS/MS protocol ensures the generation of high-quality, defensible data that meets the stringent requirements of the pharmaceutical industry and regulatory agencies.
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
- Deuterated Standards for LC-MS Analysis. (2025).
- Deuterated internal standards and bioanalysis. AptoChem.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical Research.
- A Researcher's Guide to Validating Analytical Methods: The Gold Standard of Stable Isotope. (2025). BenchChem.
- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. (2025). BenchChem.
- Navigating the Analysis of Diethylamine and Triethylamine in Pharmaceuticals: A Comparative Guide to GC Methods. (2025). BenchChem.
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Application Note & Protocol: Optimizing Triethyl-d15-amine Concentration as an Internal Standard in LC-MS/MS Bioanalysis
Abstract
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to determine the optimal concentration of Triethyl-d15-amine (TEA-d15) for use as a stable isotope-labeled internal standard (SIL-IS) in the quantitative analysis of triethylamine (TEA) and related analytes by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Adherence to the principles and protocols outlined herein will ensure the development of robust, accurate, and reproducible bioanalytical methods that meet stringent regulatory expectations. We will delve into the theoretical underpinnings of internal standardization, potential analytical challenges, and a systematic experimental approach to optimization.
Introduction: The Imperative for an Optimized Internal Standard
In quantitative LC-MS/MS bioanalysis, the accuracy and precision of reported concentrations are fundamentally reliant on the effective use of an internal standard (IS).[1][2] An IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability inherent in the analytical process.[2][3][4] This variability can arise from multiple sources, including:
-
Sample Preparation: Analyte loss during extraction, dilution, or reconstitution.[1]
-
Injection Volume: Minor inconsistencies in autosampler performance.[5]
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).[6][7][8][9][10]
-
Instrumental Drift: Fluctuations in mass spectrometer performance over the course of an analytical run.[5]
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the "gold standard" in bioanalysis.[8][11] Because their physicochemical properties are nearly identical to the analyte, they co-elute and experience the same degree of matrix effects and ionization variability.[8][12] This allows for reliable normalization of the analyte response, thereby significantly improving data quality.[13] However, the mere presence of a SIL-IS is not a panacea; its concentration must be carefully optimized to ensure it faithfully tracks the analyte's behavior without introducing new analytical challenges.
This compound: Properties and Rationale for Use
This compound ((C₂D₅)₃N) is the fully deuterated analog of triethylamine.[14][15][16] Its use as a SIL-IS is predicated on several key characteristics:
-
Chemical Equivalence: It shares the same chemical structure and properties as triethylamine, ensuring similar extraction recovery and chromatographic retention.
-
Mass Differentiation: The +15 Da mass shift provides clear separation from the unlabeled analyte in the mass spectrometer, minimizing isotopic crosstalk. A mass difference of at least 3 amu is generally recommended to prevent interference from the natural isotopes of the analyte.[17][18]
-
Stable Labeling: The deuterium atoms are on stable carbon positions, making them less susceptible to back-exchange with hydrogen from the solvent.[19]
Triethylamine itself is a common organic base used in synthesis and as a mobile phase modifier in chromatography. Its presence as a contaminant or metabolite may require sensitive and accurate quantification in various biological matrices.
Potential Challenges with Deuterated Internal Standards
While highly effective, the use of deuterated standards like TEA-d15 is not without potential complications that underscore the need for concentration optimization:
-
Isotopic Contribution (Crosstalk): The analyte's natural isotopic abundance (M+1, M+2, etc.) can contribute to the signal of the IS, especially if the mass difference is small.[20][21][22] Conversely, the IS may contain trace amounts of the unlabeled analyte.[19][21][22] This can lead to non-linear calibration curves, particularly at the upper and lower limits of quantification.[20][23]
-
Differential Matrix Effects: Although rare, highly deuterated compounds can sometimes exhibit a slight shift in retention time compared to the analyte.[12][18][19] If this shift causes them to elute in a region with different matrix effects, the correction will be inaccurate.
-
Detector Saturation: An excessively high IS concentration can lead to detector saturation, compromising the linear response of the IS and, by extension, the accuracy of the analyte-to-IS ratio.
-
Ion Suppression from the IS: At very high concentrations, the IS itself can suppress the ionization of the analyte.[6]
Experimental Workflow for Optimizing TEA-d15 Concentration
The optimal concentration of TEA-d15 should be low enough to avoid detector saturation and isotopic interference but high enough to provide a robust and reproducible signal across the entire calibration range, especially at the Lower Limit of Quantification (LLOQ).
Caption: Workflow for TEA-d15 Concentration Optimization.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate stock and working solutions of the analyte (TEA) and the internal standard (TEA-d15).
Materials:
-
Triethylamine (Analyte) Reference Standard
-
This compound (Internal Standard)
-
LC-MS Grade Methanol (or other suitable solvent)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
Procedure:
-
Analyte Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of the TEA reference standard.
-
Dissolve in a 10 mL volumetric flask with methanol. Ensure complete dissolution.
-
Store appropriately, typically at -20°C or below.
-
-
Internal Standard (TEA-d15) Stock Solution (e.g., 1 mg/mL):
-
Repeat the process from step 1 using the TEA-d15 reference standard.
-
-
Analyte Working Solutions for Calibration Curve:
-
Perform serial dilutions from the analyte stock solution to create a set of working solutions that will be used to spike into the blank matrix to form the calibration curve (e.g., covering a range from 1 ng/mL to 1000 ng/mL).
-
-
TEA-d15 Working Solutions for Optimization:
-
Prepare a series of at least three different working solutions of TEA-d15 by diluting the stock solution. The goal is to test concentrations that yield a response that is:
-
Low: Similar in intensity to the analyte at the LLOQ.
-
Medium: Similar in intensity to the analyte at a mid-range concentration (MQC).
-
High: A concentration that is 5-10 fold higher than the "Medium" concentration, but unlikely to cause detector saturation.
-
-
Example Concentrations: 5 ng/mL, 50 ng/mL, and 250 ng/mL.
-
Protocol 2: Evaluation of Optimal IS Concentration
Objective: To determine which TEA-d15 concentration provides the most accurate and precise quantification of the analyte across its linear range.
Materials:
-
Blank biological matrix (e.g., human plasma, rat urine)
-
Analyte and TEA-d15 working solutions from Protocol 1
-
Sample preparation reagents (e.g., protein precipitation solvent like acetonitrile)
-
96-well plates or microcentrifuge tubes
-
Validated LC-MS/MS system
Procedure:
-
Prepare Test Samples:
-
Aliquot the blank biological matrix into a series of tubes/wells.
-
Spike the matrix with analyte working solutions to create three concentration levels: LLOQ, MQC, and HQC (High Quality Control). Prepare at least six replicates (n=6) for each level.
-
Include a "zero sample" (blank matrix + IS) and a "double blank" (blank matrix only).
-
-
Add Internal Standard:
-
For each concentration level (LLOQ, MQC, HQC), create three subgroups.
-
To the first subgroup (n=6), add a fixed volume of the Low TEA-d15 working solution.
-
To the second subgroup (n=6), add the same volume of the Medium TEA-d15 working solution.
-
To the third subgroup (n=6), add the same volume of the High TEA-d15 working solution.
-
Causality Note: Adding the IS early in the sample preparation process ensures it corrects for variability in extraction recovery.[1][24]
-
-
Sample Processing:
-
Perform the sample extraction procedure (e.g., protein precipitation). For example, add 3 volumes of cold acetonitrile containing the respective IS concentration to 1 volume of plasma.
-
Vortex, centrifuge, and transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze all prepared samples.
-
-
Data Evaluation:
-
IS Response Stability: For each IS concentration tested, calculate the mean and relative standard deviation (%RSD) of the IS peak area across all LLOQ, MQC, and HQC samples. An acceptable %RSD is typically <15-20%. A high %RSD may indicate inconsistent sample preparation or significant, variable matrix effects that even the IS cannot fully compensate for.
-
Analyte Accuracy and Precision: Using a calibration curve prepared with the corresponding IS concentration, calculate the accuracy (%Bias) and precision (%RSD) for the LLOQ, MQC, and HQC replicates.
-
Isotopic Crosstalk Assessment:
-
In the "zero sample" (blank matrix + IS), check for any signal in the analyte's mass transition. This indicates potential contamination of the IS with the unlabeled analyte.
-
In the HQC or ULOQ (Upper Limit of Quantification) samples, monitor the IS mass transition. A significant increase in the IS response that correlates with high analyte concentration suggests crosstalk from the analyte's natural isotopes into the IS channel.[23] The contribution should be negligible, typically less than 5% of the IS response in the LLOQ samples.
-
-
Data Interpretation and Selection of Optimal Concentration
The ideal TEA-d15 concentration will be the one that yields the best overall performance across all tested analyte levels.
| IS Concentration | IS Peak Area %RSD (across all QCs) | Analyte Accuracy (%Bias) at LLOQ/MQC/HQC | Analyte Precision (%RSD) at LLOQ/MQC/HQC | Crosstalk at ULOQ (% of IS response at LLOQ) | Recommendation |
| Low (e.g., 5 ng/mL) | 18.5% | -5.2% / -2.1% / +1.5% | 16.8% / 8.5% / 6.2% | < 1% | Poor IS precision, potentially due to low signal-to-noise. |
| Medium (e.g., 50 ng/mL) | 7.2% | -1.1% / +0.5% / +2.3% | 7.9% / 4.1% / 3.5% | < 1% | Optimal. Excellent precision and accuracy for both IS and analyte. |
| High (e.g., 250 ng/mL) | 6.8% | +8.9% / +10.5% / +12.8% | 8.2% / 4.5% / 3.8% | 7.3% | Good precision, but a positive bias suggests crosstalk from the analyte is becoming significant. |
Final Method Validation
Once the optimal IS concentration is selected, it must be fixed and used throughout the full bioanalytical method validation as required by regulatory agencies like the FDA and EMA.[25][26][27][28][29] This validation will formally assess parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability using this fixed IS concentration.[25]
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de Boer, T., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-7. [Link]
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Li, W., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 164-70. [Link]
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de Boer, T., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed, 19(3), 401-7. [Link]
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Hewavitharana, A. K., et al. (2019). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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Lin, L. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. [Link]
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Reddit User Discussion. (2023). How to make a Internal Standard mix. Reddit. [Link]
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Semantic Scholar. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. [Link]
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Fernando, W. A. R. N., & Amarasinghe, O. (2016). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
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U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. [Link]
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Dolan, J. W. (2018). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
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Wright, M. J., et al. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701-1713. [Link]
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KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. [Link]
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Duxbury, K. J., et al. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry, 45(Pt 2), 208-11. [Link]
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BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]
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Rockwood, A. L., et al. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry, 85(9), 4741-7. [Link]
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ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. [Link]
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Hewavitharana, A. K., & Shaw, P. N. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-360. [Link]
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Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 46(2), 194-207. [Link]
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Rockwood, A. L., et al. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. ACS Publications. [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. [Link]
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Timmerman, P., et al. (2011). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 3(10), 1057-64. [Link]
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Li, Y., et al. (2022). Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies. Molecules, 27(24), 8740. [Link]
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Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]
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Chromatography Forum. (2009). Triethylamine (TEA) contamination. Chromatography Forum. [Link]
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Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
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U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
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AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
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Lin, L. (2023). Use of Internal Standard in LC-MS/MS Method. RPubs. [Link]
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U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. [Link]
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Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 19(5), 24-32. [Link]
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Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
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Application Note: High-Precision Quantification of Amines in Complex Matrices by GC-MS using Acylation and Isotope Dilution
Introduction: Overcoming the Analytical Challenges of Amine Analysis
The quantitative analysis of primary and secondary amines, a class of compounds pivotal in pharmaceuticals, environmental science, and clinical toxicology, presents significant challenges for gas chromatography-mass spectrometry (GC-MS).[1][2] Their inherent polarity and high boiling points often lead to poor chromatographic performance, characterized by tailing peaks, low sensitivity, and potential thermal degradation within the GC system.[1][2]
Chemical derivatization is an essential strategy to mitigate these issues.[3] By converting the polar amino group (-NH₂) or (-NHR) into a less polar, more volatile, and more thermally stable moiety, derivatization dramatically improves chromatographic behavior.[1][4] Acylation, the reaction with a fluorinated anhydride, is a particularly effective method. It not only enhances volatility but also introduces electronegative atoms, which can boost sensitivity for certain detectors and generate characteristic high-mass fragments ideal for mass spectrometric identification.[5][6]
These acylation reactions often generate acidic byproducts that can hinder reaction efficiency. The inclusion of a non-nucleophilic organic base, such as triethylamine (TEA), is critical to act as an acid scavenger, neutralizing the acid and driving the reaction to completion.[7][8][9] For robust and accurate quantification, especially in complex biological or environmental samples, the use of a stable isotope-labeled (SIL) internal standard is the gold standard.[10][11][12] This application note provides a detailed protocol for the derivatization of amines using an acylating agent with triethylamine as a catalyst, emphasizing the principles of isotope dilution mass spectrometry for achieving the highest level of accuracy and precision.
Scientific Principles: Derivatization Chemistry and Isotope Dilution
The Mechanism of Amine Acylation with Triethylamine
The derivatization of primary and secondary amines is typically achieved by reacting them with a highly reactive acylating agent, such as Heptafluorobutyric Anhydride (HFBA) or Pentafluoropropionic Anhydride (PFPA).[6] The reaction involves the nucleophilic attack of the amine's nitrogen on one of the carbonyl carbons of the anhydride. This leads to the formation of a stable, non-polar amide derivative and the release of a molecule of the corresponding carboxylic acid (e.g., heptafluorobutyric acid).
The role of triethylamine (Et₃N) is crucial. As a tertiary amine, it lacks the active hydrogen to react with the acylating agent itself.[9] Instead, it serves as a potent acid scavenger.[8] By immediately neutralizing the acidic byproduct, triethylamine prevents the protonation of the target amine (which would render it non-nucleophilic) and shifts the reaction equilibrium strongly in favor of the derivatized product, ensuring a rapid and complete reaction.[9][13]
Caption: Acylation reaction mechanism with triethylamine as an acid scavenger.
The "Gold Standard": Quantification with Deuterated Internal Standards
Accurate quantification by GC-MS can be compromised by variations during sample preparation, injection, and ionization.[14] Isotope Dilution Mass Spectrometry (IDMS) is the definitive technique to correct for these potential errors.[12][15] It involves adding a known quantity of a stable isotope-labeled version of the target analyte to the sample at the very beginning of the workflow.[14]
A SIL internal standard is chemically identical to the analyte and therefore exhibits the same behavior during extraction, derivatization, and chromatography (i.e., it co-elutes).[10][11] However, due to the mass difference from the incorporated deuterium atoms, it is easily distinguished by the mass spectrometer.[12] By measuring the ratio of the analyte's signal to the internal standard's signal, any sample loss or variation in instrument response is nullified, leading to exceptionally precise and accurate results.[11]
For the purpose of this guide, it is critical to select an internal standard that is a deuterated analog of the analyte being measured (e.g., Amphetamine-d₅ for amphetamine analysis). The compound Triethyl-d15-amine is the deuterated analog of the catalyst, triethylamine.[16] While not a direct analog for the analyte, it can serve as a valuable process standard to monitor the consistency of the derivatization step across a batch. However, for true quantitative accuracy according to regulatory standards, a deuterated analyte is required.
Detailed Protocol: Derivatization of Amphetamines for GC-MS
This protocol details the derivatization of amphetamine and methamphetamine from a sample matrix as a representative workflow.
Reagents and Materials
-
Analytes: Amphetamine, Methamphetamine
-
Internal Standard (IS): Methamphetamine-d₁₄ (or other appropriate deuterated analyte)
-
Derivatizing Agent: Heptafluorobutyric Anhydride (HFBA)
-
Catalyst: Triethylamine (TEA)
-
Solvents: Ethyl Acetate (GC Grade), Methanol (HPLC Grade), n-Hexane (GC Grade)
-
Buffers: Sodium Borate Buffer (pH 9-10)
-
Equipment: GC-MS system, reaction vials with PTFE-lined caps, heating block, vortex mixer, nitrogen evaporator.
Step-by-Step Methodology
-
Sample Preparation:
-
Pipette 1 mL of the sample (e.g., urine, plasma) into a glass tube.
-
Spike the sample with a known concentration of the deuterated internal standard solution (e.g., 100 ng/mL Methamphetamine-d₁₄).
-
Add 1 mL of basic buffer (e.g., Sodium Borate, pH 9) and vortex briefly.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 4 mL of an extraction solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture).
-
Cap and vortex vigorously for 2 minutes to extract the amines into the organic layer.
-
Centrifuge for 5 minutes at 2000 rpm to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Derivatization Reaction:
-
To the dry residue, add 100 µL of ethyl acetate, 20 µL of triethylamine, and 50 µL of HFBA.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block set to 70°C for 30 minutes to complete the reaction.[6]
-
-
Post-Derivatization Work-up:
-
Allow the vial to cool to room temperature.
-
Evaporate the excess reagents and solvent under a gentle stream of nitrogen.
-
Reconstitute the dry derivative in 100 µL of ethyl acetate. The sample is now ready for GC-MS analysis.
-
Caption: Experimental workflow for amine derivatization and analysis.
Data Presentation and Expected Results
The derivatized amines should exhibit excellent peak shape and be well-resolved on a suitable capillary column. A low-bleed column, such as an Rxi-5Sil MS, is recommended to minimize background noise and prolong column life, as derivatization reagents can be harsh.[5] Mass spectral analysis should be performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
| Compound | Derivative | Retention Time (Approx. min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Amphetamine | HFB-Amphetamine | 8.5 | 240 | 118, 91 |
| Methamphetamine | HFB-Methamphetamine | 9.2 | 254 | 210, 118 |
| Methamphetamine-d₁₄ (IS) | HFB-Methamphetamine-d₁₄ | 9.18 | 268 | 220, 123 |
Table 1: Example GC-MS (SIM) parameters for the analysis of HFBA-derivatized amphetamines. Retention times and ions are illustrative and must be empirically determined on the specific instrument and column used.[6]
Trustworthiness and Field-Proven Insights
-
Anhydrous Conditions are Critical: The primary point of failure in acylation and silylation reactions is the presence of moisture, which hydrolyzes the derivatizing reagent. Ensure all glassware is dry and solvents are anhydrous. Evaporating the sample to complete dryness before adding reagents is paramount.
-
Catalyst Choice: Triethylamine is an excellent choice due to its high basicity and steric hindrance, which prevents it from participating in side reactions.[8][18] In some silylation reactions, pyridine may be used, but TEA is common for acylations.[13]
-
Reaction Optimization: The reaction times and temperatures provided are robust starting points. For novel amines or complex matrices, optimization may be required. Incomplete derivatization often manifests as tailing peaks of the parent amine or lower-than-expected recovery.
-
Column Longevity: Repeated injections of derivatization reagents can degrade the GC column's stationary phase.[5][19] Using a guard column and a robust, chemically resistant column phase can significantly extend the analytical column's lifetime.
Conclusion
The derivatization of primary and secondary amines via acylation, catalyzed by triethylamine, is a robust and reliable method to prepare these challenging compounds for GC-MS analysis. This chemical modification significantly improves volatility and chromatographic performance. When coupled with the principles of isotope dilution using an appropriate deuterated internal standard, this methodology provides the highest level of accuracy and precision, making it suitable for the most demanding applications in clinical, forensic, and pharmaceutical research.
References
- Vertex AI Search. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (2014). South American Journal of Clinical Research, 1(1).
- Sigma-Aldrich.
- Restek.
- Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 17(7), 399–402.
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- Vertex AI Search. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
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- Al-Asmari, A. I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Iranian Journal of Pharmaceutical Research, 16(3), 1206–1217.
- Greyhound Chromatography.
- Shin, H.-S., & Donike, M. (1996). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 68(18), 3015–3020.
- Thermo Fisher Scientific. GC Reagents.
- Chan, S. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
- Bibel, M. (2025, March 9).
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
- Fisher Scientific.
- ResearchGate. (2025, August 7). 2.1.2.
- Ding, J., et al. (2013). Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses. Analytical and Bioanalytical Chemistry, 405(12), 4235–4243.
- Regis Technologies.
- Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.
- MySkinRecipes. This compound.
- ResearchGate. (2025, August 10). (PDF) Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Environmental Science & Technology, 46(23), 12939–12947.
- ResearchGate. (2025, November 25). (PDF)
- Sigma-Aldrich. Proline Derivatization and Enantioresolution by Chiral GC.
- ResearchGate. (2025, October 16). (PDF) Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment.
- CIL. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
- Sowa, J. (n.d.). Triethylamine: Understanding Its Impact on Chemical Reactions.
- Sigma-Aldrich.
- Derivatization in Gas Chromatography (Part II). (2023, July 29). [Video]. YouTube.
- Jochmann, M. A., et al. (2019). Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry.
- Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Mastering Chemistry Help. (2013, February 13).
- Reddit. (2025, January 16).
- Chemistry Stack Exchange. (2022, July 30).
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- Pistos, C., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5183.
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- TCI Chemicals.
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Application Notes & Protocols: A Guide to Incorporating Triethyl-d15-amine into Existing Analytical Methods
Abstract
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the effective incorporation of Triethyl-d15-amine as an internal standard (IS) into existing analytical methods, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a stable isotope-labeled (SIL) analog of triethylamine (TEA), is an invaluable tool for enhancing the accuracy, precision, and robustness of quantitative bioanalysis. This document moves beyond a simple recitation of steps, delving into the causal reasoning behind experimental choices and grounding protocols in established regulatory standards to ensure data integrity and trustworthiness.
Introduction: The Rationale for Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, the goal is to establish a precise and accurate relationship between the instrument response and the concentration of an analyte. However, various stages of sample preparation and analysis can introduce variability. Factors such as sample loss during extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance can all compromise data quality.[1]
An ideal internal standard is a compound added at a known concentration to every sample, standard, and quality control (QC) sample, which can correct for this variability. The quintessential IS is a stable isotope-labeled version of the analyte.[2][3] Deuterated standards, like this compound, are chemically almost identical to the analyte (in this case, Triethylamine).[1] They co-elute chromatographically and exhibit nearly identical behavior during sample extraction and ionization.[2][4] This near-perfect mimicry allows them to compensate effectively for variations that can occur throughout the analytical process, a principle recognized by regulatory bodies like the FDA and EMA.[2]
Why this compound?
Triethylamine (TEA) is a widely used base in organic synthesis and as a mobile phase modifier in HPLC.[5] Its presence as a residual solvent, impurity, or metabolite often requires precise quantification in pharmaceutical, environmental, and biological matrices.[6] this compound, with its 15 deuterium atoms, offers a significant mass shift (M+15) from the unlabeled analyte, ensuring no isotopic crosstalk while maintaining physicochemical similarity.
Physical and Chemical Properties:
| Property | Value | Source |
| Chemical Formula | (C₂D₅)₃N | [6] |
| Molecular Weight | 116.28 g/mol | [7] |
| Boiling Point | 88.8 °C | [6] |
| Density | 0.832 g/mL | |
| Isotopic Purity | Typically ≥98 atom % D | |
| CAS Number | 66688-79-7 | [7] |
Pre-Implementation Assessment of the Existing Method
Before introducing this compound, a thorough evaluation of the current analytical method is critical. This initial audit will identify the specific parameters that need modification and optimization.
Workflow for Method Assessment:
Caption: Initial assessment workflow for the existing analytical method.
2.1 Analysis of the Current Internal Standard
-
Structural Analog vs. SIL IS: If the current method uses a structural analog IS, note its retention time, extraction recovery, and ionization efficiency relative to the analyte. Structural analogs may not adequately compensate for matrix effects.[8]
-
No Internal Standard: If no IS is used, the method is highly susceptible to variability. The introduction of this compound is expected to significantly improve precision and accuracy.
2.2 Sample Preparation and Chromatography
-
Extraction: The current extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) should be compatible with this compound. Given its chemical identity to TEA, compatibility is highly likely.
-
LC Conditions: Amines like TEA can exhibit poor peak shape on traditional silica-based C18 columns due to interactions with residual silanols.[9] Evaluate the current column and mobile phase. The pH of the mobile phase is a critical parameter for controlling the retention and ionization of amines.[9]
Protocol: Method Modification and Optimization
This section provides a step-by-step protocol for integrating this compound into an LC-MS/MS workflow.
3.1 Preparation of Stock and Working Solutions
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh the required amount of this compound and dissolve it in a suitable solvent (e.g., Methanol, Acetonitrile). Store at 2-8°C as recommended.[6]
-
Analyte (Triethylamine) Stock Solution: Prepare a stock solution of the non-labeled Triethylamine in the same manner.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in the appropriate solvent. The internal standard working solution should be prepared at a concentration that yields a robust and reproducible signal in the mass spectrometer. A typical starting concentration for an IS working solution is 50-100 ng/mL.
3.2 Mass Spectrometer Tuning and Optimization
The core of the method modification lies in defining the mass transitions for both the analyte and the new internal standard.
-
Infusion: Directly infuse a solution of Triethylamine (e.g., 500 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize collision energy to identify the most stable and abundant product ions.
-
Repeat for IS: Repeat the infusion process with this compound.
-
MRM Setup: Program the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode using the determined transitions.
Example MRM Transitions (illustrative):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Triethylamine (Analyte) | 102.1 | User Determined | User Optimized |
| This compound (IS) | 117.2 | User Determined | User Optimized |
Note: The exact m/z values and collision energies must be empirically determined on the specific instrument being used.
3.3 Chromatographic Optimization
If the existing chromatography is suboptimal, consider the following:
-
Column Choice: Employing a column designed for basic compounds or operating at a higher pH can significantly improve peak shape.[9]
-
Mobile Phase pH: For positive electrospray ionization (ESI+), a mobile phase with a low pH (e.g., containing 0.1% formic acid) is common as it promotes the formation of protonated molecules [M+H]⁺. Experimenting with mobile phase pH is crucial for optimizing retention and sensitivity.[9]
Workflow for Method Adaptation:
Caption: Workflow for integrating this compound and optimizing the method.
Protocol: Full Method Validation
Once the method is optimized, it must undergo full validation to demonstrate its suitability for the intended purpose.[10] Validation should be performed in accordance with established regulatory guidelines such as those from the FDA, EMA, or USP.[10][11][12]
4.1 Key Validation Parameters
The following parameters must be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. Analyze at least six blank matrix samples to check for interferences at the retention times of the analyte and IS.
-
Calibration Curve (Linearity): The relationship between the peak area ratio (analyte/IS) and the analyte concentration should be linear over a defined range. A minimum of six non-zero calibrators should be used. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability) are assessed by analyzing QC samples at multiple concentration levels (low, medium, high) in replicate (n≥5) on multiple days.
Acceptance Criteria (Typical):
| Parameter | Acceptance Criteria |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision (RSD/CV) | ≤15% (≤20% at LLOQ) |
LLOQ: Lower Limit of Quantification. Criteria based on FDA/EMA guidelines.[12]
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte and IS. This is a critical test to ensure the IS is truly correcting for ion suppression or enhancement. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. The IS-normalized matrix factor should be consistent across different lots of matrix.
-
Recovery: The efficiency of the extraction process. While a high recovery is desirable, a consistent and precise recovery is more important, as the SIL IS will correct for analyte loss.[3]
-
Stability: The stability of the analyte in the biological matrix under various conditions (bench-top, freeze-thaw cycles, long-term storage).[12]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Silanol interactions on the LC column; Inappropriate mobile phase pH. | Use a column specifically designed for basic compounds; Increase the ionic strength of the mobile phase; Optimize mobile phase pH.[9] |
| No/Low IS Signal | Incorrect MRM transition; IS degradation; incorrect concentration. | Re-infuse and optimize IS parameters; Check preparation and storage of IS solutions; Increase IS concentration. |
| Chromatographic Separation of Analyte and IS | Significant isotopic effects (rare for deuterium but possible). | This is generally not observed with D15 labeling. If it occurs, ensure the chromatographic gradient is not excessively fast. A slight shift is acceptable if consistent.[13] |
| High Variability (Poor Precision) | Inconsistent sample preparation; Uncorrected matrix effects; Instrument instability. | Review sample prep steps for consistency; Ensure IS is behaving identically to the analyte; Perform instrument checks and maintenance. |
Conclusion
The integration of this compound as a stable isotope-labeled internal standard is a powerful strategy for elevating the performance of existing analytical methods for Triethylamine. Its use directly addresses the challenges of variability in sample preparation and matrix effects, leading to more accurate, precise, and reliable quantitative data.[2][4] By following a structured approach of initial assessment, systematic optimization, and rigorous validation according to international guidelines, laboratories can confidently generate high-quality data suitable for regulatory submission and critical decision-making in drug development and other scientific fields.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Scholar.
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.). Standard BioTools.
-
Zakrzewski, R., et al. (2017). Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. Monatshefte für Chemie - Chemical Monthly, 148(9), 1685-1696. [Link]
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
-
Owen, L. J., & Keevil, B. G. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 49(Pt 6), 612–614. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Retrieved January 22, 2026, from [Link]
- This compound. (n.d.). MySkinRecipes.
-
This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (2025, September 10). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Claeson, A. S., Östin, A., & Sunesson, A. L. (2004). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. Analytical and Bioanalytical Chemistry, 378(4), 1015-1022. [Link]
-
Daniel, D. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Retrieved January 22, 2026, from [Link]
-
Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved January 22, 2026, from [Link]
-
Validation, Verification and Transfer of Analytical Methods (Understanding and Implementing Guidelines from FDA/EMA, USP and ICH). (n.d.). Industry Events. Retrieved January 22, 2026, from [Link]
-
(TRIETHYL)AMINE. (n.d.). Ataman Kimya. Retrieved January 22, 2026, from [Link]
-
Kaza, M., et al. (2019). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
TRIETHYLAMINE. (n.d.). Ataman Kimya. Retrieved January 22, 2026, from [Link]
-
Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
Comparing FDA and EMA Validation Guidelines: Key Differences and Impacts. (n.d.). RookQS. Retrieved January 22, 2026, from [Link]
-
Traces of diethylamine and triethylamine by IC-MS. (n.d.). LabRulez LCMS. Retrieved January 22, 2026, from [Link]
-
isotope-labeled internal standards: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 22, 2026, from [Link]
- Method for determining content of triethylamine salt. (2013). Google Patents.
-
Deshpande, A., Yamgar, R., & Ramachandran, G. (2012). Determination of Diethylamine and Triethylamine Quantitatively using GC-headspace Chromatography. Eurasian Journal of Analytical Chemistry. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]
-
Triethylamine: Versatile Catalyst in Chemistry. (2024, October 11). Patsnap Eureka. Retrieved January 22, 2026, from [Link]
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Triethyl-d15-amine
Welcome to the technical support center for Triethyl-d15-amine (Et3N-d15). This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable deuterated reagent. Maintaining the isotopic purity of Et3N-d15 is critical for its application as a non-protic base, a standard in mass spectrometry, and a tool in mechanistic studies. Isotopic exchange, the unintended replacement of deuterium (D) with hydrogen (H), can compromise experimental results.
This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, mitigate, and prevent H/D exchange, ensuring the integrity of your experiments.
Part 1: Troubleshooting Guide
This section is structured to address specific problems you may encounter. Each question guides you from symptom to solution with explanations grounded in chemical principles.
Q1: My mass spectrometry (MS) data shows unexpected M-1, M-2, etc. peaks for a product synthesized using this compound. Is H/D exchange the cause?
This is a classic symptom of deuterium loss. If Et3N-d15 was used as a base or reagent, any loss of its deuterium atoms can lead to the incorporation of hydrogen into your product or, more commonly, indicate that the base itself has undergone exchange.
Causality: The high sensitivity of mass spectrometry makes it an excellent tool for detecting subtle changes in molecular weight corresponding to the loss of deuterium atoms (mass difference of ~1 Da per exchange).[1] High-resolution mass spectrometry (HRMS) is particularly powerful for resolving these isotopologues—molecules that are chemically identical but differ in isotopic composition.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected MS results.
-
Validate the Reagent: Before troubleshooting your process, confirm the isotopic purity of your Et3N-d15 stock. Use ¹H NMR spectroscopy (see Protocol 1) to check for residual proton signals in the ethyl group region.
-
Analyze the Process: Scrutinize your experimental setup for sources of protons. The most common culprits are:
-
Solvents: Use of protic solvents (e.g., methanol, water) or aprotic solvents that are not rigorously dried.[3] Many deuterated solvents are hygroscopic and readily absorb atmospheric moisture.[4][5]
-
Reagents: Other reagents in the mixture may contain acidic protons or trace amounts of water.
-
Glassware: Improperly dried glassware can harbor a film of moisture.[5]
-
Atmosphere: Exposure to ambient air, which contains moisture.
-
-
Mitigate and Re-run: Implement the corrective actions outlined in Q4 and Protocol 2. Run a small-scale control reaction to verify that the issue is resolved.
Q2: I see small, unexpected peaks in the 1-3 ppm range of my ¹H NMR spectrum. How do I confirm this is from H/D exchange on my Et3N-d15?
While ¹H NMR is an excellent tool for detecting the presence of unwanted protons, attributing them specifically to exchange from Et3N-d15 requires careful analysis.
Causality: In a fully deuterated Et3N-d15 molecule, the proton signals should be absent or minimal. The appearance of signals corresponding to the ethyl group (a quartet for -CH2- and a triplet for -CH3-) is a direct indication of H/D exchange.[6] The integration of these signals relative to a known internal standard allows for quantification of the isotopic purity.[2]
Confirmation Steps:
-
Acquire a High-Quality Spectrum: Run a ¹H NMR of your Et3N-d15 stock solution using a dry, deuterated aprotic solvent (e.g., Benzene-d6, Chloroform-d).
-
Use an Internal Standard: Add a known quantity of a non-exchangeable internal standard (e.g., mesitylene, 1,4-dioxane) to allow for accurate quantification.
-
Compare to Reference: Compare the spectrum to a certified reference spectrum for Et3N-d15. The chemical shifts for triethylamine are approximately 2.5 ppm (quartet, 6H) and 1.0 ppm (triplet, 9H). The presence of these signals confirms exchange.
-
Consider ²H NMR: For a definitive and direct confirmation, ²H (Deuterium) NMR spectroscopy can be used.[7] This technique directly observes the deuterium nuclei. A loss of signal intensity or the appearance of unexpected signals in the ²H spectrum would provide conclusive evidence of exchange.[8]
Q3: What is the chemical mechanism behind H/D exchange on this compound, and which positions are most susceptible?
Understanding the mechanism is key to prevention. The exchange is typically catalyzed by acid or base.[9]
Causality: The deuterons on the carbons alpha (α) to the nitrogen atom are the most susceptible to exchange. The nitrogen lone pair makes these deuterons slightly acidic.
Acid-Catalyzed Mechanism:
-
A proton source (H⁺), such as trace acid or water, protonates the nitrogen atom, forming a triethyl-d15-ammonium ion.[10]
-
This protonation increases the acidity of the α-deuterons.
-
A weak base (like water or another amine molecule) can then abstract an α-deuteron, leading to an enamine intermediate which can then be protonated by the solvent.
Base-Catalyzed Mechanism:
-
A strong base can directly abstract an α-deuteron.
-
This generates a carbanion intermediate which is then protonated by a proton source in the medium.
Sources
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Triethyl-d15-amine for Chromatographic Peak Shape Enhancement
Welcome to the technical support resource for the application of Triethyl-d15-amine (TEA-d15) in chromatography. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to troubleshoot and optimize their separations. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions during method development.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the use of TEA-d15 as a mobile phase additive.
Q1: What is the primary cause of peak tailing for basic compounds in reversed-phase chromatography?
Peak tailing for basic analytes is most often caused by secondary interactions with the stationary phase.[1] Silica-based columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[2][3] At mobile phase pH levels above approximately 3-4, these silanol groups can become deprotonated (Si-O⁻), creating negatively charged sites.[3][4] Basic compounds, which are often positively charged (protonated) at these pH values, can then interact with these anionic silanol sites through a strong, secondary ion-exchange mechanism.[3][5] This process has different kinetics than the primary reversed-phase partitioning, leading to a portion of the analyte molecules being retained longer, which results in an asymmetric, tailing peak.[6][7]
Caption: Mechanism of peak tailing for basic analytes.
Q2: How does this compound work to improve peak shape?
Triethylamine (TEA) and its deuterated analog, TEA-d15, act as "silanol masking agents" or "competing bases".[8][9] When added to the mobile phase, TEA becomes protonated to form the triethylammonium cation. This cation competes with the positively charged basic analyte for the anionic silanol sites on the stationary phase.[9][10] Because TEA is typically used at a much higher concentration than the analyte (e.g., 5-25 mM), it effectively saturates and blocks these active sites.[6][9] This prevents the analyte from engaging in the secondary interactions that cause peak tailing, resulting in more symmetrical, Gaussian peaks.[2][8]
Caption: How this compound masks silanol sites.
Q3: Why use this compound (TEA-d15) instead of standard Triethylamine (TEA)?
The choice between TEA-d15 and standard TEA depends entirely on the detector being used.
-
For UV-Vis Detection: Standard, non-deuterated TEA is perfectly suitable and more cost-effective.
-
For Mass Spectrometry (MS) Detection: TEA-d15 is strongly recommended. Standard TEA can cause significant ion suppression in the MS source, reducing analyte signal. Furthermore, because TEA has a mass that could overlap with analytes or their fragments, it can interfere with detection. TEA-d15 is chemically and chromatographically identical to TEA, so it provides the same peak-shaping benefits.[11][12] However, its mass is 15 Daltons higher, allowing the mass spectrometer to easily distinguish it from the analyte of interest, thus preventing interference and ensuring accurate quantification.[13]
| Feature | Triethylamine (TEA) | This compound (TEA-d15) |
| Molecular Formula | (C₂H₅)₃N | (C₂D₅)₃N |
| Mass | ~101.19 Da | ~116.29 Da |
| Chromatographic Behavior | Identical | Identical |
| Peak Shaping Effect | Identical | Identical |
| Recommended Detector | HPLC-UV | LC-MS, LC-MS/MS |
| Key Advantage | Lower Cost | Avoids MS interference & ion suppression[12][13] |
Troubleshooting Guide
This section provides solutions to common problems encountered when using TEA-d15.
Q4: I've added TEA-d15 to my mobile phase, but my basic analyte peaks are still tailing. What should I check?
If tailing persists, follow this systematic troubleshooting workflow:
1. Verify Mobile Phase pH:
-
Causality: The effectiveness of TEA-d15 relies on both it and the target analyte being in their protonated (cationic) forms and the silanol groups being deprotonated (anionic). This condition is typically met in the mid-pH range (approx. 4-8). If the pH is too low (e.g., < 3), the silanol groups themselves become protonated (Si-OH), eliminating the ionic interaction site.[3][9] While this also reduces tailing, it may not be optimal for retention or selectivity. If the pH is too high (e.g., > 9), your basic analyte may become deprotonated (neutral), changing its retention behavior entirely.
-
Action: Ensure your mobile phase is buffered and the final pH is at least 1.5-2 units below the pKa of TEA (~10.7) and preferably in a range where your analyte is charged. Measure the pH of the aqueous portion before mixing with the organic solvent.
2. Optimize TEA-d15 Concentration:
-
Causality: The concentration of the competing base must be sufficient to saturate the active silanol sites. Insufficient concentration will lead to incomplete masking and residual tailing.
-
Action: A typical starting concentration is 10 mM.[8] If tailing persists, you can increase the concentration incrementally up to ~25 mM.[6][10] Be aware that excessively high concentrations can negatively impact the column and analysis.[8]
3. Assess Column Health:
-
Causality: All columns degrade over time. Prolonged use, especially with aggressive mobile phases, can lead to stationary phase hydrolysis, exposing more active silanol groups and creating voids in the packed bed.[1][9] A physically damaged column inlet frit can also distort peak shape for all analytes.[14]
-
Action: If the column is old (>500 injections) or has been used with high-pH mobile phases, it may be the culprit.[14] Try the method on a new column of the same type. If peak shape improves, the old column has reached the end of its life. Using a guard column can help extend the life of your analytical column.[15]
4. Consider the Column Chemistry:
-
Causality: The need for TEA arose from older "Type A" silica columns which had high metal content and significant silanol activity.[7][16] Modern, high-purity "Type B" silica columns are often end-capped (where residual silanols are chemically bonded with a small silylating agent) and have much lower silanol activity, often eliminating the need for TEA altogether.[3][10][17]
-
Action: Check your column's specifications. If you are using a modern, base-deactivated, or end-capped column, TEA-d15 may not be necessary and could even be detrimental.[18] In some cases, a different stationary phase (e.g., one with a positive surface charge or a hybrid particle) may be a better solution than mobile phase additives.[7]
Q5: My baseline is noisy or drifting after adding TEA-d15, especially during a gradient. How can I fix this?
-
Causality: TEA can contribute to baseline issues, particularly with UV detection, as its absorbance can change with the mobile phase composition during a gradient run.[16] It can also form adducts with analytes in MS, although this is less of an issue with the deuterated form. Inaccurate pH adjustment or poor buffer mixing can also lead to drift.[16]
-
Action Plan:
-
Ensure High Purity Reagents: Use the highest purity TEA-d15 and other mobile phase components available.
-
Premix Mobile Phases: If possible for your gradient, premixing mobile phases A and B in the correct proportions for specific time points can sometimes stabilize the baseline.
-
Lower the Concentration: Use the lowest effective concentration of TEA-d15 that provides good peak shape.
-
Check UV Wavelength: If using UV, ensure your detection wavelength is not in a region where TEA or other additives absorb strongly.
-
Equilibration: Ensure the column is thoroughly equilibrated with the TEA-d15-containing mobile phase before starting your sequence. Re-equilibration between runs is critical.
-
Q6: My analyte's retention time shifted significantly after I added TEA-d15. Is this normal?
Yes, this is expected behavior and a key indicator of the additive's mechanism.
-
For Basic Analytes: You should see a decrease in retention time. The original, longer retention was artificially inflated by the secondary ionic interactions. By blocking these sites, TEA-d15 allows the analyte to elute based primarily on its hydrophobic interaction with the C18 chains, which is a weaker overall interaction.[2]
-
For Acidic Analytes: You may see an increase in retention time. In acidic or neutral mobile phases, the protonated triethylammonium ion can act as an ion-pairing reagent. It coats the stationary phase, creating a net positive charge that can then retain negatively charged acidic analytes.[2]
Experimental Protocol: Mobile Phase Preparation
This protocol outlines the steps for preparing a mobile phase containing this compound for use in reversed-phase HPLC or LC-MS.
Objective: To prepare 1 L of a 10 mM TEA-d15 mobile phase buffer (Aqueous Component).
Materials:
-
This compound (TEA-d15), ≥98% purity
-
HPLC or LC-MS grade water
-
pH adjustment acid (e.g., Formic Acid, Acetic Acid, or Phosphoric Acid)
-
Calibrated pH meter
-
1000 mL volumetric flask
-
Glassware and magnetic stirrer
Procedure:
-
Calculate Required Volume of TEA-d15:
-
Molecular Weight of TEA-d15: ~116.29 g/mol
-
Density of TEA-d15: ~0.832 g/mL
-
Molarity Calculation:
-
Grams needed for 1 L of 10 mM (0.010 M) solution: 0.010 mol/L * 116.29 g/mol = 1.163 g
-
Volume needed: 1.163 g / 0.832 g/mL = 1.398 mL
-
-
-
Preparation (perform in a fume hood):
-
Add ~900 mL of HPLC/LC-MS grade water to the 1000 mL volumetric flask.
-
Using a calibrated pipette, accurately add 1.40 mL of TEA-d15 to the water.
-
Place a magnetic stir bar in the flask and stir gently to mix.
-
-
pH Adjustment:
-
Place the pH probe into the solution.
-
Slowly add your chosen acid drop-wise while stirring until the target pH is reached (e.g., pH 6.0). Allow the reading to stabilize before adding more acid. This is a critical step for reproducibility.
-
-
Final Volume and Filtration:
-
Once the target pH is stable, remove the stir bar and pH probe.
-
Add HPLC/LC-MS grade water to the 1000 mL mark.
-
Cap and invert the flask several times to ensure the solution is homogeneous.
-
Filter the final buffer solution through a 0.22 µm or 0.45 µm solvent filter to remove particulates and degas the solution.
-
-
Labeling and Storage:
-
Clearly label the mobile phase with its full composition, including the concentration of TEA-d15, the acid used for pH adjustment, the final pH, and the date of preparation.
-
Store in a sealed, appropriate solvent bottle.
-
References
-
How Triethilamine works on a compound separation in a reversed phase column (C18)?. (2014). ResearchGate. [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it?. (2023). Pharma Growth Hub. [Link]
-
Reasons for Peak Tailing of HPLC Column. (2021). Hawach. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc.. [Link]
-
Tip on Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]
-
TO ADD OR NOT TO ADD. (2020). hplc-today. [Link]
-
Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc.. [Link]
-
Method from Mars? Coping with Chromatographic Legacies. (2019). LCGC International. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
How to Reduce Peak Tailing in HPLC?. (n.d.). Phenomenex. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC International. [Link]
-
What's Happening to My Column?. (n.d.). LCGC International. [Link]
-
Ionic liquids versus triethylamine as mobile phase additives in the analysis of β-blockers. (2009). ResearchGate. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]
-
use of Triethylamine. (2005). Chromatography Forum. [Link]
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- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
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- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. resolvemass.ca [resolvemass.ca]
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- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. hplc.today [hplc.today]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Triethyl-d15-amine Quantification
Welcome to the Technical Support Center for Matrix Effects on Triethyl-d15-amine Quantification. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of accurately quantifying triethylamine using its deuterated internal standard, this compound, in complex biological matrices. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of triethylamine?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), significantly impacting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][3] The electrospray ionization (ESI) source is particularly susceptible to these effects.[1] For triethylamine, a basic tertiary amine, matrix effects can arise from various endogenous and exogenous components in biological samples, leading to erroneous quantification if not properly addressed.
Q2: Why is a stable isotope-labeled internal standard like this compound used, and can it completely eliminate matrix effects?
A: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the "gold standard" for quantitative LC-MS/MS analysis.[4] Because it is chemically identical to the analyte (triethylamine), it co-elutes and is assumed to experience the same degree of matrix effects.[3][4] By calculating the peak area ratio of the analyte to the SIL-IS, variations in ionization efficiency can be compensated for, leading to more accurate and precise results.[4]
However, even a SIL-IS may not completely eliminate the impact of severe matrix effects. If ion suppression is significant, the signal for both the analyte and the internal standard can be reduced to a point where sensitivity is compromised.[5] In some cases, the analyte and SIL-IS may not experience identical suppression, especially if their concentrations are vastly different.[6]
Q3: What are the common sources of matrix effects in biological samples for triethylamine analysis?
A: Common sources of interference in biological matrices like plasma, urine, and tissue homogenates include:
-
Phospholipids: These are major contributors to matrix effects in plasma and serum samples, often causing significant ion suppression.[1]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers used in sample collection or preparation can accumulate in the ion source and interfere with the ionization process.[1][3]
-
Endogenous Metabolites: Other small molecules naturally present in the biological matrix can co-elute with triethylamine and compete for ionization.
-
Anticoagulants and other additives: Substances used during sample collection and storage can also contribute to matrix effects.[2]
-
Carryover: Triethylamine, being a basic compound, is prone to strong interactions with surfaces in the LC system, which can lead to carryover from one injection to the next, a phenomenon sometimes referred to as a "memory effect".[7]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible quantification of triethylamine.
This is a classic symptom of variable matrix effects between samples.
Before attempting to mitigate matrix effects, it's crucial to confirm their presence and understand their characteristics in your assay.
Method 1: Post-Column Infusion Experiment (Qualitative Assessment)
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[6][8][9]
-
Protocol:
-
Prepare a standard solution of this compound in a suitable solvent.
-
Using a syringe pump and a T-connector, continuously infuse this solution into the mobile phase flow between the analytical column and the mass spectrometer's ion source.
-
Inject a blank, extracted matrix sample (e.g., plasma from a subject who has not been administered the drug).
-
Monitor the signal of the infused this compound. A stable baseline should be observed.
-
Any significant dip or rise in this baseline indicates a region of ion suppression or enhancement, respectively, caused by eluting matrix components.[6][10]
-
-
Interpretation: If the retention time of your triethylamine peak falls within a region of signal suppression or enhancement, your quantification is likely affected by matrix effects.
Method 2: Post-Extraction Spike Experiment (Quantitative Assessment)
This method quantifies the extent of matrix effects.[2][3][6]
-
Protocol:
-
Prepare two sets of samples:
-
Set A: Spike a known concentration of triethylamine and this compound into a clean solvent (e.g., mobile phase).
-
Set B: Extract a blank matrix sample and then spike the same concentration of triethylamine and this compound into the extracted matrix.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) as follows:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
-
Interpretation:
Based on the diagnosis, implement one or more of the following strategies:
Strategy A: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before analysis.[3][5]
| Sample Preparation Technique | Principle | Effectiveness for Triethylamine Analysis |
| Protein Precipitation (PPT) | A simple and fast method where a solvent like acetonitrile is added to precipitate proteins.[5][11] | Often insufficient for removing phospholipids and other small molecule interferences, which can lead to significant matrix effects.[11] |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their relative solubilities in two immiscible liquids. For basic compounds like triethylamine, adjusting the pH of the aqueous phase to be at least two pH units above its pKa will render it uncharged and more extractable into an organic solvent.[5] | Can be very effective at removing salts and highly polar interferences. The choice of organic solvent is critical.[5][12] |
| Solid-Phase Extraction (SPE) | A chromatographic technique used to separate components of a mixture. For triethylamine, a strong cation exchange (SCX) or a mixed-mode (combining reversed-phase and ion exchange) SPE sorbent can be highly effective at selectively retaining the basic analyte while allowing neutral and acidic interferences to be washed away.[5] | Generally considered the most effective technique for reducing matrix effects by providing the cleanest extracts.[5] |
Strategy B: Optimize Chromatographic Conditions
The goal is to chromatographically separate triethylamine from the co-eluting matrix components.[3][13]
-
Change the Stationary Phase: Experiment with different column chemistries (e.g., C18, C8, Phenyl, HILIC) to alter the selectivity of the separation.
-
Modify the Mobile Phase: Adjust the organic solvent, aqueous phase pH, and buffer composition. For basic analytes like triethylamine, a higher pH mobile phase can improve peak shape and retention on reversed-phase columns. However, ensure the pH is compatible with your column's stability limits.
-
Adjust the Gradient Profile: A shallower gradient can improve the resolution between triethylamine and closely eluting interferences.[6]
Issue 2: Poor sensitivity for triethylamine, even with a clean sample.
If you are confident that matrix effects are minimal, but sensitivity is still an issue, consider the following:
Ensure the instrument is tuned and calibrated according to the manufacturer's recommendations. Optimize the following for both triethylamine and this compound:
-
Ionization Source Parameters: Gas flows (nebulizer, auxiliary, and collision gas), ion source temperature, and capillary voltage.[14]
-
Analyte-Specific Parameters: Select the most abundant and stable precursor and product ions for your Multiple Reaction Monitoring (MRM) transitions. Optimize the collision energy and other compound-dependent parameters.
Triethylamine's basic nature can cause it to adsorb to active sites in the LC system, leading to peak tailing and carryover.[7]
-
Use an appropriate injection solvent: The sample diluent should be compatible with the initial mobile phase conditions to ensure good peak shape.
-
Implement a robust wash procedure: Use a strong solvent in your autosampler wash routine to minimize carryover between injections.
-
Consider mobile phase additives: Adding a small amount of a competing base, such as ammonium hydroxide, to the mobile phase can help to saturate active sites and improve peak shape. However, be mindful that additives can also cause ion suppression.[15]
Visual Experimental Workflows and Diagrams
Caption: A decision tree for troubleshooting matrix effects in quantification.
Caption: Experimental setup for a post-column infusion experiment.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]
-
Standard addition - Wikipedia. Available at: [Link]
-
LC/MS Troubleshooting Guide - ResearchGate. Available at: [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. Available at: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. Available at: [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed. Available at: [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. Available at: [Link]
-
6.4B: Accounting for Matrix Effects - Chemistry LibreTexts. Available at: [Link]
-
Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses - Labsci @ Pittcon. Available at: [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - RSC Publishing. Available at: [Link]
-
Video: Method of Standard Addition to Minimize Matrix Effect - JoVE. Available at: [Link]
-
Standard Addition as a Method for Quantitative Mass Spectrometry Imaging | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Available at: [Link]
-
Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed. Available at: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available at: [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available at: [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC - NIH. Available at: [Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring - Griffith Research Online. Available at: [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC - NIH. Available at: [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
The persistent memory effect of triethylamine in the analysis of phospholipids by liquid chromatography/mass spectrometry - ResearchGate. Available at: [Link]
-
2: Use of post-column infusion for assessment of matrix effects - ResearchGate. Available at: [Link]
-
Traces of diethylamine and triethylamine by IC-MS - LabRulez LCMS. Available at: [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. Available at: [Link]
-
This compound - MySkinRecipes. Available at: [Link]
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Available at: [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link]
-
Determination of free triethylamine - analysis - Analytice. Available at: [Link]
-
The persistent memory effect of triethylamine in the analysis of phospholipids by liquid chromatography/mass spectrometry | Request PDF - ResearchGate. Available at: [Link]
-
Triethylamine improves MS signals stability of diluted oligonucleotides caused by sample containers - PubMed. Available at: [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available at: [Link]
-
Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents | Request PDF - ResearchGate. Available at: [Link]
-
This compound | C6H15N | CID 16212933 - PubChem - NIH. Available at: [Link]
-
Why do toxicologists need an internal standard? - Chiron.no. Available at: [Link]
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- 5. chromatographyonline.com [chromatographyonline.com]
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- 12. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
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- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Triethyl-d15-amine Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Triethyl-d15-amine. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth knowledge necessary to ensure the stability and integrity of this compound in your critical experiments. This resource, structured in a user-friendly question-and-answer format, will address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can compromise the stability of this compound?
A1: The stability of this compound, much like its non-deuterated counterpart, is primarily influenced by three factors: oxidation , pH , and the choice of solvent . Exposure to air, incompatible pH conditions, and reactive solvents can lead to degradation, compromising the isotopic purity and chemical integrity of the compound.
Q2: How does the deuteration in this compound affect its stability compared to standard triethylamine?
A2: The substitution of hydrogen with deuterium to create this compound introduces a kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[] Consequently, reactions where the cleavage of a C-D bond is the rate-determining step will proceed more slowly.[2] This means that this compound is generally more resistant to degradation pathways that involve the breaking of a C-D bond, such as certain oxidation reactions, compared to triethylamine.[]
Q3: What is the optimal pH range for storing and using this compound solutions?
A3: Triethylamine is a base with a pKa of its conjugate acid around 10.75.[3] Therefore, in acidic solutions (pH < 7), it will be protonated to form the triethylammonium ion. While this salt form is generally stable, strongly acidic conditions should be avoided as they can promote side reactions. In strongly basic solutions (high pH), the free amine is more susceptible to oxidation. For general use and short-term storage, a neutral to slightly basic pH (7-9) is recommended to maintain the stability of the free amine.
Q4: Which solvents are recommended for preparing solutions of this compound, and which should be avoided?
A4: The choice of solvent is critical for the stability of this compound.
-
Recommended Solvents: Aprotic and non-polar solvents are generally preferred. These include:
-
Hydrocarbons: Heptane, Toluene
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
-
Solvents to Use with Caution:
-
Protic Solvents (e.g., water, alcohols): While triethylamine is soluble in water, aqueous solutions can facilitate oxidation, especially if not deoxygenated. The basicity of the amine can also be influenced by the solvent's ability to stabilize the protonated form through hydrogen bonding.[4]
-
Acetonitrile: Can be used, but ensure it is of high purity and dry, as impurities can react with the amine.
-
-
Solvents to Avoid:
-
Reactive Solvents: Avoid solvents that can react with amines, such as esters and acid anhydrides, unless it is for a specific chemical transformation.
-
The polarity of the solvent can also play a role in the solvation and stability of the amine.[5]
Troubleshooting Guide
Issue 1: I observe degradation of my this compound standard in solution over time. What could be the cause?
Possible Causes & Solutions:
-
Oxidation: Triethylamine is susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Troubleshooting Steps:
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Inert Atmosphere: Handle and store the solution under an inert atmosphere (e.g., in a vial sealed with a septum under nitrogen).
-
Amber Vials: Store solutions in amber glass vials to protect them from light.
-
Fresh Solutions: Prepare fresh solutions for critical experiments whenever possible.
-
-
-
Incompatible Solvent: The solvent may contain impurities or be inherently reactive with the amine.
-
Troubleshooting Steps:
-
High-Purity Solvents: Use high-purity, anhydrous solvents from a reputable supplier.
-
Solvent Compatibility Check: Refer to the recommended solvents list in the FAQs. If using a solvent not on the list, perform a small-scale stability test.
-
-
-
Incorrect pH: The pH of your solution may be promoting degradation.
-
Troubleshooting Steps:
-
pH Measurement: If in an aqueous or protic solvent, measure the pH of your solution.
-
Buffering: If necessary, use a suitable buffer system to maintain a neutral to slightly basic pH.
-
-
Issue 2: My reaction yield is lower than expected when using this compound as a base.
Possible Causes & Solutions:
-
Incomplete Reaction: The basicity of the amine might be affected by the solvent.
-
Troubleshooting Steps:
-
Solvent Choice: In protic solvents, the solvation of the ammonium ion can affect the amine's basicity.[4] Consider switching to an aprotic solvent if the reaction allows.
-
Stoichiometry: Ensure you are using the correct stoichiometric amount of this compound for your reaction.
-
-
-
Side Reactions: The amine may be participating in unwanted side reactions.
-
Troubleshooting Steps:
-
Temperature Control: Some side reactions are temperature-dependent. Running the reaction at a lower temperature may improve the yield of the desired product.
-
Hofmann Elimination: At elevated temperatures, tertiary amines can undergo Hofmann elimination to form an alkene and a secondary amine. This is generally not a major concern under typical reaction conditions but can be a factor at high temperatures.
-
-
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
-
Solvent Preparation: Select a recommended aprotic solvent (e.g., Dichloromethane). Deoxygenate the solvent by bubbling nitrogen gas through it for at least 15 minutes.
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry vial under an inert atmosphere if possible.
-
Dissolution: Add the deoxygenated solvent to the vial to achieve the desired concentration.
-
Storage: Store the solution in an amber, screw-cap vial with a PTFE-lined septum. For long-term storage, flush the headspace with nitrogen before sealing and store at the recommended temperature (typically 2-8°C).
Data Summary
| Parameter | Condition | Recommendation | Rationale |
| pH | Aqueous/Protic Solutions | 7-9 | Minimizes protonation and susceptibility to oxidation. |
| Solvent | General Use | Aprotic, non-polar | Reduces the likelihood of solvent-mediated degradation. |
| Storage | Long-term | 2-8°C, under inert gas, protected from light | Slows down potential degradation reactions. |
Visualizing Degradation Pathways
Oxidative Degradation
Oxidation is a primary degradation pathway for tertiary amines. The reaction can proceed through various mechanisms, often initiated by radical species, leading to a complex mixture of products.
Caption: Simplified oxidative degradation pathway of this compound.
Hofmann Elimination
Under strongly basic conditions and elevated temperatures, quaternary ammonium salts formed from tertiary amines can undergo Hofmann elimination.
Caption: Hofmann elimination pathway for this compound.
References
- Filo. (2025, June 19). Effect of Solvent on Basicity of Amines.
- Highly Efficient Autoxidation of Triethylamine. Journal of the American Chemical Society.
- Kinetic isotope effect. Wikipedia.
- New Jersey Department of Health. (n.d.). Triethylamine - Hazardous Substance Fact Sheet.
- Redox. (2023, August 22).
- A Multi-Functional Chemical for Diverse Industries. (2025, April 8). Triethanolamine (TEA)
- Impact of Solvent on the Thermal Degradation of Amines. (2022, October 19). Industrial & Engineering Chemistry Research.
- SINTEF. (2011, June 6).
- Kinetics and Products of the Aqueous Phase Oxidation of Triethylamine by OH. (2021, July 21). ACS Earth and Space Chemistry.
- Solvent Polarity-Dependent Behavior of Aliphatic Thiols and Amines toward Intriguingly Fluorescent AuAgGSH Assembly. (2020, January 22). ACS Omega.
- National Toxicology Program. (n.d.). NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8)
- Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules.
- Apollo Scientific. (n.d.). Triethylamine.
- COVACHEM, LLC. (2020, February 27).
- Triethylamine. Wikipedia.
- Penta chemicals. (2024, February 27).
- The Mechanism of the Hofmann Elimination Reaction. Deuterium Exchange and Isotope Rate Effects. Journal of the American Chemical Society.
- Triethanolamine. PubChem.
- Alpha Chemical Co. (2023, May 25).
- Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). Industrial & Engineering Chemistry Research.
- Triethylamine. PubChem.
- The gaseous oxidation of tertiary aliphatic amines - I. Triethylamine. (1958). Proceedings of the Royal Society A.
- Hofmann elimin
- Write the chemical equation for the reaction of triethylamine with concentr
- Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical. (2003, December 10). Journal of the American Chemical Society.
- react amine and acid anhydride in triethylamine(TEA) and CHCl3?
- Oxidation of Triethylamine by Ferricyanide Ions in the Presence of Sodium Hydroxide and Potassium Hydroxide.
- Stereochemistry of β-Deuterium Isotope Effects on Amine Basicity. Journal of the American Chemical Society.
- Degradation of tertiary amines via aminimines. (1974, May 1). The Journal of Organic Chemistry.
- This compound. Sigma-Aldrich.
- Degradation of tertiary amines via aminimines. The Journal of Organic Chemistry.
- Triethylamine: Understanding Its Impact on Chemical Reactions. Ningbo Inno Pharmchem Co., Ltd.
- SAFETY DATA SHEET - Triethylamine. Fisher Scientific.
- understanding the volatile nature and strong basicity of triethylamine in organic synthesis. Medium.
- Hofmann Elimin
- The Hofmann Elimin
- Studies on volumetric properties of triethylamine in organic solvents with varying polarity. Journal of the Serbian Chemical Society.
- Impact of Solvent on the Thermal Stability of Amines. NTNU Open.
- The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored?. Master Organic Chemistry.
- Relative Stability of Hydrogen and Deuterium Bonds. Journal of the American Chemical Society.
- This compound. MySkinRecipes.
- A general, versatile and divergent synthesis of selectively deuterated amines. (2021, July 13). Chemical Science.
- Triethylamine (D₁₅, 98%).
- Triethylamine (D₁₅, 98%).
- Examination of the inert solvent assumption in the ideal associated solution model.
- Impact of Solvent on the Thermal Stability of Amines. SINTEF.
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Technical Support Center: Optimizing Mass Spectrometry Parameters for Triethyl-d15-amine
Welcome to the technical support center for the analysis of Triethyl-d15-amine using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. As a stable isotope-labeled internal standard, precise and accurate quantification of this compound is critical for robust analytical methods.[1][2] This resource will address common challenges and provide a systematic approach to optimizing your mass spectrometry parameters.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions when developing an LC-MS/MS method for this compound.
Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI)?
A1: this compound has a molecular weight of approximately 116.28 g/mol .[3][4] In positive ion mode ESI, it will readily accept a proton to form the protonated molecule, [M+H]⁺. Therefore, you should be looking for a precursor ion with an m/z of approximately 117.3.
Q2: What are the typical fragmentation patterns for this compound?
A2: Aliphatic amines, including tertiary amines like triethylamine, typically undergo alpha-cleavage in the mass spectrometer.[5][6] This involves the cleavage of a bond adjacent to the nitrogen atom, resulting in a resonance-stabilized cation. For this compound, the primary fragmentation would be the loss of a deuterated ethyl radical (•C₂D₅).
Q3: Why am I seeing significant signal suppression or "memory effects" with Triethylamine and its deuterated analog?
A3: Triethylamine is known to be a strong ion pairing agent and can persistently adsorb to surfaces within the LC and MS systems, leading to contamination and memory effects.[7][8][9] This can cause signal suppression in subsequent analyses. Thorough cleaning of the system with a strong organic solvent like isopropanol is often necessary after using mobile phases containing triethylamine.[10]
Q4: What are good starting conditions for my ESI source?
A4: Optimizing ESI source parameters is crucial for sensitivity.[11][12] Good starting points for this compound in positive ion mode are:
-
Capillary Voltage: 3.0–4.5 kV
-
Nebulizer Gas Pressure: 30–50 psi
-
Desolvation Temperature: 300–450 °C
-
Mobile Phase Flow Rate: 0.2–0.5 mL/min for conventional HPLC systems. Lower flow rates generally improve ESI efficiency.[11][13]
These parameters should be systematically optimized for your specific instrument and mobile phase composition.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the analysis of this compound.
Issue 1: Low or No Signal Intensity
A lack of signal is a common problem that can stem from various sources. The following workflow will help you systematically identify the root cause.
Sources
- 1. This compound [myskinrecipes.com]
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- 4. isotope.com [isotope.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
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- 9. Triethylamine (TEA) contamination - Chromatography Forum [chromforum.org]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
avoiding contamination with non-deuterated triethylamine
A Guide to Preventing, Detecting, and Troubleshooting Isotopic Contamination
Welcome to the technical support center for handling deuterated reagents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the integrity of your experiments. This guide focuses on a common yet critical challenge: avoiding contamination of deuterated triethylamine (Triethylamine-d₁₅) with its non-deuterated (protic) counterpart.
The isotopic purity of your reagents is paramount, especially in sensitive applications like quantitative NMR (qNMR) and deuterated drug development, where extraneous proton signals can invalidate results.[1][2][3] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Section 1: Fundamental Concepts
Q1: What is isotopic contamination, and why is it a critical issue when using deuterated triethylamine?
A1: Isotopic contamination refers to the presence of the non-deuterated (protium-containing) version of a molecule within a deuterated sample. In this case, it's the presence of standard triethylamine, (CH₃CH₂)₃N, in your Triethylamine-d₁₅, (CD₃CD₂)₃N.
This is a critical issue for several reasons:
-
Interference in ¹H NMR Spectroscopy: The primary purpose of using a deuterated reagent in ¹H NMR is to eliminate solvent or reagent signals that would otherwise overwhelm the signals from your analyte.[4] Contamination from protic triethylamine introduces strong, unwanted quartet and triplet signals, which can obscure peaks of interest and complicate spectral analysis.
-
Compromised Quantitative Analysis: In techniques like qNMR, where signal integration is used to determine concentration, impurity signals directly lead to inaccurate quantification.[3]
-
Unintended Hydrogen/Deuterium (H-D) Exchange: While the C-D bonds in triethylamine-d₁₅ are stable, the presence of protic contaminants, especially water, can facilitate H-D exchange with more labile sites on your molecule of interest (e.g., -OH, -NH, -SH groups).[5] This compromises the isotopic labeling of your actual compound.
Q2: What are the primary sources of non-deuterated contamination?
A2: Contamination is rarely from a single source. It's typically a cumulative effect of several factors:
-
Atmospheric Moisture: This is the most significant and pervasive source. Deuterated solvents, especially amines, are often hygroscopic and will readily absorb H₂O from the air.[6][7] This not only introduces a water peak in your NMR but also provides a ready source of protons.
-
Initial Isotopic Purity: Commercial deuterated reagents are sold with a specified isotopic purity (e.g., 98 atom % D).[8] This means a small percentage of the non-deuterated isotopologue is present from the start. For most applications, this is acceptable, but for highly sensitive experiments, it's a factor to consider.
-
Contaminated Glassware and Equipment: Residual moisture or protonated solvent residues on the surfaces of NMR tubes, pipettes, syringes, and reaction vessels are a major source of contamination.[7][9]
-
Cross-Contamination: Using the same syringe or pipette for both deuterated and non-deuterated reagents without rigorous cleaning.
-
Improper Storage: Storing vials with punctured septa or loose caps allows for continuous exposure to atmospheric moisture and oxygen, leading to both isotopic and chemical degradation over time.[9]
Section 2: Prevention & Handling
Q3: What are the best practices for handling and storing deuterated triethylamine to maintain its isotopic purity?
A3: The key principle is to maintain an anhydrous and inert environment at all times.
-
Storage: Unopened vials should be stored at room temperature, away from light and moisture, as recommended by the manufacturer.[8][10] Once opened, especially if packaged with a septum, it is best practice to store the vial upright in a refrigerator to minimize volatility and degradation.[4][9] Always allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Handling: All handling must be performed under a dry, inert atmosphere, such as a glove box or by using a nitrogen or argon blanket.[4][6] Use standard syringe techniques to pierce the septum and withdraw the liquid, ensuring you introduce an equivalent volume of dry inert gas to prevent a vacuum from forming.[9]
-
Packaging Choice: For the most sensitive applications, consider using single-use ampoules.[6][9] This eliminates the risk of contamination from repeated punctures of a septum.
Q4: How should I properly prepare my glassware and equipment before handling deuterated triethylamine?
A4: This is a non-negotiable step for high-purity work.
-
Oven Drying: All glassware (NMR tubes, vials, pipettes) should be dried in an oven at a minimum of 150 °C for at least 12-24 hours.[7]
-
Cooling: The dried glassware must be cooled in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite) immediately before use.[9] Do not leave it to cool on the benchtop, where it will re-adsorb moisture.
-
Solvent Rinsing (Optional but Recommended): For ultimate purity, rinse the NMR tube or vessel with a small amount of the deuterated solvent you will be using.[7] This helps to exchange any remaining protons on the glass surface with deuterium. Discard this rinse solvent.
Q5: Can I use deuterated triethylamine with protic solvents? What are the risks?
A5: Using deuterated triethylamine with protic solvents (like methanol, ethanol, or water) is generally discouraged if you are trying to preserve deuterium labels on your molecule of interest. Protic solvents contain exchangeable hydrogens (or deuterons, in their deuterated forms) and will readily facilitate H-D exchange with any labile sites on your substrate, such as amines, alcohols, or carboxylic acids.[11] The rate of this exchange is often catalyzed by both acid and base, and triethylamine itself can influence the local pH.[5][12]
If your experiment requires a protic solvent, you must use the corresponding deuterated protic solvent (e.g., Methanol-d₄, Deuterium Oxide) and accept that all labile protons in your system will exchange with deuterium.
Section 3: Troubleshooting & Detection
Q6: I see unexpected proton signals in my NMR spectrum. How can I confirm if they are from non-deuterated triethylamine contamination?
A6: Non-deuterated triethylamine has a very characteristic ¹H NMR signature. You will see a quartet corresponding to the six methylene (-CH₂-) protons and a triplet for the nine methyl (-CH₃) protons. The exact chemical shift will depend on the deuterated solvent used for the NMR. You can confirm the contamination by comparing the observed chemical shifts to established data.
Data Presentation
| Impurity | ¹H NMR Signal (in CDCl₃) | ¹H NMR Signal (in DMSO-d₆) | Signal Multiplicity |
| Triethylamine | ~2.5 ppm (-CH₂-) | ~2.4 ppm (-CH₂-) | Quartet (q) |
| ~1.0 ppm (-CH₃) | ~0.9 ppm (-CH₃) | Triplet (t) | |
| Water (H₂O) | ~1.56 ppm | ~3.33 ppm | Broad Singlet (s) |
| Acetone | ~2.17 ppm | ~2.09 ppm | Singlet (s) |
| Dichloromethane | ~5.30 ppm | ~5.76 ppm | Singlet (s) |
| (Data synthesized from Gottlieb, H. E., et al. (1997).[13]) |
If the shifts and multiplicities in your spectrum match those for triethylamine, you have confirmed contamination.
Q7: What analytical techniques are used to assess the purity of deuterated triethylamine?
A7: Reputable manufacturers use a suite of analytical techniques to certify the purity of their deuterated products.[9][14]
-
NMR Spectroscopy (¹H and ²H): This is the primary tool for determining isotopic purity and identifying proton-containing impurities.[1]
-
Gas Chromatography (GC): Used to determine chemical purity by separating volatile components.[14]
-
Karl Fischer Titration: The gold standard for quantifying trace amounts of water content.[6][14]
-
Mass Spectrometry (MS): Confirms the molecular weight shift due to deuterium incorporation.[1]
Q8: Is it possible to purify deuterated triethylamine if it becomes contaminated?
A8: Yes, but it requires rigorous chemical procedures. For common contaminants like water, the reagent can be dried and re-distilled.
-
Drying: The contaminated triethylamine can be dried over a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂).
-
Distillation: Subsequent distillation from the drying agent under an inert atmosphere can remove non-volatile impurities and the drying agent itself.[15]
-
Caution: Some methods used for purifying standard triethylamine, such as treatment with sodium metal, can be effective but require significant expertise and safety precautions.[16] Often, purchasing a new, high-purity vial is more time- and cost-effective than attempting re-purification.
Experimental Protocols
Protocol 1: Standard Operating Procedure for Handling Deuterated Triethylamine Under Inert Atmosphere
-
Preparation: Place oven-dried (150 °C, >12h) and desiccator-cooled glassware, a new sealed vial of deuterated triethylamine, and a clean, dry syringe and needle inside a glove box or on a Schlenk line.
-
Equilibration: Allow the triethylamine vial to reach ambient temperature before bringing it into the inert atmosphere to prevent condensation.
-
Atmosphere Purge: Purge the workspace and equipment with dry nitrogen or argon for at least 15-20 minutes.
-
Transfer: Carefully uncap the vial. Using the dry syringe, withdraw the required volume of deuterated triethylamine.
-
Dispensing: Immediately dispense the liquid into the reaction vessel or NMR tube.
-
Sealing: Promptly and securely re-seal the original vial and the receiving vessel. Wrap the septum/cap junction of the stock vial with Parafilm for extra protection.
-
Storage: Return the stock vial to its designated storage location (e.g., refrigerator).
Protocol 2: ¹H NMR-Based Purity Assessment of Deuterated Triethylamine
-
Sample Preparation: In an inert atmosphere, add ~500 µL of a high-purity deuterated solvent (e.g., Chloroform-d, 99.96+ atom % D) to a clean, dry 5mm NMR tube.
-
Blank Spectrum: Acquire a ¹H NMR spectrum of the solvent alone. This will establish the baseline purity and the position of the residual solvent and water peaks.
-
Spiking: Add 1-2 µL of the deuterated triethylamine sample to the NMR tube.
-
Acquisition: Acquire a second ¹H NMR spectrum using identical parameters.
-
Analysis: Carefully examine the spectrum for new signals. Look specifically in the regions of ~2.5 ppm and ~1.0 ppm for the characteristic quartet and triplet of non-deuterated triethylamine. Compare any observed peaks to the reference table (see Q6).
Mandatory Visualizations
Diagram 1: Experimental Workflow for Preventing Contamination
Caption: Workflow for maintaining the isotopic purity of deuterated triethylamine.
Diagram 2: Logical Tree for Troubleshooting Contamination
Caption: Decision tree for identifying triethylamine contamination via ¹H NMR.
References
-
Eurisotop. (n.d.). NMR Solvents. [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. [Link]
-
Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. [Link]
-
Fortune Business Insights. (2023). Deuterated Solvents Market Size, Share, Report, 2032. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
NurdRage. (2017, March 18). Use Sodium to Purify Triethylamine. YouTube. [Link]
-
Masson, P., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 121(18), 11059-11105. [Link]
-
LookChem. (n.d.). Purification of Triethylamine. [Link]
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- 2. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 3. Deuterated Solvents | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NMR Solvents | Eurisotop [eurisotop.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. isotope.com [isotope.com]
- 9. ukisotope.com [ukisotope.com]
- 10. isotope.com [isotope.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chromservis.eu [chromservis.eu]
- 15. Purification of Triethylamine - Chempedia - LookChem [lookchem.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Poor Recovery of Triethyl-d15-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common and frustrating issue encountered during sample preparation: the poor recovery of the deuterated internal standard, Triethyl-d15-amine (TEA-d15). As a tertiary amine, TEA-d15 presents unique challenges during extraction procedures like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). This document will walk you through the underlying chemical principles, potential pitfalls, and systematic solutions to enhance and stabilize its recovery, ensuring the accuracy and reliability of your analytical data.
I. Understanding the Challenge: The Chemistry of this compound
This compound is a deuterated analog of Triethylamine (TEA), a common tertiary amine. Its basicity is a critical factor in its extractive behavior. The lone pair of electrons on the nitrogen atom makes it susceptible to protonation, and understanding its ionization state is paramount for successful extraction.[1]
| Property | Value | Significance in Extraction |
| pKa of Conjugate Acid (Triethylammonium ion) | ~10.75[2] | Governs the equilibrium between the charged (protonated) and neutral (unprotonated) forms of the amine. This equilibrium is highly dependent on the pH of the sample and extraction solvents. |
| Form at pH < 9 | Predominantly protonated (Et₃ND⁺) | The charged form is highly water-soluble and will not partition well into organic solvents during LLE or be retained by non-polar SPE sorbents. |
| Form at pH > 11 | Predominantly neutral (Et₃N-d15) | The neutral, unprotonated form is significantly more hydrophobic and will readily partition into organic solvents and be retained by reversed-phase SPE sorbents. |
| Deuteration Effect | Increased Basicity | Deuteration at the β-position to the nitrogen atom can slightly increase the basicity of the amine.[3][4][5] This effect is generally small but reinforces the need for careful pH control. |
II. Frequently Asked Questions (FAQs)
Q1: My TEA-d15 recovery is consistently low across all samples in my batch. What is the most likely cause?
A sudden and widespread loss of the internal standard (IS) signal often points to a systemic issue rather than a problem with individual samples.[6] The most common culprits are related to pH control and the chemical stability of the IS.
-
Improper pH Adjustment: If the pH of your sample is not sufficiently basic (ideally 2 pH units above the pKa of the conjugate acid), the TEA-d15 will be in its protonated, water-soluble form and will not be efficiently extracted into the organic phase (in LLE) or retained on a reversed-phase SPE column.
-
IS Solution Integrity: Verify the concentration and integrity of your TEA-d15 stock and working solutions. Degradation can occur over time, especially if not stored correctly.
Q2: I'm observing variable recovery of TEA-d15. Some samples are acceptable, while others show significant loss. What should I investigate?
Variable recovery is often linked to matrix effects or inconsistencies in the sample preparation workflow.
-
Matrix Effects: Components in your sample matrix (e.g., plasma, urine) can interfere with the extraction process. These interferences can be sample-specific, leading to variability.
-
Inconsistent pH: If the buffering capacity of your samples varies, the final pH after adding reagents may not be consistent across all samples, leading to variable extraction efficiency.
-
Adsorptive Losses: Amines are known to adsorb to active sites on glass and plastic surfaces, which can lead to erratic recovery.[7]
Q3: Can the choice of extraction solvent impact my TEA-d15 recovery?
Absolutely. The choice of solvent is critical in both LLE and the elution step of SPE.
-
For LLE: A water-immiscible organic solvent is required. The polarity of the solvent should be optimized to efficiently extract the neutral form of TEA-d15 while minimizing the extraction of matrix interferences.[8]
-
For SPE: The elution solvent must be strong enough to disrupt the interaction between TEA-d15 and the sorbent.[9][10] For reversed-phase SPE, this typically involves a high percentage of an organic solvent like methanol or acetonitrile. Adding a small amount of a basic modifier (e.g., ammonium hydroxide) to the elution solvent can further improve recovery by ensuring the TEA-d15 remains in its neutral state.
III. Systematic Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving poor TEA-d15 recovery.
Step 1: Foundational Checks - The Low-Hanging Fruit
Before delving into complex experiments, ensure the basics are covered.
Caption: Initial troubleshooting workflow for poor TEA-d15 recovery.
Step 2: Investigating the Role of pH
As established, pH is the most critical factor for extracting tertiary amines.
Protocol: pH Optimization Experiment
-
Prepare a series of buffers: Create buffers with pH values ranging from 9.0 to 12.0 in 0.5 unit increments.
-
Spike samples: Take a consistent volume of a blank matrix and spike it with a known concentration of TEA-d15.
-
pH adjustment: Aliquot the spiked blank matrix and adjust the pH of each aliquot using the different buffers prepared in step 1.
-
Perform extraction: Carry out your standard LLE or SPE protocol on each pH-adjusted sample.
-
Analyze and plot: Analyze the extracts and plot the recovery of TEA-d15 against the pH. This will reveal the optimal pH for your extraction.
Step 3: Mitigating Adsorptive Losses
Amines are notoriously "sticky" and can adsorb to active silanol groups on glass surfaces and to certain types of plastics.[7][11] This can be a significant source of low and variable recovery.[12]
Solutions for Adsorptive Losses:
-
Use Polypropylene Labware: Whenever possible, use polypropylene tubes and pipette tips, as they tend to have fewer active sites for amine adsorption compared to glass.
-
Glassware Passivation (Silanization): If glass is unavoidable, it should be passivated. Silanization is a chemical process that deactivates the glass surface, making it less reactive.[13]
Protocol: Glassware Silanization
-
Disclaimer: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Cleaning: Thoroughly clean glassware with a suitable laboratory detergent, followed by rinsing with deionized water and then a solvent like methanol. Dry completely in an oven.
-
Silanizing Solution: Prepare a 5-10% solution of a silanizing agent (e.g., dimethyldichlorosilane in toluene).
-
Treatment: Fill the glassware with the silanizing solution, ensuring all surfaces are coated. Let it stand for 15-30 minutes.
-
Rinsing: Decant the silanizing solution and rinse the glassware thoroughly with toluene, followed by methanol, and finally deionized water.
-
Drying: Dry the glassware in an oven. The surface should now be hydrophobic.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Triethylamine - Wikipedia [en.wikipedia.org]
- 3. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. welchlab.com [welchlab.com]
- 9. specartridge.com [specartridge.com]
- 10. welch-us.com [welch-us.com]
- 11. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 12. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 13. trilogylab.com [trilogylab.com]
Technical Support Center: Troubleshooting Unexpected Adducts of Triethyl-d15-amine in Mass Spectra
Welcome to the technical support center for mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals who utilize Triethyl-d15-amine (TEA-d15) and encounter unexpected adducts in their mass spectra. As a common mobile phase additive and ion-pairing agent, TEA-d15 is invaluable for improving chromatographic resolution, particularly for basic and oligonucleotide analyses.[1][2][3] However, its reactivity and the sensitive nature of electrospray ionization (ESI) can lead to a variety of unexpected adducts that complicate data interpretation and compromise analytical accuracy.
This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you identify the source of these adducts and restore the integrity of your mass spectra.
Part 1: The Troubleshooting Guide
Unexpected ions in a mass spectrum can derail an analysis. This section is structured to help you diagnose the issue based on the type of adduct observed. Each entry follows a logical progression from problem identification to cause analysis and finally to actionable solutions.
Issue 1: Common Alkali Metal Adducts ([M+Na]⁺, [M+K]⁺)
Problem: You observe significant peaks corresponding to your analyte of interest (M) plus the mass of sodium (+22.9898 Da) or potassium (+38.9637 Da).[4] In some cases, these adducts may be more intense than the desired protonated molecule ([M+H]⁺), splitting the signal and reducing sensitivity.[5]
Causality & Expert Insights: Sodium and potassium ions are ubiquitous in the laboratory environment and are a primary cause of adduct formation in ESI-MS.[6][7] Their high electrochemical affinity allows them to readily displace protons and form stable adducts with analyte molecules, especially those with accessible lone pairs of electrons (e.g., on oxygen or nitrogen atoms).[8] The presence of TEA, a strong base, can sometimes exacerbate this by competing for protons, leaving more opportunities for metal ions to adduct to the analyte.
-
Sources of Contamination:
-
Glassware: Standard laboratory glassware can leach sodium and potassium ions into aqueous mobile phases.[6][8][9] Borosilicate glass is better but not entirely immune.[6]
-
Solvents & Reagents: Even high-purity LC-MS grade water and acetonitrile can contain trace amounts of these metals.[6] Salts used in sample preparation (e.g., phosphate buffers) are a major contributor.[8]
-
The Analyst: Touching glassware or vial caps with bare hands can transfer enough salt to cause significant adduct formation.[9]
-
The LC-MS System: Buildup of salts within the tubing, injector, or on the column itself can create a persistent source of contamination.[6]
-
Solutions & Protocols:
-
Optimize Mobile Phase Composition: The most effective strategy is to provide a surplus of protons to outcompete the metal ions.[9]
-
Acidification: Add a small amount (0.1% v/v) of a volatile acid like formic acid to your mobile phase. This lowers the pH and increases the concentration of H⁺, driving the equilibrium towards the formation of [M+H]⁺.[6][9]
-
Volatile Buffers: Consider using ammonium formate or ammonium acetate. These can help maintain a consistent pH and provide a high concentration of NH₄⁺ ions, which can form [M+NH₄]⁺ adducts that are often preferred over metal adducts for their stability and predictable fragmentation.[8][10]
-
-
Systematic Contamination Audit:
-
Switch to Polypropylene: Prepare a fresh batch of mobile phase using LC-MS grade solvents in new or meticulously cleaned polypropylene containers instead of glass.[9] If the adduct signal decreases, your glassware is a likely source.
-
Run Blanks: Inject a blank (mobile phase) to see if the adducts are present system-wide.
-
Column Check: If the blank is clean, the contamination may originate from the sample or the column. Bypass the column with a union and re-inject. If the adduct disappears, the column is the source.
-
-
Improve Lab Hygiene:
-
Always wear powder-free nitrile gloves when handling mobile phase components, vials, and instrument parts.
-
Use dedicated, acid-washed glassware or single-use plasticware for all LC-MS preparations.
-
Issue 2: Unexpected TEA-d15 Related Adducts & Fragments
Problem: You observe peaks that do not correspond to your analyte or common background ions. These may include ions at m/z values related to TEA-d15 itself, such as fragments or dimers. The NIST mass spectrum for standard Triethylamine shows a base peak at m/z 86 and a prominent fragment at m/z 58, corresponding to the loss of an ethyl group.[11] While deuteration will shift these masses, the fragmentation pattern provides a clue.
Causality & Expert Insights: Tertiary amines like TEA are known to undergo specific fragmentation pathways in a mass spectrometer.[12][13][14]
-
Alpha-Cleavage: The most common fragmentation pathway for amines is cleavage of the C-C bond adjacent (alpha) to the nitrogen atom.[14][15] For TEA-d15 (C₆D₁₅N), this would involve the loss of a deuterated ethyl radical (•C₂D₅), leading to a stable iminium ion.
-
In-Source Fragmentation: If the energy in the ion source (e.g., capillary voltage, source temperature) is too high, TEA-d15 can fragment before it even reaches the mass analyzer.[16] This can create a high background of TEA-d15 fragments that may be mistaken for analyte-related signals.
-
Aldehyde Contamination: A lesser-known but critical issue is the presence of aldehyde impurities in trialkylamines. These aldehydes can react with primary amines on peptides or other analytes to form Schiff base adducts, often appearing as a +26 Da shift (for acetaldehyde contamination in standard TEA).[17]
Solutions & Protocols:
-
Optimize Ion Source Parameters:
-
Methodically reduce the capillary voltage and source temperature. Analyze a blank injection of mobile phase containing TEA-d15 after each adjustment to see if the intensity of the unexpected peaks decreases. This helps minimize in-source fragmentation.
-
-
Verify TEA-d15 Quality:
-
If possible, acquire a fresh lot of high-purity (LC-MS grade) TEA-d15.[1]
-
Prepare a fresh mobile phase with the new reagent and re-run your analysis. If the unexpected peaks disappear, the old reagent may have degraded or contained impurities.
-
-
Investigate for Schiff Base Formation:
-
If you are working with peptides or other primary amines and see an unexpected mass shift, consider the possibility of an aldehyde impurity in your TEA-d15.[17]
-
To test this, try preparing the sample with a different base (e.g., ammonium hydroxide) or a fresh, high-purity lot of TEA-d15 and compare the spectra.
-
Issue 3: Dimer and Cluster Formation ([2M+H]⁺, [M+TEA-d15+H]⁺)
Problem: You observe ions at approximately double the mass of your analyte or your analyte plus the mass of TEA-d15 (116.2 Da). These cluster ions can be common when analyte concentrations are high.[5]
Causality & Expert Insights: During the electrospray process, droplets containing the mobile phase and analyte evaporate, increasing the concentration of the contents.[5] If the analyte concentration is high, molecules can aggregate to form non-covalent dimers. Similarly, the high concentration of TEA-d15 in the mobile phase can lead to it clustering with the analyte molecule. This is particularly prevalent when the ionization efficiency of the analyte is poor, as the system tries to form any stable gas-phase ion.
Solutions & Protocols:
-
Dilute the Sample: This is the simplest and most effective solution. Reduce the concentration of your sample by a factor of 10 or 100 and re-inject. If the relative intensity of the dimer/cluster peak decreases significantly compared to the [M+H]⁺ peak, the issue was concentration-dependent.
-
Modify ESI Source Conditions:
-
Increase Nebulizing Gas Flow: A higher gas flow can assist in more efficient desolvation, breaking up weakly bound clusters.
-
Increase Source Temperature: Higher temperatures can provide the thermal energy needed to dissociate non-covalent dimers. Be cautious, as this can also lead to in-source fragmentation of the analyte itself.
-
-
Enhance Analyte Ionization:
-
Revisit the mobile phase composition. Improving the protonation of your analyte (e.g., by lowering the pH with formic acid) will favor the formation of [M+H]⁺ and reduce the propensity for clustering.[9]
-
Part 2: Visual Troubleshooting Workflows
A logical workflow is critical for efficient troubleshooting. The following diagram outlines a step-by-step process for diagnosing unexpected adducts.
Caption: A decision tree for troubleshooting unexpected adducts.
Part 3: Key Data & Protocols
Table 1: Common Adducts Encountered in ESI-MS
| Adduct / Ion Species | Mass Difference (Da) from M | Likely Source / Cause |
| [M+H]⁺ | +1.0078 | Desired Ion: Protonation from acidic mobile phase |
| [M+Na]⁺ | +22.9898 | Glassware, solvents, reagents, sample matrix, human contact[6][8][9] |
| [M+K]⁺ | +38.9637 | Glassware, solvents, reagents, sample matrix, human contact[6][8][9] |
| [M+NH₄]⁺ | +18.0344 | Ammonium-based mobile phase additives (e.g., ammonium formate) |
| [2M+H]⁺ | M + 1.0078 | High analyte concentration |
| [M+ACN+H]⁺ | +42.0344 | Acetonitrile in mobile phase |
| [M+TEA-d15+H]⁺ | +117.2156 | High concentration of TEA-d15 in mobile phase |
Note: Masses are monoisotopic. Data sourced from common knowledge and vendor application notes.[4]
Experimental Protocol: Ion Source Cleaning
A contaminated ion source is a frequent cause of persistent adduct formation. Cleaning should be performed when symptoms like poor sensitivity or high background ions appear.[18]
CAUTION: Always follow your specific instrument manufacturer's guidelines for maintenance. Ensure the instrument is vented and components have cooled to room temperature before handling.[19]
Materials:
-
Nitrile gloves
-
Lint-free swabs and wipes (e.g., Kimwipes)
-
LC-MS grade methanol, isopropanol, and water
-
Beakers for soaking parts
-
Ultrasonic bath (optional, but recommended)
-
Tweezers for handling small parts[18]
Procedure:
-
Venting and Disassembly:
-
Vent the mass spectrometer according to the manufacturer's software procedure.
-
Once vented and cooled, carefully remove the ion source housing.
-
Disassemble the source components (e.g., capillary, skimmer, lenses) following the instrument manual. Place metal parts in one beaker and ceramic or polymer parts in another.[18]
-
-
Cleaning Metal Parts:
-
Wipe away visible residue with a dry, lint-free wipe.[19]
-
Sonication Method (Preferred): Place the beaker with metal parts in an ultrasonic bath. Sequentially sonicate for 10-15 minutes in water, then methanol, then isopropanol.[20]
-
Manual Method: If no sonicator is available, sequentially wash and wipe parts with water, then methanol. For stubborn deposits, a very fine abrasive powder or cloth can be used gently on non-critical surfaces, but this should be done with extreme care to avoid scratching.[21]
-
-
Cleaning Insulators and Other Parts:
-
Reassembly and Pump-Down:
-
Using clean, gloved hands and tweezers, carefully reassemble the source in the reverse order of disassembly.[18]
-
Ensure all components are perfectly dry.
-
Reinstall the source, close the instrument, and initiate the pump-down sequence.
-
Allow the system to pump down for several hours (or overnight) to achieve a stable, high vacuum before use.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: Why do I see more sodium adducts when using TEA, even if my mobile phase is acidic?
-
Triethylamine has a high proton affinity. Even in an acidic mobile phase, it can compete with your analyte for the available protons. If your analyte is a weaker base, a portion of it may remain unprotonated in the ESI droplet, making it more susceptible to adducting with ambient sodium ions.
Q2: I've switched to all plasticware and my sodium adducts are still high. What's next?
-
The contamination is likely within the LC-MS system itself. The most common culprits are the column (from previous analyses) or salt buildup in the ion source. Perform a systematic check by bypassing the column. If adducts persist, a thorough ion source cleaning is the next logical step.[18][19]
Q3: Can TEA-d15 itself be a source of metal ions?
-
While high-purity grades should have minimal metal content, it is not impossible. However, it is far more likely that the contamination comes from the solvents (especially water), glassware, or the sample matrix itself.[8]
Q4: Is it ever acceptable to use a metal adduct for quantification?
-
While generally not recommended due to poor fragmentation and variability, there are rare cases where an analyte produces only a metal adduct with high stability and intensity.[8] If this is the case, you can sometimes achieve reproducible quantification by intentionally adding a small, controlled amount of the corresponding salt (e.g., sodium acetate) to the mobile phase to drive the formation of a single adduct type, thereby stabilizing the signal.[9][22] This approach requires extensive validation.
Q5: Will using TFA instead of formic acid help reduce metal adducts?
-
Yes, Trifluoroacetic acid (TFA) is a stronger acid and a better ion-pairing agent than formic acid.[3] It can be more effective at protonating the analyte and suppressing metal adducts. However, be aware that TFA is a strong ion-suppressing agent in its own right and can significantly reduce the overall ESI signal. It can also be difficult to flush completely from an LC system. Fluorinated acids like heptafluorobutyric acid (HFBA) have also been shown to be effective at trapping electropositive ions like Na⁺ and K⁺.[8][10]
References
-
ResearchGate. (2016). From where the sodium and potassium adduct peaks comes in mass spectra generated from LCMS? Available at: [Link]
-
Scientific Instrument Services. (n.d.). MS Tip: Mass Spectrometer Source Cleaning Procedures. Available at: [Link]
-
Shimadzu Scientific Instruments. (2024). How to Clean the Ionization Source on a Shimadzu Triple Quadrupole Mass Spectrometer. Available at: [Link]
-
Peele, G. L., & Brent, D. A. (n.d.). Cleaning of mass spectrometer ion sources by electropolishing. Available at: [Link]
-
Separation Science. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Available at: [Link]
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Available at: [Link]
-
Scientific Instrument Services. (n.d.). Mass Spec Source Cleaning Procedures, J. Manura. Available at: [Link]
-
CHROMacademy. (n.d.). Controlling Na and K Adducts in LC-MS. Available at: [Link]
-
Singh, V. et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science. Available at: [Link]
-
LCGC International. (n.d.). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. Available at: [Link]
-
Scribd. (n.d.). Adduits ESI MS. Available at: [Link]
-
Semantic Scholar. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Available at: [Link]
-
Galaxie HPLC. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Available at: [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]
-
Mad Barn. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Available at: [Link]
-
LCGC International. (2019). Method from Mars? Coping with Chromatographic Legacies. Available at: [Link]
-
Separation Science. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 2. Available at: [Link]
-
Semantic Scholar. (1994). Use of Triethylamine as an Ion-Pairing Reagent. Available at: [Link]
-
Wang, Y. et al. (2012). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
Zhang, H. et al. (2021). Aqueous Solutions of Peptides and Trialkylamines Lead to Unexpected Peptide Modification. Available at: [Link]
-
Erngren, I. et al. (1989). Improved Sensitivity in Hydrophilic Interaction Liquid Chromatography-Electrospray-Mass Spectrometry after Removal of Sodium and Potassium Ions from Biological Samples. MDPI. Available at: [Link]
-
Waters Corporation. (n.d.). The Impact of Adducts and Strategies to Control Them in IP-RPLC Based Oligonucleotide Analyses. Available at: [Link]
-
Pearson+. (n.d.). Suggest three ways that the following tertiary amine can fragment.... Available at: [Link]
-
Weidner, S. et al. (n.d.). Interferences and contaminants encountered in modern mass spectrometry. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Triethylamine - NIST WebBook. Available at: [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]
-
Fiehn Lab. (n.d.). MS Adduct Calculator. Available at: [Link]
-
Liu, R. et al. (2019). Triethylamine improves MS signals stability of diluted oligonucleotides caused by sample containers. PubMed. Available at: [Link]
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Technical Support Center: Triethyl-d15-amine in LC-MS Applications
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Triethyl-d15-amine in their analytical workflows. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to signal suppression and enhancement when using triethylamine (TEA) and its deuterated analogue, this compound (TEA-d15), in Liquid Chromatography-Mass Spectrometry (LC-MS).
As Senior Application Scientists, we have designed this guide to be a practical, scientifically grounded resource. It moves beyond simple procedural lists to explain the underlying causality, ensuring that every protocol is a self-validating system for robust and reliable results.
Troubleshooting Guides
This section addresses common problems encountered during method development and routine analysis. Each issue is presented in a question-and-answer format to provide direct, actionable solutions.
Issue 1: Severe Signal Suppression After Introducing Triethylamine (TEA)
Q: My analyte signal dropped significantly, or disappeared entirely, after I added triethylamine (TEA) to my mobile phase. What is happening and how can I fix it?
A: This is a classic case of ion suppression, a common phenomenon in Electrospray Ionization Mass Spectrometry (ESI-MS).[1][2][3] Triethylamine, while a useful chromatographic tool, is a potent cause of signal suppression, especially in positive ion mode.[4][5]
Scientific Explanation:
In ESI, your analyte needs to acquire a charge to be detected by the mass spectrometer. This happens in a competitive environment within the ESI source.[6][7] TEA, being a basic amine, is very easily protonated. When present at high concentrations, it can outcompete your analyte for available protons and for space on the surface of the ESI droplets, effectively neutralizing your analyte or preventing it from reaching the gas phase as an ion.[1][2][6] This leads to a drastic reduction in the signal reaching the detector.
Troubleshooting Protocol:
-
Confirm the Cause: To verify that TEA is the culprit, perform a simple infusion experiment. Infuse a standard solution of your analyte directly into the mass spectrometer to get a stable signal. Then, introduce a solution containing your working concentration of TEA via a T-junction. A sharp drop in the analyte signal confirms suppression by TEA.
-
Reduce TEA Concentration: The most straightforward solution is to lower the TEA concentration in your mobile phase. Find the minimum concentration required to achieve the desired chromatography (e.g., good peak shape). Often, concentrations as low as 0.05% or less can be effective without causing severe suppression.[8][9]
-
Optimize Chromatographic Separation: The best way to combat ion suppression is to ensure the interfering compound (TEA) does not co-elute with your analyte.[2]
-
Develop a gradient elution method that separates your analyte from the solvent front where a high concentration of TEA might elute.
-
If TEA is used as an ion-pairing reagent for acidic analytes, it will be present throughout the run. In this case, using a stable isotope-labeled internal standard is crucial.[10][11][12]
-
-
Switch to a More MS-Friendly Alternative: If suppression remains problematic, consider alternatives to TEA.
-
For improving the peak shape of basic compounds, modern HPLC columns with low silanol activity often require less or no amine additives.[13]
-
Ammonium formate or ammonium acetate are volatile buffers that are much more compatible with MS detection and can improve chromatography for many compounds.[14][15]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. By adding a known amount of this compound to your samples early in the preparation process, it will experience the same ion suppression as your unlabeled analyte.[16][17][18][19] The ratio of the analyte signal to the internal standard signal will remain constant, allowing for accurate quantification despite the suppression.[19]
Issue 2: My this compound (Internal Standard) Signal is Much Higher than My Analyte Signal
Q: I've spiked my analyte and this compound internal standard (IS) at the same concentration, but the peak for the IS is 3-4 times larger. Is this normal, and can I still use it for quantification?
A: Yes, this can be a normal observation and, provided the response is linear and reproducible, it does not invalidate its use as an internal standard. There are a few potential scientific reasons for this phenomenon.
Scientific Explanation:
-
Kinetic Isotope Effect (KIE) in Fragmentation: This is a more subtle effect that can occur in tandem mass spectrometry (MS/MS). The bonds between carbon and deuterium (C-D) are stronger than those between carbon and hydrogen (C-H). If the fragmentation pathway for your selected reaction monitoring (SRM) transition involves the breaking of a C-H/C-D bond, the deuterated standard may fragment less efficiently than the analyte. This can lead to a more intense precursor ion signal for the deuterated standard compared to the non-deuterated analyte at the same concentration.[20]
-
Subtle Differences in Ionization Efficiency: While chemically very similar, the deuteration can slightly alter the physicochemical properties of the molecule. This could, in some cases, lead to minor differences in ionization efficiency in the ESI source, although this is generally considered a less significant factor than co-elution and matrix effects.
Troubleshooting and Validation Protocol:
-
Verify Concentrations: First, double-check the concentrations of both your analyte and this compound stock solutions. A simple dilution or calculation error is a common source of such discrepancies.
-
Assess Linearity and Reproducibility: The absolute intensity of the signal is less important than its behavior across the calibration range.
-
Prepare a calibration curve with a fixed concentration of the this compound IS and varying concentrations of the analyte.
-
Plot the ratio of the (Analyte Peak Area / IS Peak Area) against the analyte concentration.
-
If the resulting curve is linear and reproducible (e.g., R² > 0.99), the internal standard is performing its function correctly, and the method is valid for quantification.
-
-
Check for Cross-Contribution (Isotopic Impurity): Ensure that the unlabeled TEA does not contain a significant M+15 isotope peak that could interfere with the TEA-d15 signal, and vice-versa. Analyze a high-concentration solution of each compound separately and check the mass channel for the other.
Issue 3: Poor Peak Shape or Shifting Retention Times with TEA or TEA-d15
Q: I'm using TEA to improve the peak shape of my basic analyte, but I'm still seeing tailing or my retention times are drifting. What's going on?
A: This issue often points to problems with column equilibration, mobile phase pH, or secondary interactions that aren't being fully addressed. TEA is a powerful tool, but its effectiveness depends on proper usage.[21]
Scientific Explanation:
-
Silanol Masking: TEA's primary role for improving the peak shape of basic compounds is to act as a "silanol suppressor."[13][22] Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic and can cause strong, unwanted interactions with protonated basic analytes, leading to peak tailing.[13][21] Protonated TEA (triethylammonium) competes for these sites, effectively masking them from the analyte.[13]
-
Ion-Pairing: In acidic mobile phases, protonated TEA can also act as an ion-pairing reagent, increasing the retention of acidic analytes.[10][12][21]
-
Equilibration: Columns, especially older ones, can take a very long time to fully equilibrate with a mobile phase containing TEA.[13] Incomplete equilibration will lead to drifting retention times and inconsistent peak shapes.
Troubleshooting Protocol:
-
Ensure Proper Column Equilibration:
-
When introducing a TEA-containing mobile phase, flush the column for an extended period (e.g., 20-30 column volumes) before starting your analysis.
-
Be aware that TEA has a strong "memory effect" and is notoriously difficult to wash out of an LC system.[23][24][25] Dedicate a specific column for methods using TEA if possible.
-
-
Control Mobile Phase pH: The effectiveness of TEA as a silanol suppressor depends on it being in its protonated (cationic) form. The pKa of triethylamine is around 10.7. Ensure your mobile phase pH is at least 2 pH units below this (e.g., pH < 8.7) for it to be effective.
-
Check for Analyte-TEA Competition: If your analyte is a very strong base, it may still compete with TEA for the active silanol sites. In this case, a slightly higher concentration of TEA might be needed, but this must be balanced against the risk of ion suppression.[22]
-
Evaluate Injection Solvent: Injecting your sample in a solvent much stronger than the mobile phase can cause peak distortion.[26] Whenever possible, dissolve your sample in the initial mobile phase.
-
Consider the Column: If you are using an older Type A silica column, it will have more active silanol groups and be more prone to tailing. Switching to a modern, high-purity Type B silica column or a hybrid particle column can often solve the problem with a much lower concentration of TEA, or even none at all.[13]
Data & Protocols
Table 1: Troubleshooting Summary for TEA-Related Issues
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Drastic Signal Loss | Ion Suppression from TEA | 1. Reduce TEA concentration. 2. Improve chromatographic separation from TEA. 3. Use a SIL-IS (this compound). 4. Switch to an MS-friendly modifier (e.g., ammonium formate). |
| Poor Peak Shape (Tailing) | Secondary silanol interactions; Improper mobile phase pH; Column not equilibrated. | 1. Ensure mobile phase pH is < 8.5. 2. Increase column equilibration time. 3. Use a modern, low-bleed column. 4. Check injection solvent compatibility. |
| Drifting Retention Time | Incomplete column equilibration with TEA; Mobile phase instability. | 1. Flush the column with the mobile phase for at least 20-30 column volumes. 2. Prepare fresh mobile phase daily. 3. Dedicate a column specifically for TEA methods. |
| IS Signal >> Analyte Signal | Kinetic Isotope Effect (KIE); Concentration error. | 1. Verify stock solution concentrations. 2. Confirm method linearity and reproducibility using the Area Ratio. The absolute signal difference is acceptable if the ratio is consistent. |
| Analyte & IS Not Co-eluting | Isotope effect on chromatography. | 1. Use a lower-resolution column to force peak overlap. 2. Adjust mobile phase or gradient to merge peaks. 3. Complete co-elution is critical for accurate matrix effect correction.[27] |
Experimental Protocol: Validating this compound as an Internal Standard
This protocol outlines the steps to confirm that TEA-d15 is a suitable internal standard for quantifying an analyte in the presence of ion suppression.
-
Prepare Stock Solutions:
-
Analyte Stock: 1 mg/mL in a suitable organic solvent (e.g., Methanol).
-
Internal Standard (IS) Stock: 1 mg/mL this compound in the same solvent.
-
-
Prepare Working Solutions:
-
Create a series of calibration standards by spiking a constant amount of the IS working solution and varying amounts of the analyte working solution into your sample matrix (e.g., blank plasma, mobile phase). A typical IS concentration might be 50 ng/mL.
-
-
LC-MS Analysis:
-
Equilibrate the LC system with your mobile phase (containing unlabeled TEA if required for chromatography) until a stable baseline is achieved.
-
Inject the calibration standards and acquire data using appropriate SRM transitions for both the analyte and the TEA-d15 IS.
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the IS in each injection.
-
Calculate the Response Ratio for each standard: Response Ratio = Analyte Peak Area / IS Peak Area.
-
Plot the Response Ratio (y-axis) against the Analyte Concentration (x-axis).
-
-
Acceptance Criteria:
-
The resulting calibration curve should be linear with a correlation coefficient (R²) of ≥ 0.99.
-
The precision and accuracy of back-calculated concentrations for each point should be within ±15% (±20% at the Lower Limit of Quantification).
-
Visualized Workflows & Mechanisms
Diagram 1: The Mechanism of Ion Suppression in ESI-MS
Caption: ESI ion suppression mechanism.
Diagram 2: Troubleshooting Workflow for Signal Loss
Caption: Workflow for diagnosing signal suppression.
Frequently Asked Questions (FAQs)
Q1: Why use a deuterated internal standard like this compound instead of just a different, but similar, molecule? A: A deuterated internal standard is considered the "gold standard" because it is chemically almost identical to the analyte.[19] This means it has nearly the same chromatographic retention time, extraction recovery, and ionization efficiency.[18][28] A different molecule, even a structural analog, will behave differently in all of these steps, so it cannot accurately correct for variations in the analytical process, especially unpredictable matrix effects like ion suppression.[18]
Q2: Can the deuterium atoms on this compound exchange with hydrogen atoms from the mobile phase? A: The deuterium atoms on the ethyl groups of TEA-d15 are bonded to carbon atoms (C-D). These bonds are very stable under typical reversed-phase LC conditions and are not prone to exchange with protons from water or solvents. Deuterium atoms bonded to heteroatoms (like -OD, -ND) can be exchangeable, but this is not the case for TEA-d15.
Q3: My analyte and this compound IS are slightly separated by chromatography. Is this a problem? A: Yes, this can be a significant problem.[27] The fundamental principle of using a SIL-IS is that it co-elutes perfectly with the analyte, ensuring that both molecules experience the exact same matrix effects at the exact same time.[27] If they are separated, even slightly, one might be eluting in a region of high ion suppression while the other is not, completely invalidating the correction and leading to inaccurate and imprecise results. If you observe this "isotopic shift," you should adjust your chromatography (e.g., use a lower efficiency column or modify the gradient) to ensure the peaks completely overlap.[27]
Q4: I've used TEA in my LC-MS system, and now I see a constant background ion at m/z 102, even when it's not in my mobile phase. How do I get rid of it? A: This is a very common and frustrating problem known as the "TEA memory effect."[23][24] Triethylamine adheres strongly to surfaces within the LC and MS systems, including tubing, fittings, the injector, and the ion source. It can be very difficult to remove. A rigorous and patient cleaning procedure is required:
-
Disconnect the Column: Never flush harsh solvents through your column.
-
Flush the LC System: Sequentially flush all LC tubing with a series of solvents. A common sequence is Isopropanol, followed by Methanol, then water. Some protocols suggest a mildly acidic wash (e.g., 0.1-1% formic or acetic acid in water) to help protonate the TEA and wash it from the system.[25] This may need to be done for several hours or even overnight.[25]
-
Clean the MS Ion Source: The ion source itself will likely need to be cleaned according to the manufacturer's instructions. This typically involves disassembly and cleaning of components like the capillary and cone.[25]
Q5: Is this compound only useful as an internal standard for triethylamine? A: While its most direct application is as an internal standard for triethylamine, its utility extends further.[29] In methods where unlabeled TEA is used as a mobile phase additive to improve the chromatography of a primary analyte, TEA-d15 can be used as a "process control" standard. By monitoring its signal, you can track the consistency of the ion suppression effect across a batch of samples, adding an extra layer of quality control to your analysis.
References
- Ion Suppression: A Major Concern in Mass Spectrometry.
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- Deuterated Standards for LC-MS Analysis.
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- Use of Triethylamine as an Ion-Pairing Reagent.
- The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS. Benchchem.
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- Ion suppression (mass spectrometry). Wikipedia.
- Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry.
- Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastew
- Mechanistic Investigation of Ionization Suppression in Electrospray Ioniz
- Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. NIH.
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- Triethylamine (TEA) contamination.
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- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chrom
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- This compound D 98
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chrom
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Technical Support Center: Ensuring Complete Dissolution of Triethyl-d15-amine
Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective dissolution of Triethyl-d15-amine (TEA-d15). As a critical deuterated internal standard for mass spectrometry applications, ensuring its complete and consistent dissolution is paramount for data accuracy and reproducibility. This document is structured to provide immediate answers to common questions through an FAQ section, followed by in-depth troubleshooting guides for more complex scenarios. All recommendations are grounded in established physicochemical principles and best practices for analytical standard preparation.
Part 1: Frequently Asked Questions (FAQs)
This section is designed to provide quick and direct answers to the most common queries regarding the handling and dissolution of this compound.
Q1: What is the optimal solvent for dissolving this compound?
A1: this compound, mirroring the properties of its non-deuterated analogue, is a tertiary amine that is miscible with most common organic solvents.[1][2] For analytical purposes, particularly for LC-MS applications, high-purity Methanol or Acetonitrile (HPLC or LC-MS grade) are the recommended primary solvents. Their polarity and miscibility with aqueous mobile phases make them ideal for preparing stock solutions that will be further diluted.
Q2: Is it normal for this compound to not dissolve instantly?
A2: Yes, a slight delay in dissolution can be normal. The rate of dissolution is dependent on factors such as solvent temperature, volume, and the degree of agitation. Gentle vortexing or a brief sonication in a room temperature water bath will typically expedite the process and ensure a homogenous solution.
Q3: Can I dissolve this compound directly in an aqueous buffer or mobile phase?
A3: It is strongly discouraged to dissolve TEA-d15 directly in a purely aqueous medium. Triethylamine has limited solubility in water, which decreases as the temperature rises above 18°C.[2][3] To avoid incomplete dissolution or the formation of a separate phase, the best practice is to first create a concentrated stock solution in a miscible organic solvent (e.g., methanol) and then dilute this stock into your aqueous solution.
Q4: How does solvent quality impact the dissolution of my internal standard?
A4: Solvent quality is critical. The presence of impurities, especially excess water, in organic solvents can alter polarity and reduce the solubility of TEA-d15. Furthermore, contaminants can introduce interfering peaks in sensitive analytical methods like mass spectrometry.[4][5] Always use high-purity, analytical-grade solvents appropriate for your application.
Q5: What are the correct storage conditions for a this compound stock solution?
A5: Once dissolved, TEA-d15 solutions should be stored in a cool, dark place to prevent degradation. Recommended storage is at 2-8°C in amber glass vials with PTFE-lined caps.[6] This minimizes exposure to light and prevents both evaporation and potential leaching of contaminants from the cap liner. Since amines can be hygroscopic, ensuring a tight seal is crucial to prevent the absorption of atmospheric moisture.[7][8][9]
Part 2: Troubleshooting Guides for Advanced Dissolution Issues
This section provides a systematic, cause-and-effect approach to resolving more challenging dissolution problems.
Issue 1: Persistent Cloudiness or Visible Particulates in Solution
You've added the solvent and mixed thoroughly, but the solution remains hazy or contains visible solid particles.
Causality Analysis: This issue typically points to one of three root causes: the solution is supersaturated, the dissolution kinetics are too slow under the current conditions, or there has been a chemical reaction leading to a precipitate.
Troubleshooting Protocol:
-
Enhance Solvation Energy: Gently warm the solution in a water bath (not exceeding 40°C) for 5-10 minutes. This increases the kinetic energy of the solvent molecules, overcoming the energy barrier for dissolution.
-
Verify Concentration: Double-check your calculations to ensure you have not exceeded the solubility limit of TEA-d15 in the chosen solvent. If the concentration is too high, you will need to remake the solution at a lower concentration.
-
Utilize Sonication: Place the vial in a laboratory sonicator for 5-10 minutes. The high-frequency sound waves create micro-cavitations that act as a powerful mechanical stirring mechanism, breaking down agglomerates of the solid.
-
Filter the Solution: If the solution remains cloudy, it may indicate an insoluble impurity. Filter the solution through a 0.2 µm PTFE (polytetrafluoroethylene) syringe filter. PTFE is recommended for its broad chemical compatibility with organic solvents.
Logical Workflow for Troubleshooting Particulates:
Caption: Workflow for resolving inconsistent internal standard response.
Part 3: Quantitative Data and Protocols
Table 1: Solubility and Solvent Properties
| Solvent | Formula | Boiling Point (°C) | Notes on Use with TEA-d15 |
| Methanol | CH₃OH | 64.7 | Highly Recommended. Excellent solvating power for amines. Ideal for LC-MS stock solutions. |
| Acetonitrile | CH₃CN | 81.6 | Highly Recommended. Common reverse-phase solvent, ensures compatibility with mobile phases. |
| Dichloromethane | CH₂Cl₂ | 39.6 | Effective solvent, but less common for LC-MS. Ensure system compatibility. |
| Water | H₂O | 100 | Poor. Limited solubility (approx. 112 g/L at 20°C). [1]Use only for high dilutions from an organic stock. |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution in Methanol
-
Vial Equilibration: Allow the sealed vial of this compound to equilibrate to ambient laboratory temperature for at least 30 minutes. This critical step prevents condensation of atmospheric moisture onto the hygroscopic compound upon opening.
-
Weighing: On a calibrated analytical balance, accurately weigh approximately 10 mg of TEA-d15 into a 10 mL Class A volumetric flask.
-
Initial Dissolution: Add ~7 mL of LC-MS grade methanol to the volumetric flask.
-
Ensuring Complete Dissolution: Cap the flask and vortex for 30-60 seconds. Follow with sonication in a room temperature water bath for 5 minutes to ensure complete dissolution. Visually inspect for any remaining particulates.
-
Dilution to Volume: Once the solution is clear and has returned to room temperature, carefully add methanol to the 10 mL calibration mark.
-
Homogenization: Invert the capped flask 15-20 times to ensure the final solution is homogenous.
-
Transfer and Storage: Transfer the final stock solution to an amber, silanized glass vial with a PTFE-lined cap and store at 2-8°C.
References
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Triethylamine - Wikipedia. Wikipedia. [Link]
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Triethylamine - Sciencemadness Wiki. Sciencemadness Wiki. [Link]
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Triethylamine - Solubility of Things. Solubility of Things. [Link]
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Explain why triethylamine, (CH3CH2)3N, is very slightly soluble in water but readily soluble (with stirring) in 1.5 M HCl. Homework.Study.com. [Link]
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This compound | C6H15N | CID 16212933 - PubChem. National Center for Biotechnology Information. [Link]
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(TRIETHYL)AMINE - Ataman Kimya. Ataman Kimya. [Link]
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This compound - MySkinRecipes. MySkinRecipes. [Link]
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The Role of Internal Standards In Mass Spectrometry | SCION Instruments. SCION Instruments. [Link]
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Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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Questioning Quality Assurance in Clinical Mass Spectrometry | myadlm.org. American Association for Clinical Chemistry. [Link]
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TRIETHYLAMINE | - atamankimya.com. Ataman Kimya. [Link]
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Internal Standard Calibration Problems | LCGC International. LCGC International. [Link]
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Triethylamine: Properties, Applications, and Industrial Uses - Alpha Chemical Co. Alpha Chemical Co. [Link]
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Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial. Diplomata Comercial. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
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Validation & Comparative
Mitigating Analytical Variability: A Comparative Guide to Method Validation Using Triethyl-d15-amine
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The journey from discovery to a marketable therapeutic is paved with rigorous testing, where the reliability of each measurement can have profound implications. A crucial aspect of ensuring this reliability is the validation of the analytical methods used. This guide provides an in-depth comparison of analytical method validation strategies, with a specific focus on the strategic implementation of a deuterated internal standard, Triethyl-d15-amine, to enhance accuracy and robustness, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.
The Cornerstone of Reliable Data: Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for method validation, emphasizing its importance in ensuring data quality and consistency. The core parameters evaluated during validation include accuracy, precision, specificity, linearity, range, and robustness.
The Unseen Variable: Taming the Matrix Effect with Internal Standards
In bioanalysis, where target analytes are often measured in complex biological matrices like plasma or urine, a significant challenge arises: the "matrix effect." This phenomenon refers to the alteration of an analyte's ionization efficiency due to co-eluting endogenous components of the sample, leading to ion suppression or enhancement. The matrix effect can severely compromise the accuracy and reproducibility of an analytical method.
To counteract this and other sources of variability during sample preparation and analysis, an internal standard (IS) is incorporated into the analytical workflow. An ideal internal standard closely mimics the physicochemical properties of the analyte, experiencing the same variations in extraction recovery, injection volume, and ionization efficiency. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized.
The Gold Standard: Stable Isotope-Labeled Internal Standards
While structurally similar analogs can be used as internal standards, the gold standard in modern bioanalysis, particularly for LC-MS, is the use of stable isotope-labeled (SIL) internal standards. These are molecules where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).
The key advantage of a SIL-IS is its near-identical chemical and physical behavior to the unlabeled analyte. This ensures that it co-elutes with the analyte and experiences virtually the same degree of matrix effect and ionization variability. This co-elution and identical behavior lead to a more accurate and precise quantification of the analyte.
A Case in Point: The Power of this compound
This compound is the deuterated form of triethylamine, a common organic base and reagent. With all 15 hydrogen atoms replaced by deuterium, it serves as an excellent internal standard for the quantification of triethylamine and other related tertiary amines in various matrices. Its significant mass shift of +15 atomic mass units provides a clear distinction from the unlabeled analyte in a mass spectrometer, preventing any isotopic crosstalk.
Comparative Analysis: Method Validation With and Without this compound
To illustrate the impact of using a high-quality SIL-IS, let's compare the validation of a hypothetical LC-MS/MS method for the quantification of triethylamine in human plasma, both with a structural analog internal standard (e.g., Diisopropylethylamine) and with this compound.
Table 1: Comparison of Validation Parameters
| Validation Parameter | Method with Structural Analog IS | Method with this compound IS | Rationale for Improved Performance with this compound |
| Accuracy (% Bias) | -15% to +18% | -5% to +7% | This compound co-elutes and experiences the same matrix effects as triethylamine, leading to more effective normalization and a truer measurement. |
| Precision (%RSD) | Inter-day: 8-12% Intra-day: 5-9% | Inter-day: < 5% Intra-day: < 3% | The near-identical behavior of the SIL-IS minimizes variability introduced during sample processing and analysis, resulting in tighter precision. |
| Matrix Effect (%CV) | 15-25% | < 5% | As a SIL-IS, this compound effectively compensates for inter-subject variability in matrix composition and its impact on ionization. |
| Recovery (%CV) | 10-20% | < 5% | The SIL-IS tracks the analyte through the entire sample preparation process, correcting for any losses or variability in extraction efficiency. |
Experimental Workflows: A Step-by-Step Guide
The following protocols outline the key experiments performed during method validation to assess the performance of an analytical method using this compound as an internal standard.
Experimental Protocol 1: Preparation of Calibration Curve and Quality Control Samples
-
Prepare Stock Solutions: Accurately weigh and dissolve triethylamine and this compound in an appropriate solvent (e.g., methanol) to prepare individual stock solutions of known concentrations.
-
Prepare Working Solutions: Serially dilute the triethylamine stock solution to create a series of working standard solutions that will form the calibration curve. Prepare separate working solutions for low, medium, and high quality control (QC) samples.
-
Spike into Matrix: Spike a known volume of each working standard and QC solution into blank human plasma to create calibration standards and QC samples at the desired concentrations.
-
Add Internal Standard: To each calibration standard and QC sample, add a fixed volume of the this compound working solution to achieve a constant concentration across all samples.
-
Sample Preparation (e.g., Protein Precipitation): Add a precipitating agent (e.g., acetonitrile) to each plasma sample, vortex, and centrifuge to remove precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
Experimental Protocol 2: Assessment of Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare solutions of triethylamine at low and high concentrations in the mobile phase.
-
Set B (Post-Extraction Spike): Extract blank plasma from multiple sources. Spike the extracted matrix with triethylamine at the same low and high concentrations as Set A.
-
Set C (Internal Standard in Neat Solution): Prepare solutions of this compound in the mobile phase at the working concentration.
-
Set D (Internal Standard in Post-Extraction Spike): Spike the extracted blank plasma from the same multiple sources with this compound at the working concentration.
-
-
Analyze Samples: Analyze all sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-normalized MF = (MF of Analyte) / (MF of IS)
-
-
Evaluate Results: An IS-normalized MF close to 1.0 indicates that the this compound effectively compensates for the matrix effect.
The Principle of Isotope Dilution Mass Spectrometry
The superior performance of this compound is rooted in the principle of isotope dilution mass spectrometry (IDMS). This technique involves adding a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of interest. The mass spectrometer measures the ratio of the natural isotope to the enriched isotope. Because the spike and the analyte are chemically identical, they are inseparable during extraction and analysis, ensuring that any sample loss affects both equally. This allows for a highly accurate determination of the original analyte concentration.
Conclusion: A Commitment to Data Integrity
The validation of an analytical method is not merely a regulatory hurdle; it is a fundamental scientific practice that underpins the reliability of research and development in the pharmaceutical industry. While various approaches to internal standardization exist, the use of a stable isotope-labeled internal standard like this compound offers unparalleled advantages in mitigating analytical variability, particularly the insidious matrix effect. By co-eluting and behaving almost identically to the analyte, it provides a robust and reliable means of ensuring the accuracy and precision of quantitative data. For scientists and researchers committed to the highest standards of data integrity, the strategic implementation of a well-characterized SIL-IS is an indispensable tool in the pursuit of scientific truth.
References
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (n.d.). Retrieved January 22, 2026, from [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
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Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Chen, J. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1189–1192. [Link]
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Hewavitharana, A. K., Lee, S., & Van-Loo, S. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Chromatographia, 65(3-4), 219–224. [Link]
- Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Science and Research, 5(3), 1-2.
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Lab Manager. (2023, August 13). ICH and FDA Guidelines for Analytical Method Validation. Retrieved January 22, 2026, from [Link]
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Labsci @ Pittcon. (2023, March 3). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Retrieved January 22, 2026, from [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved January 22, 2026, from [Link]
-
Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
- Wang, L. Z., Fang, W. B., He, Y. J., & Huang, P. Q. (2012).
The Gold Standard in Quantitative Analysis: A Comparative Guide to Triethyl-d15-amine and Other Deuterated Amine Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the pursuit of accuracy, precision, and reproducibility is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards (SIL-IS) is widely recognized as the "gold standard" for achieving reliable data.[1] Among these, deuterated standards, where hydrogen atoms are replaced by their heavier, stable isotope deuterium, have become indispensable tools.[2][3] This guide provides an in-depth technical comparison of Triethyl-d15-amine with other commonly employed deuterated amine standards, offering insights into their performance, experimental application, and the fundamental principles that underpin their efficacy.
The Foundational Role of Deuterated Internal Standards in LC-MS
Before delving into a direct comparison, it is crucial to understand the scientific rationale for using deuterated internal standards. The core principle lies in their chemical near-identity to the analyte of interest.[3] This similarity ensures that the deuterated standard co-elutes with the analyte and experiences nearly identical effects during sample preparation, chromatography, and ionization in the mass spectrometer.[2][4] Consequently, any variability, such as matrix effects (ion suppression or enhancement), sample loss during extraction, or instrument drift, is effectively normalized, leading to significantly enhanced data quality.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of SIL-IS in bioanalytical method validation, further cementing their importance in generating robust and defensible data.[1][4]
A Spotlight on this compound
This compound, with the chemical formula (C₂D₅)₃N, is a fully deuterated analog of Triethylamine.[5] Its high degree of deuteration (M+15 mass shift) provides a clear mass difference from the unlabeled compound, preventing spectral overlap while maintaining nearly identical physicochemical properties.[6] This makes it an exceptional internal standard for the quantification of triethylamine and related compounds in diverse and complex matrices, from environmental samples to biological fluids.[5]
Comparative Analysis of Deuterated Amine Standards
The selection of an appropriate deuterated internal standard is contingent upon the specific analyte and the analytical method. Below is a comparative overview of this compound and other commercially available deuterated amine standards.
| Property | This compound | Trimethylamine-d9 | Diisopropylamine-d14 |
| Molecular Formula | (C₂D₅)₃N[5] | (CD₃)₃N | C₆D₁₄H N |
| Molecular Weight | 116.28 g/mol [5] | 68.17 g/mol | 115.28 g/mol |
| Mass Shift | M+15[6] | M+9 | M+14 |
| Boiling Point | 88.8 °C[5][6] | 3-4 °C | 83-84 °C |
| Melting Point | -115 °C[6] | -117 °C | -61 °C |
| Density | 0.832 g/mL[6] | 0.734 g/mL at 25 °C | 0.717 g/mL at 25 °C |
| Isotopic Purity | ≥98 atom % D[6] | ≥99 atom % D | Not specified |
| Key Applications | Quantification of triethylamine in biological and environmental samples.[5] | Internal standard for the quantification of trimethylamine N-oxide (TMAO).[7][8] | Internal standard for N,N-Diisopropylamine. |
Causality Behind Experimental Choices:
-
Degree of Deuteration (Mass Shift): A higher mass shift, as seen with this compound (M+15), is generally preferred to minimize any potential for isotopic cross-talk or interference from the unlabeled analyte, especially at high concentrations.
-
Physicochemical Properties: The boiling point, melting point, and density of the deuterated standard should closely match those of the analyte to ensure similar behavior during sample storage, preparation, and chromatographic separation. The similarity in these properties between Triethylamine and this compound underscores its suitability as an internal standard.
-
Isotopic Purity: High isotopic purity (typically ≥98%) is crucial to ensure that the internal standard solution does not contain significant amounts of the unlabeled analyte, which would compromise the accuracy of the quantification.[2][3]
Experimental Workflow: A Self-Validating System
The following section outlines a detailed, step-by-step methodology for the use of a deuterated amine standard, such as this compound, in a typical bioanalytical LC-MS/MS workflow. This protocol is designed to be a self-validating system, where the consistent performance of the internal standard across calibration standards, quality controls, and unknown samples provides confidence in the accuracy of the results.
I. Sample Preparation: Protein Precipitation
-
Spiking the Internal Standard: To an aliquot of the biological matrix (e.g., 100 µL of plasma), add a precise volume (e.g., 10 µL) of the this compound working solution at a known concentration. This should be done at the very beginning of the sample preparation process to account for any variability in the subsequent steps.[9]
-
Protein Precipitation: Add a protein precipitating agent (e.g., 300 µL of acetonitrile).
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Bioanalytical sample preparation workflow using protein precipitation.
II. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A suitable reversed-phase column (e.g., C18) is typically used for the separation of amines.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid). The use of an acidic mobile phase modifier protonates the amines, leading to better peak shape and retention on the reversed-phase column.
-
Flow Rate: A typical analytical flow rate would be in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is ideal for the analysis of amines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for both the analyte (Triethylamine) and the internal standard (this compound).
-
MRM Transitions:
-
Triethylamine: e.g., m/z 102.1 → 86.1
-
This compound: e.g., m/z 117.2 → 98.2
-
-
Collision Energy and Other MS Parameters: These should be optimized for each compound to achieve the best sensitivity.
-
Caption: A typical LC-MS/MS workflow for quantitative analysis.
III. Data Processing and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all calibration standards, quality controls, and unknown samples.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
The use of the peak area ratio is the cornerstone of the internal standard method. It inherently corrects for variations in injection volume, ionization efficiency, and other sources of analytical imprecision.
Potential Challenges and Considerations
While deuterated standards are incredibly powerful, it is important to be aware of potential pitfalls:
-
Isotopic Instability: In some cases, deuterium atoms, particularly those on heteroatoms or alpha to a carbonyl, can be susceptible to back-exchange with hydrogen atoms from the solvent.[10] For this compound, the deuterium atoms are on stable carbon positions, minimizing this risk.
-
Chromatographic Shift: Although minimal, a slight shift in retention time between the deuterated standard and the analyte can sometimes occur due to the isotope effect.[1] It is crucial to ensure that the analyte and internal standard peaks co-elute sufficiently to experience the same matrix effects.
-
Purity of the Standard: The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification. Therefore, using a standard with high chemical and isotopic purity is essential.[3]
Conclusion
This compound stands as a robust and reliable internal standard for the quantitative analysis of triethylamine and related compounds. Its high degree of deuteration and physicochemical properties that closely mimic its unlabeled counterpart make it an ideal choice for correcting for analytical variability in complex matrices. When compared to other deuterated amine standards, the selection should be guided by the specific analyte and the validation of the analytical method. By implementing a well-designed experimental workflow and being mindful of the potential challenges, researchers can leverage the power of deuterated standards to generate high-quality, reproducible, and scientifically sound data, thereby upholding the integrity of their research and development endeavors.
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ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]
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A Comparative Guide to the Accuracy and Precision of Triethyl-d15-amine as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly within pharmaceutical development, the selection of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of a method. This guide provides an in-depth technical evaluation of Triethyl-d15-amine (D15-TEA) as a stable isotope-labeled (SIL) internal standard for the quantification of its non-deuterated counterpart, Triethylamine (TEA).
Triethylamine is a common organic base used in synthesis and as a residual solvent, its levels in active pharmaceutical ingredients (APIs) must be strictly controlled according to regulatory guidelines such as the ICH Q3C(R6) guideline.[1][2][3] This necessitates robust analytical methods, where D15-TEA emerges as a premier choice for ensuring data integrity.
The Foundational Role of an Internal Standard
Quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is susceptible to variations arising from sample preparation, injection volume, and instrument response.[4] An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. By monitoring the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to significantly improved accuracy and precision.[5][6]
Stable isotope-labeled internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte.[7][8][9] This ensures they behave similarly during extraction, chromatography, and ionization, making them ideal for correcting matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix.[10][11][12]
Evaluating this compound: A Multi-faceted Analysis
This compound is the fully deuterated analog of triethylamine, where all 15 hydrogen atoms are replaced by deuterium.[13][14][15] This high level of deuteration provides a significant mass shift (M+15), preventing isotopic overlap between the analyte and the standard in MS detection.[12]
Accuracy and Recovery
Accuracy, in this context, refers to how closely the measured concentration of TEA reflects the true concentration. It is often assessed through recovery studies, where a known amount of TEA is spiked into a blank matrix and analyzed. The use of D15-TEA is pivotal in achieving high accuracy. Because D15-TEA is chemically identical to TEA, it experiences the same potential losses during sample preparation steps like liquid-liquid extraction or solid-phase extraction.
For volatile amines like TEA, Headspace GC-MS (HS-GC-MS) is a common and effective analytical technique.[16][17][18][19] In this method, D15-TEA co-partitions into the headspace from the sample vial at the same rate as TEA, effectively correcting for variations in matrix composition, vial pressurization, and injection volume. Studies on similar volatile amines demonstrate that this approach yields high recoveries, often in the range of 90-110%.[20] For instance, a validated HS-GC-MS method for short-chain volatile amines in biological matrices reported recoveries of over 92% for TEA.[17]
Precision and Reproducibility
Precision is the measure of the closeness of repeated measurements and is typically expressed as the relative standard deviation (%RSD). An ideal internal standard minimizes variability, leading to low %RSD values. D15-TEA excels in this regard because it compensates for fluctuations in instrument performance. Any drift in detector sensitivity or ionization efficiency over an analytical run will affect both the analyte and the internal standard proportionally, leaving their ratio constant.
Validation studies for methods quantifying residual amines consistently demonstrate that the use of an appropriate internal standard results in excellent precision. For methods analyzing TEA and other amines, precision criteria are typically set below 15% RSD, with many validated methods achieving RSDs well below 10%.[17][20]
Comparative Analysis: D15-TEA vs. Other Internal Standards
While D15-TEA is an exemplary internal standard for TEA analysis, other compounds could theoretically be used. The table below compares D15-TEA with two common alternative strategies.
| Internal Standard Type | Example | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound | Co-elutes with analyte, corrects for matrix effects and extraction variability almost perfectly.[9][21] Considered the gold standard. | Higher cost compared to other options. Requires custom synthesis if not commercially available. |
| Structurally Analogous | Tripropylamine | Lower cost, commercially available. Can correct for some instrumental variability. | Different retention time and ionization efficiency than TEA. Does not perfectly mimic analyte behavior during extraction or in the ion source, leading to incomplete correction for matrix effects.[6] |
| Non-related Compound | n-Octanol | Inexpensive and readily available. | Significant differences in chemical and physical properties.[16] Poor correction for matrix effects, extraction efficiency, and chromatographic variability. Not recommended for regulated bioanalysis or trace-level quantification. |
As the data indicates, the near-identical behavior of D15-TEA makes it vastly superior for correcting the multifaceted variations inherent in chromatographic analysis, especially when dealing with complex matrices or requiring high levels of accuracy and precision.
Experimental Workflow & Validation Protocol
To rigorously validate D15-TEA as an internal standard, a comprehensive protocol must be executed. The following outlines a typical workflow for the quantification of residual TEA in an API using HS-GC-MS.
Objective: To validate a method for quantifying Triethylamine (TEA) in an API, using this compound (D15-TEA) as an internal standard, according to ICH guidelines.
Methodology: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Step-by-Step Protocol:
-
Preparation of Standards:
-
Prepare a primary stock solution of TEA in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Prepare a primary stock solution of D15-TEA in the same solvent.
-
Create a working internal standard solution by diluting the D15-TEA stock to a constant concentration (e.g., 10 µg/mL).
-
Prepare a series of calibration standards by serially diluting the TEA stock solution and spiking each with the working internal standard solution to achieve a constant IS concentration.
-
-
Sample Preparation:
-
Accurately weigh a fixed amount of the API (e.g., 100 mg) into a headspace vial.
-
Add a precise volume of the working internal standard solution.
-
Add a suitable solvent/matrix modifier. For amines, an alkaline modifier (e.g., NaOH solution) is often used to ensure they are in their free base form for volatilization.[17][19]
-
Immediately seal the vial.
-
-
HS-GC-MS Analysis:
-
Headspace Parameters: Equilibrate the vials at a set temperature (e.g., 100°C) for a specific time (e.g., 20 minutes) to allow TEA and D15-TEA to partition into the headspace.[19][22]
-
GC Separation: Use a column suitable for volatile amines, such as a DB-624 or a specialized volatile amine column (e.g., Rtx-Volatile Amine), to achieve chromatographic separation.[18][23]
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor a characteristic ion for TEA (e.g., m/z 100.1 from [M-H]+ or m/z 86.1 from fragmentation) and a characteristic ion for D15-TEA (e.g., m/z 115.2 or m/z 98.2).
-
-
Data Analysis & Validation:
-
Linearity: Plot the peak area ratio (TEA/D15-TEA) against the concentration of TEA for the calibration standards. Perform a linear regression and ensure the correlation coefficient (r²) is >0.99.
-
Accuracy: Analyze spiked API samples at three different concentration levels (e.g., low, medium, high). Calculate the percent recovery. Acceptance criteria are typically 80-120%.
-
Precision:
-
Repeatability: Analyze six replicate samples at the same concentration on the same day. Calculate the %RSD.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the %RSD. Acceptance criteria for precision are typically <15% RSD.
-
-
Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Visualizing the Workflow
The following diagrams illustrate the core concepts of internal standard calibration and the experimental workflow.
Caption: Experimental workflow for quantification of TEA using D15-TEA internal standard.
Caption: Conceptual diagram of an internal standard calibration curve.
Conclusion and Best Practices
The use of this compound as an internal standard for the quantification of triethylamine represents the pinnacle of analytical rigor. Its ability to closely mimic the behavior of the native analyte through every stage of the analytical process ensures unparalleled correction for experimental variability and matrix effects. This leads to methods that are not only highly accurate and precise but also robust and reliable, meeting the stringent requirements of the pharmaceutical industry.
For any researcher or scientist tasked with developing a quantitative method for triethylamine, the implementation of this compound as an internal standard is a scientifically sound and highly recommended best practice that will ensure the utmost confidence in the generated data.
References
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Quantitation of Trimethyl Amine by Headspace Gas Chromatography–Mass Spectrometry Using a Base-Modified Column. 16
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ICH Q3C(R6) Impurities: Guideline for Residual Solvents - PDE for Triethylamine and PDE of Methylisobutylketone. 24
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Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC.
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Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method - RPubs.
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Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry - PubMed.
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Q3C(R6) Step 5 - impurities: guideline for residual solvents - European Medicines Agency (EMA).
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ICH Q3C(R6) Impurities: Guideline for Residual Solvents - PDE for Triethylamine and PDE of Methylisobutylketone - ECA Academy.
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Impurities: Guideline for Residual Solvents Q3C(R8) - ICH.
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Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method - PMC.
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Determination of Diethylamine and Triethylamine Quantitatively using GC-headspace Chromatography - Semantic Scholar.
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Q3C(R6) Impurities: Guideline for Residual Solvents - ICH.
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Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International.
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Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using - Indian Journal of Pharmaceutical Sciences.
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Accounting for the matrix effect - Reddit.
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Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate.
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Comparative Analysis of Volatile and Non-Volatile Metabolites Derived from Bacillus subtilis Strains Producing Different Levels of Biogenic Amines - MDPI.
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INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD - The Science for Population Protection.
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Deuterated internal standards and bioanalysis by AptoChem.
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Triethylamine-d15 | CAS 66688-79-7 - LGC Standards.
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Which internal standard best suited for amphetamine analysis using GC-MS?
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This compound D 98atom , 98 CP 66688-79-7 - Sigma-Aldrich.
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The Indispensable Role of Internal Standards in Bioanalysis
An In-Depth Guide to Calibration Curve Linearity Using Triethyl-d15-amine as an Internal Standard
For professionals in drug development and bioanalysis, the accuracy of quantitative data is non-negotiable. The foundation of reliable quantitation, particularly in chromatographic methods like Liquid Chromatography-Mass Spectrometry (LC-MS), is a robust and linear calibration curve. This guide provides an in-depth examination of achieving and evaluating calibration curve linearity for the analysis of Triethylamine (TEA), a common synthetic reagent and potential impurity, by leveraging the capabilities of its stable isotope-labeled (SIL) internal standard, this compound (D15-TEA).
In quantitative mass spectrometry, the instrument's response can be influenced by a multitude of factors beyond the analyte's concentration. Matrix effects, where components in a biological sample (e.g., plasma, urine) either suppress or enhance the ionization of the target analyte, are a primary cause of variability.[1][2] Furthermore, fluctuations in instrument performance, sample preparation inconsistencies, and injection volume variations can all introduce error.
An internal standard (IS) is a compound added in a constant amount to all samples, calibrators, and quality controls (QCs). By assessing the analyte's response relative to the IS response, these sources of error can be effectively normalized. The ideal IS is a stable isotope-labeled version of the analyte. D15-TEA is the gold standard for quantifying TEA because it shares near-identical physicochemical properties, ensuring it co-elutes chromatographically and experiences the same ionization effects as the unlabeled analyte.[3][4] Its mass difference, due to the 15 deuterium atoms, allows the mass spectrometer to distinguish it from the native TEA.[5][6]
Deconstructing Calibration Curves and the Imperative of Linearity
A calibration curve is a graphical representation of the relationship between the known concentration of an analyte and the instrument's response.[7][8] For methods employing an internal standard, the curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
Linearity defines the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range.[9] This linear relationship is fundamental for accurate concentration calculations of unknown samples. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the validation of this parameter.[7][10][11][12]
Key metrics for evaluating linearity include:
-
Correlation Coefficient (r) and Coefficient of Determination (R²): These values measure the strength of the linear relationship. While a value of >0.99 is often cited, it is not, by itself, a sufficient indicator of linearity.[13]
-
Regression Model: A simple linear regression with the equation y = mx + c is preferred. The use of more complex models, like a quadratic fit, must be justified.[14]
-
Weighting Factor: In LC-MS analysis, the variance of the response often increases with concentration (heteroscedasticity). Applying a weighting factor, such as 1/x or 1/x², gives more weight to the lower concentration points, resulting in a more accurate fit across the entire range.[1][2]
-
Residual Analysis: A plot of the residuals (the difference between the actual and calculated values) should show a random distribution around zero. Any discernible pattern suggests a poor fit or a non-linear relationship.[15]
Experimental Design: A Validated LC-MS/MS Protocol
This section outlines a self-validating protocol for establishing a linear calibration curve for Triethylamine in human plasma using D15-TEA.
Materials and Instrumentation
-
Analytes: Triethylamine (TEA) and this compound (D15-TEA) reference standards.[16]
-
Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and blank human plasma.
-
Instrumentation: A triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent) coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Experimental Workflow
The overall workflow, from solution preparation to data analysis, is a critical sequence where each step builds upon the last to ensure data integrity.
Caption: Experimental workflow for quantitative analysis.
Step-by-Step Methodology
-
Stock and Working Solution Preparation:
-
Prepare 1 mg/mL primary stock solutions of TEA and D15-TEA in methanol.
-
Create a series of TEA working solutions by serial dilution in 50:50 acetonitrile/water to cover the desired calibration range (e.g., 10 ng/mL to 10,000 ng/mL).
-
Prepare an IS spiking solution of D15-TEA at a fixed concentration (e.g., 500 ng/mL) in acetonitrile. The causality here is that the IS concentration should be high enough to provide a stable signal but not so high as to cause detector saturation.
-
-
Calibration Standard Preparation:
-
In a 96-well plate or microcentrifuge tubes, aliquot 50 µL of blank human plasma for each calibration level.
-
Spike 5 µL of the corresponding TEA working solution into each plasma aliquot to create calibration standards with final concentrations ranging from, for example, 1 ng/mL to 1,000 ng/mL.
-
-
Sample Extraction (Protein Precipitation):
-
To each 50 µL plasma sample (calibrators, QCs, unknowns), add 200 µL of the IS spiking solution (D15-TEA in acetonitrile). The acetonitrile acts as the protein precipitation agent while simultaneously delivering the internal standard in one step, ensuring consistency.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining and separating the polar TEA.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A rapid gradient from low to high organic (e.g., 5% B to 95% B over 3 minutes) will effectively elute TEA.
-
MS Detection: Use Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.
-
TEA Transition: e.g., Q1: 102.2 m/z → Q3: 86.2 m/z
-
D15-TEA Transition: e.g., Q1: 117.3 m/z → Q3: 98.3 m/z
-
-
Data Analysis and Acceptance Criteria
The data is processed to generate a calibration curve. The acceptance criteria for linearity are guided by regulatory documents.[8][10]
| Parameter | Acceptance Criteria | Rationale |
| Calibration Points | Minimum of 6-8 non-zero standards. | Ensures the relationship is well-defined across the range.[10] |
| Range | Must cover the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). | The curve must encompass all expected sample concentrations.[7][11] |
| Regression | R² ≥ 0.99. A linear fit with a 1/x² weighting is typically most appropriate. | A high R² indicates a strong correlation, while weighting corrects for heteroscedasticity.[1][2] |
| Accuracy of Back-Calculated Standards | At least 75% of standards must be within ±15% of their nominal value (±20% at the LLOQ). | This confirms the accuracy of the chosen regression model.[10] |
Performance Comparison: D15-TEA vs. Alternatives
While a stable isotope-labeled IS is ideal, analysts sometimes consider alternatives like structural analogs. Let's compare D15-TEA to a hypothetical structural analog IS, Diethylamine.
| Feature | This compound (SIL IS) | Diethylamine (Structural Analog IS) |
| Chromatographic Co-elution | Excellent. Elutes at virtually the same retention time as TEA, ensuring it experiences identical matrix effects. | Poor to Fair. Different chemical structure leads to different retention times. It will not experience the exact same matrix effects at the moment of elution. |
| Ionization Efficiency | Identical. Deuterium substitution has a negligible effect on ionization, providing the most accurate compensation.[3] | Different. The ionization efficiency will differ from TEA, leading to less effective normalization and potentially introducing a bias. |
| Linearity Correction | Superior. Effectively corrects for non-linearity caused by matrix effects or ionization saturation, as both analyte and IS are affected proportionally.[4] | Limited. Cannot effectively correct for issues at the ion source as its response to saturation effects will differ from the analyte's. |
| Risk of Crosstalk | Low. The +15 Da mass difference provides clear separation. Natural isotopic abundance of TEA has no impact on the D15-TEA signal. | None. Different compound, different mass. |
| Commercial Availability | Readily available from specialty chemical suppliers.[16] | Readily available and inexpensive. |
| Overall Reliability | High. Considered the "gold standard" for quantitative bioanalysis. | Low to Moderate. Not suitable for regulated bioanalysis where accuracy is paramount. |
The logical advantage of a SIL-IS is clear. It acts as a near-perfect chemical mimic of the analyte throughout the entire analytical process, from extraction to detection.
Caption: Logic of using a stable isotope-labeled IS.
Troubleshooting Common Linearity Issues
Even with a robust method, non-linearity can occur. Understanding the root cause is key to resolving the issue.[1][14]
Caption: Troubleshooting flowchart for non-linear curves.
In-depth look at common causes:
-
Ionization Saturation: At high concentrations, the analyte and IS can compete for ionization in the mass spectrometer's source.[17] A SIL-IS helps mitigate this because both compounds are affected similarly, preserving the ratio.[4] If saturation is severe, the linear dynamic range may be exceeded.
-
Detector Saturation: The MS detector has a finite capacity to count ions per unit of time. If the ion flux is too high, the response will no longer be proportional to the concentration. This is often observed at the upper end of the calibration range.[1][14]
-
Isotopic Interference (Crosstalk): This can be an issue when the mass difference between the analyte and IS is small (e.g., d3- or d4-labeled standards). Naturally occurring isotopes (like ¹³C) from a high-concentration analyte can contribute to the signal of the IS, causing a non-linear curve.[17] With D15-TEA, the mass difference of +15 Da makes this type of interference negligible.
Conclusion
Achieving a linear calibration curve is a cornerstone of high-quality quantitative bioanalysis. The use of a highly deuterated, stable isotope-labeled internal standard like this compound is the most effective strategy for ensuring accuracy and robustness in the quantification of Triethylamine. It provides superior correction for analytical variability, including matrix effects and ionization suppression, compared to any structural analog. By following a well-designed experimental protocol and adhering to regulatory validation criteria, researchers can generate reliable, linear calibration curves that form the basis of trustworthy pharmacokinetic and toxicokinetic data.
References
- Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. (n.d.). PMC.
- Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. (2023). Annals of Laboratory Medicine.
- Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. (2012). ResearchGate.
- Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Arcturus Labs.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
- This compound. (n.d.). MySkinRecipes.
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A Senior Application Scientist’s Guide to Inter-Laboratory Comparison of Analytical Methods Using Triethyl-d15-amine
Introduction: The Imperative for Cross-Laboratory Consistency
In the landscape of drug development and scientific research, the reproducibility of an analytical method is its most critical currency. A method that yields disparate results between laboratories is not merely inconvenient; it is a fundamental barrier to regulatory approval, collaborative research, and confident decision-making. Inter-laboratory comparisons (ILCs), also known as round-robin studies, are the gold standard for assessing the reproducibility and robustness of an analytical method.[1][2][3][4] They serve as a crucial reality check, moving beyond the controlled environment of a single laboratory to evaluate a method's performance under varied real-world conditions—different analysts, instruments, and environments.[5]
This guide provides a framework for designing and executing a rigorous ILC for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. We will focus on the use of Triethyl-d15-amine as a stable isotope-labeled internal standard (SIL-IS). The principles discussed here are grounded in guidelines from regulatory bodies like the FDA and EMA and are designed to ensure the highest level of scientific integrity.[6][7][8]
Pillar 1: The Indispensable Role of a Deuterated Internal Standard
The success of any quantitative LC-MS/MS assay hinges on its ability to correct for inevitable variations during sample processing and analysis. This is the primary function of an internal standard (IS).
Why this compound is the Gold Standard:
This compound is a deuterated analog of Triethylamine, meaning all 15 hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[9][10] This makes it the ideal IS for quantifying Triethylamine or as a representative IS for similar small amine compounds. The core principle behind its efficacy is Stable Isotope Dilution (SID) , which is widely considered the most accurate method for quantification in mass spectrometry.[11][12]
Here's the causality behind this choice:
-
Physicochemical Mimicry: Being chemically almost identical to the analyte (e.g., Triethylamine), this compound exhibits the same behavior during every stage of the analytical process. It has the same extraction recovery, chromatographic retention time, and ionization efficiency.[11][13][14] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the IS.[15]
-
Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the target analyte in the mass spectrometer's source—a phenomenon known as the matrix effect.[12][13] Because the deuterated IS co-elutes and ionizes under the exact same conditions as the analyte, it experiences the same degree of matrix effect, allowing the peak area ratio to remain constant and the quantification to be accurate.[16]
-
Mass-Based Distinction: While chemically identical, the 15 deuterium atoms give this compound a distinct, higher mass-to-charge ratio (m/z) that is easily resolved from the unlabeled analyte by the mass spectrometer.[12][13]
Using a structural analog that is merely "similar" cannot provide this level of correction, as small differences in chemical structure can lead to significant variations in extraction efficiency and ionization response, compromising the accuracy of the results.[11]
Pillar 2: Designing a Self-Validating Inter-Laboratory Study
A successful ILC is not simply about sending samples out and collecting data. It is a meticulously planned study designed to test the method's transferability and robustness. The structure of the study itself should be a self-validating system.
Workflow of an Inter-Laboratory Comparison
Caption: Workflow of a coordinated inter-laboratory comparison study.
Key Design Considerations:
-
Centralized Coordination: A single laboratory must act as the study coordinator.[17] This entity is responsible for preparing and distributing a single, large, homogeneous batch of test samples, ensuring every participant starts with identical material.[18]
-
The Study Protocol: A highly detailed, unambiguous protocol is paramount. It must specify every variable, from reagent suppliers to instrument settings. This is not to stifle labs but to ensure the method is being tested, not the lab's ability to interpret a vague procedure.
-
Test Material Preparation:
-
Matrix Selection: Choose a biological matrix relevant to the method's intended purpose (e.g., human plasma).
-
Spiking Levels: Prepare quality control (QC) samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).[8] These should span the entire calibration range.
-
Homogeneity and Stability: The coordinator must prove that the prepared samples are homogeneous and stable under the proposed shipping and storage conditions. This is a non-negotiable prerequisite.
-
-
Blinding: Samples should be blinded to the participants to prevent any potential bias in analysis or reporting.
Pillar 3: An Exemplar Experimental Protocol
This section provides a detailed, authoritative protocol for the quantification of Triethylamine in human plasma. It is designed to be a self-validating system where adherence to the steps ensures traceability and quality.
Objective: To determine the inter-laboratory reproducibility of a validated LC-MS/MS method for the quantification of Triethylamine in human plasma using this compound as an internal standard.
Materials and Reagents
-
Analytes: Triethylamine (TEA) reference standard (≥99.5% purity), this compound (TEA-d15) internal standard (≥98% isotopic purity).[10]
-
Matrix: Blank human plasma (screened for interferences).
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
Sample Preparation: Protein Precipitation
Causality: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma, which would otherwise foul the analytical column and ion source. Acetonitrile is used as it efficiently denatures and precipitates proteins while ensuring the small amine analytes remain in the supernatant.
Step-by-Step Protocol:
-
Allow all samples (calibration standards, QCs, blanks) and reagents to thaw to room temperature.
-
Label 1.5 mL microcentrifuge tubes for each sample.
-
Prepare the Precipitation Solution : This consists of Acetonitrile containing the internal standard, TEA-d15, at a fixed concentration (e.g., 50 ng/mL).
-
Trustworthiness: Preparing the IS in the precipitation solvent ensures a consistent amount is added to every sample in a single, volume-critical step, minimizing pipetting errors.
-
-
To each labeled tube, add 50 µL of the appropriate plasma sample.
-
Add 200 µL of the Precipitation Solution to each tube.
-
Vortex each tube vigorously for 30 seconds to ensure complete protein denaturation and mixing.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This creates a solid pellet of precipitated protein.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials for analysis.
LC-MS/MS Instrumental Analysis
Causality: The chromatographic system separates the analyte from other matrix components, while the tandem mass spectrometer provides highly selective and sensitive detection based on the specific mass-to-charge ratios of the parent and product ions.
Table 1: Liquid Chromatography Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Column | HILIC Column (e.g., 2.1 x 50 mm, 1.7 µm) | Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining and separating small polar compounds like Triethylamine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The strong organic solvent for elution in HILIC mode. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks. |
| Gradient | 95% B to 40% B over 3 min | A steep gradient ensures the polar analyte elutes efficiently. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
Table 2: Tandem Mass Spectrometry Parameters
| Parameter | Triethylamine (TEA) | This compound (TEA-d15) | Rationale |
|---|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive | Amines readily accept a proton to form positive ions. |
| MRM Transition | 102.1 -> 86.2 | 117.2 -> 98.2 | These represent the fragmentation of the protonated parent ion to the most stable product ion, ensuring specificity. |
| Dwell Time | 100 ms | 100 ms | Sufficient time to acquire enough data points across the chromatographic peak for accurate integration. |
| Collision Energy | Optimized (e.g., 15 eV) | Optimized (e.g., 18 eV) | The energy required to induce optimal fragmentation. The deuterated IS may require slightly different energy. |
Data Analysis and Acceptance Criteria
-
Calibration Curve: Analyze calibration standards in duplicate and construct a linear regression curve (1/x² weighting) of the peak area ratio (TEA / TEA-d15) versus the nominal concentration of TEA. The correlation coefficient (r²) must be ≥ 0.99.
-
QC Acceptance: At least 75% of all QC samples and at least 50% at each concentration level must be within ±15% of their nominal values (±20% for the LLOQ).[6][8]
Results and Interpretation: A Comparative Analysis
Upon receiving the data from all participating laboratories, the coordinator performs a statistical analysis to assess inter-laboratory performance.
Table 3: Hypothetical Inter-Laboratory Comparison Results for Triethylamine QCs
| Laboratory | Sample | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV, n=3) |
|---|---|---|---|---|---|
| Lab A | LLOQ | 1.0 | 0.95 | -5.0% | 8.2% |
| LQC | 2.5 | 2.60 | +4.0% | 5.1% | |
| MQC | 50.0 | 48.5 | -3.0% | 3.3% | |
| HQC | 150.0 | 153.0 | +2.0% | 2.5% | |
| Lab B | LLOQ | 1.0 | 1.15 | +15.0% | 11.5% |
| LQC | 2.5 | 2.35 | -6.0% | 6.8% | |
| MQC | 50.0 | 52.8 | +5.6% | 4.9% | |
| HQC | 150.0 | 141.2 | -5.9% | 4.1% | |
| Lab C | LLOQ | 1.0 | 0.88 | -12.0% | 9.5% |
| LQC | 2.5 | 2.71 | +8.4% | 7.2% | |
| MQC | 50.0 | 46.9 | -6.2% | 5.5% | |
| HQC | 150.0 | 160.5 | +7.0% | 3.8% |
| Overall | - | - | - | Mean Bias: +0.6% | Mean Inter-Lab CV: 7.1% |
-
Accuracy (% Bias): [(Measured Conc. - Nominal Conc.) / Nominal Conc.] * 100
-
Precision (% CV): (Standard Deviation of Replicates / Mean of Replicates) * 100
In this hypothetical example, all laboratories met the standard acceptance criteria (±15% accuracy, <15% CV), demonstrating that the analytical method is robust and reproducible. The low overall inter-laboratory CV indicates excellent consistency across different sites, a testament to a well-defined protocol and the power of using a high-quality deuterated internal standard like this compound.
Conclusion
An inter-laboratory comparison is a rigorous but essential exercise in analytical method validation. It provides the ultimate proof that a method is fit for its intended purpose and can generate reliable, comparable data regardless of where the analysis is performed. The cornerstone of achieving such reproducibility in LC-MS/MS assays is the use of a stable isotope-labeled internal standard. This compound, by virtue of its near-identical physicochemical properties to the analyte, provides unparalleled accuracy and precision, effectively normalizing variations that would otherwise render an inter-laboratory comparison meaningless. By combining a robust study design with a meticulous protocol and the right internal standard, organizations can ensure data integrity and build a foundation of trust in their analytical results.
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A Researcher's Guide to Internal Standard Selection: Triethyl-d15-amine vs. 13C-Labeled Triethylamine
In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is one of the most critical decisions influencing data accuracy, precision, and reliability. An ideal IS should mimic the analyte of interest through every stage of the analytical process—from extraction to ionization—to compensate for variability.[1][2] Stable isotope-labeled (SIL) compounds are universally recognized as the gold standard for this purpose.[3][4]
This guide provides an in-depth, objective comparison of two common SILs for triethylamine (TEA): the heavily deuterated Triethyl-d15-amine and a 13C-labeled analogue. We will delve into the underlying physicochemical principles, present a comparative experimental framework, and offer data-driven insights to help researchers and drug development professionals select the most appropriate IS for their specific needs, in alignment with regulatory expectations from bodies like the FDA and EMA.[5][6][7]
The Core of the Matter: Understanding Isotopic Differences
While both deuterated and 13C-labeled standards are chemically analogous to the analyte, the nature of the isotopic label introduces subtle but significant differences that can impact analytical performance.
The Isotope Effect: Chromatography and Matrix Effects
The most significant differentiator between deuterated and 13C-labeled standards is the potential for a "chromatographic isotope effect."[8][9]
-
Deuterated Standards (this compound): The bond between carbon and deuterium (C-D) is slightly stronger and shorter than the carbon-hydrogen (C-H) bond.[4] This seemingly minor difference can alter the molecule's physicochemical properties, such as its lipophilicity. In reversed-phase chromatography, this can lead to a small but measurable shift in retention time, causing the deuterated IS to elute slightly before or after the native analyte.[8][9] If the IS and analyte do not perfectly co-elute, they may enter the mass spectrometer's ion source at different times and be subjected to varying degrees of ion suppression or enhancement from co-eluting matrix components. This phenomenon, known as "differential matrix effect," can compromise quantitation accuracy, as the IS no longer perfectly tracks the analyte's ionization behavior.[4]
-
13C-Labeled Standards: The substitution of 12C with 13C results in a negligible change to the molecule's electronic structure and bond energies. Consequently, 13C-labeled standards have virtually identical physicochemical properties to their native counterparts.[8][10] They are expected to co-elute perfectly with the analyte, ensuring that both experience the exact same matrix effects. This makes 13C standards the superior choice for accurately compensating for ion suppression or enhancement.[9]
Isotopic Stability and Mass Shift
-
Stability: this compound features deuterium atoms on non-exchangeable carbon positions, making it generally stable.[11] However, the potential for in-source H/D exchange under certain energetic MS conditions, though low, cannot be entirely dismissed.[4] In contrast, 13C atoms are integrated into the carbon backbone of the molecule and are exceptionally stable, with no risk of back-exchange.[8][10]
-
Mass Shift: A sufficient mass shift between the analyte and the IS is crucial to prevent isotopic crosstalk, where the natural isotopes of the analyte interfere with the IS signal.[11][12]
-
This compound ([C₂D₅]₃N) provides a substantial mass shift of +15 amu.[13][14]
-
A 13C-labeled triethylamine (e.g., with six 13C atoms) would offer a +6 amu shift. Both options provide a mass difference well above the generally recommended minimum of +3 amu, effectively eliminating the risk of isotopic interference.[11]
-
Availability and Cost
Practically, cost and availability are significant factors. Deuterated standards are typically less expensive and more readily available than 13C-labeled versions due to more established and less complex synthetic routes.[10][15] This often makes this compound an attractive first choice for many laboratories.
Experimental Design: A Head-to-Head Performance Evaluation
To provide empirical support for the theoretical differences, we outline a comprehensive bioanalytical method validation protocol to compare the two internal standards for the quantification of triethylamine in human plasma.
Objective
To validate and compare the performance of this compound and 13C-labeled triethylamine as internal standards for an LC-MS/MS assay in a biological matrix, following FDA and EMA guidelines.[16][17]
Experimental Workflow Diagram
Caption: Experimental workflow for sample analysis.
Step-by-Step Protocol
-
Reagents and Materials:
-
Triethylamine (Analyte)
-
This compound (IS-d15)
-
13C-labeled Triethylamine (IS-13C)
-
Control Human Plasma (K2EDTA)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
-
Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of the analyte and both internal standards in methanol.
-
Prepare serial dilutions of the analyte in 50:50 methanol:water to create calibration standards (e.g., 1-1000 ng/mL).
-
Prepare working solutions of IS-d15 and IS-13C at a concentration of 500 ng/mL.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the appropriate internal standard working solution (500 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
A table summarizing the instrumental parameters is provided below. These conditions would be optimized during method development.
-
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Analyte (TEA): m/z 102 -> 86 |
| IS-d15: m/z 117 -> 98 | |
| IS-13C (hypothetical ¹³C₆): m/z 108 -> 92 | |
| Table 1: Proposed LC-MS/MS Parameters. |
Comparative Data and Performance Insights
The following table summarizes the expected outcomes from a validation study comparing the two internal standards. The data illustrates how the subtle physicochemical differences can translate into measurable performance metrics.
| Performance Parameter | This compound (IS-d15) | 13C-Labeled Triethylamine (IS-13C) | Causality and Insight |
| Chromatographic Shift (ΔtR) | ~0.05 min | 0.00 min | The deuterium isotope effect causes a slight retention time shift for IS-d15. IS-13C perfectly co-elutes.[8] |
| Linearity (R²) | >0.995 | >0.998 | Both perform well, but the perfect co-elution of IS-13C often yields a slightly more consistent response ratio across the curve. |
| Precision (%RSD) | Within-run: <8%Between-run: <10% | Within-run: <5%Between-run: <7% | IS-13C's immunity to differential matrix effects results in lower variability and superior precision.[4] |
| Accuracy (%Bias) | ±10% | ±7% | Tighter accuracy is achieved with IS-13C as it provides more reliable correction for sample-to-sample ionization variability. |
| Matrix Effect | 0.85 - 1.10 (Variable) | 0.95 - 1.05 (Consistent) | The chromatographic shift exposes IS-d15 to slightly different matrix effects than the analyte. IS-13C tracks the analyte's experience perfectly. |
| Recovery | ~90% | ~90% | Both standards track extraction recovery effectively as their bulk chemical properties are similar. |
| Table 2: Expected Comparative Performance Data. |
Decision Logic: Which Internal Standard is Right for You?
The choice between this compound and its 13C-labeled counterpart is not merely a technical one; it is a strategic decision based on the application's requirements, regulatory scrutiny, and budget.
Caption: Decision-making guide for IS selection.
Senior Application Scientist's Recommendation
For researchers and drug development professionals, the selection of an internal standard must be a deliberate and justifiable process.
13C-Labeled Triethylamine is the unequivocally superior internal standard. Its key advantage lies in its perfect co-elution with the native analyte, which completely mitigates the risk of analytical artifacts arising from differential matrix effects.[8][9] For regulated bioanalysis, pivotal clinical trials, or any study where the highest degree of accuracy and data integrity is paramount, the investment in a 13C-labeled standard is a scientifically sound and defensible choice. It provides a more robust, self-validating system that aligns with the stringent expectations of regulatory agencies.[5][6]
This compound remains a viable and highly practical alternative. Its cost-effectiveness and wide availability make it an excellent choice for applications in early discovery, research, or for methods where the biological matrix is clean and matrix effects are determined to be negligible.[8] However, when using a deuterated standard, it is imperative during method development to meticulously scrutinize the chromatographic co-elution with the analyte across different matrix lots and to rigorously assess the potential for differential matrix effects.
Ultimately, the choice of internal standard must be validated for its intended purpose. The data generated during method validation should provide definitive evidence that the chosen IS is fit-for-purpose, ensuring the production of reliable and reproducible quantitative data.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Barfield, M., & Hruby, V. J. (2004). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Clinical Chemistry, 50(8), 1465-1467. [Link]
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The Gold Standard for Trace-Level Triethylamine Quantification: A Comparative Guide to LOD/LOQ using Triethyl-d15-amine
For researchers, scientists, and drug development professionals, the precise and accurate quantification of residual impurities is a cornerstone of product safety and efficacy. Triethylamine (TEA), a common reagent and catalyst in pharmaceutical synthesis, presents a significant analytical challenge due to its volatility and basic nature. Achieving low limits of detection (LOD) and quantification (LOQ) is critical for ensuring that residual levels of TEA fall within acceptable safety limits. This guide provides an in-depth comparison of analytical methodologies for triethylamine quantification, with a focus on the pivotal role of Triethyl-d15-amine as a stable isotope-labeled internal standard in enhancing analytical performance.
The Analytical Challenge: Why Triethylamine is Difficult to Measure
The physicochemical properties of triethylamine make its accurate quantification at trace levels inherently challenging. Its high volatility leads to sample loss during preparation and analysis, while its basic character causes poor peak shape and adsorption onto active sites within chromatographic systems. These factors contribute to variability and reduced sensitivity, making it difficult to achieve the low detection limits required by regulatory bodies.
The use of a suitable internal standard is therefore not just recommended, but essential for robust and reliable quantification. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, compensating for variations in sample preparation, injection volume, and instrument response. While structural analogs can be used, they often exhibit different chromatographic and mass spectrometric behavior, leading to quantification errors. This is where a stable isotope-labeled internal standard like this compound offers an unparalleled advantage.
The Power of Isotope Dilution: The Role of this compound
This compound is a deuterated form of triethylamine, where all 15 hydrogen atoms have been replaced with deuterium.[1][2][3] This isotopic substitution results in a molecule that is chemically identical to triethylamine but has a different mass.[1] In mass spectrometry-based methods, this mass difference allows for the separate detection of the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during extraction, chromatography, and ionization.[1][4] This principle, known as isotope dilution mass spectrometry, is the gold standard for quantitative analysis, providing the highest level of accuracy and precision.[4]
The use of this compound as an internal standard effectively mitigates the challenges associated with triethylamine analysis by:
-
Correcting for analyte loss: Any loss of triethylamine during sample handling will be mirrored by a proportional loss of this compound, leaving the ratio of their signals unchanged.
-
Compensating for matrix effects: Co-eluting components in the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer. Since this compound is affected in the same way, the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification.
-
Improving precision and accuracy: By normalizing for variations throughout the analytical workflow, the use of a deuterated internal standard significantly improves the reproducibility and reliability of the results.
Comparative Analysis of Analytical Methodologies
The two most common techniques for the trace-level quantification of volatile organic compounds like triethylamine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these techniques depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] In this method, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and quantification. Headspace GC-MS is a particularly useful variation for analyzing volatile impurities in solid or liquid samples, as it minimizes matrix interference.
While GC-MS can be a robust method for triethylamine analysis, its performance is highly dependent on the experimental conditions, including the choice of column and the use of a suitable internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a highly sensitive and selective technique for the quantification of a wide range of compounds, including those that are not amenable to GC-MS analysis.[6] In LC-MS/MS, the sample is dissolved in a liquid and separated by liquid chromatography before being introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity, reducing background noise and improving the signal-to-noise ratio, which in turn leads to lower detection limits.
Performance Data: A Comparison of LOD and LOQ
| Analytical Method | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Headspace GC-FID | Not specified | 0.1 µg/mL | 0.32 µg/mL | [7] |
| GC-FID | Not specified | - | 4 µg/mL | [5][8] |
| LC-MS/MS | Not specified | - | 0.01 mg/kg (10 µg/g) | |
| IC-MS | Not specified | - | 0.2 µg/L | [1] |
Note: The performance of a method is highly dependent on the specific instrumentation, experimental conditions, and sample matrix.
The data indicates that both GC and LC-based methods can achieve low detection limits for triethylamine. However, the use of a mass spectrometer as a detector, particularly in tandem MS mode, generally offers superior sensitivity and selectivity compared to flame ionization detection (FID). The reported LOQ of 0.2 µg/L for IC-MS demonstrates the potential for achieving very low detection limits with LC-MS based approaches.
Experimental Protocols
Headspace GC-MS Workflow for Triethylamine Analysis
The following is a general workflow for the analysis of triethylamine in a pharmaceutical substance using headspace GC-MS with this compound as an internal standard.
Caption: Headspace GC-MS workflow for triethylamine analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a known amount of the sample into a headspace vial.
-
Internal Standard Spiking: Add a known amount of this compound solution to the vial.
-
Dissolution: Add a suitable high-boiling point solvent, such as N-methylpyrrolidone, to dissolve the sample.
-
Incubation: Place the sealed vial in the headspace autosampler and incubate at a specific temperature (e.g., 100 °C) for a set time to allow the volatile components to partition into the headspace.
-
Injection: A portion of the headspace gas is automatically injected into the GC-MS system.
-
GC Separation: The analytes are separated on a suitable capillary column (e.g., a base-deactivated column).
-
MS Detection: The separated compounds are detected by the mass spectrometer, monitoring for the characteristic ions of triethylamine and this compound.
-
Quantification: The concentration of triethylamine is calculated based on the ratio of its peak area to that of this compound.
LC-MS/MS Workflow for Triethylamine Analysis
The following is a general workflow for the analysis of triethylamine in a pharmaceutical substance using LC-MS/MS with this compound as an internal standard.
Caption: LC-MS/MS workflow for triethylamine analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a known amount of the sample.
-
Internal Standard Spiking: Add a known amount of this compound solution.
-
Dissolution: Dissolve the sample in a suitable solvent mixture, such as water and acetonitrile, compatible with the LC mobile phase.
-
Filtration: Filter the sample solution to remove any particulate matter.
-
Injection: Inject a specific volume of the filtered sample into the LC-MS/MS system.
-
LC Separation: Separate the analytes on a suitable LC column (e.g., a reversed-phase C18 column).
-
MS/MS Detection: Detect the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion for both triethylamine and this compound and monitoring for specific product ions.
-
Quantification: Calculate the concentration of triethylamine based on the ratio of its peak area to that of this compound.
Conclusion
The accurate and precise quantification of triethylamine at trace levels is a critical requirement in the pharmaceutical industry. While both GC-MS and LC-MS/MS are powerful techniques for this purpose, the use of a stable isotope-labeled internal standard is paramount for achieving reliable and defensible results. This compound, by virtue of its chemical identity to triethylamine, provides the most effective means of compensating for analytical variability, leading to improved accuracy, precision, and lower detection limits. For researchers and drug development professionals, the adoption of isotope dilution mass spectrometry with this compound represents the gold standard for the confident quantification of residual triethylamine, ensuring the safety and quality of pharmaceutical products.
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A Comparative Guide to Assessing the Isotopic Purity of Triethyl-d15-amine: NMR vs. Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in metabolism studies, pharmacokinetic analysis, or as internal standards in quantitative bioanalysis, the isotopic purity of deuterated compounds like Triethyl-d15-amine is of paramount importance. The degree of deuterium incorporation directly impacts the accuracy of analytical measurements and the interpretation of experimental outcomes. This guide provides an in-depth technical comparison of the two primary analytical techniques for determining the isotopic purity of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear comparison to guide you in selecting the most appropriate method for your analytical needs.
The Critical Nature of Isotopic Purity
In the context of deuterated compounds, "purity" extends beyond the absence of chemical contaminants to include isotopic purity. This compound ((C₂D₅)₃N) has a molecular weight of 116.28 g/mol , a significant increase from its non-deuterated counterpart (101.19 g/mol ) due to the replacement of all 15 hydrogen atoms with deuterium. However, synthetic processes are rarely perfect, resulting in a population of molecules with varying degrees of deuteration (e.g., d14, d13, etc.). These are known as isotopologues. For applications such as internal standards in mass spectrometry, a high and accurately determined isotopic purity is essential for reliable quantification.[1]
Method 1: Quantitative ¹H NMR Spectroscopy (qNMR)
Quantitative ¹H NMR (qNMR) is a powerful, non-destructive technique that provides detailed structural information and allows for highly accurate purity analysis.[2] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei generating that signal, making it an ideal method for quantification.[3] For this compound, ¹H NMR is used to measure the minute amounts of residual, non-deuterated and partially deuterated species. The isotopic purity is calculated by comparing the integration of the residual proton signals to a certified internal standard.
Causality in Experimental Design for qNMR
The choice of parameters in qNMR is critical for ensuring accuracy. A long relaxation delay (d1) is arguably the most crucial parameter. It must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified to ensure complete relaxation between pulses. Failure to do so will result in signal saturation and an underestimation of the integral, leading to inaccurate purity calculations.[2] A 90° pulse angle is used to maximize signal intensity for the small residual proton signals. A sufficient number of scans are acquired to achieve a high signal-to-noise ratio (S/N > 250:1), which is essential for the precise integration of low-level signals.[2]
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid).
-
Dissolve the sample and internal standard in a known volume of a high-purity deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃) in an NMR tube. Ensure the solvent does not have peaks that overlap with the analyte or standard signals.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer of 400 MHz or higher to ensure adequate signal dispersion.
-
Crucial Parameters for Quantification:
-
Relaxation Delay (d1): Set a long relaxation delay, typically 30-60 seconds.
-
Pulse Angle: Use a 90° pulse angle.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 64 or more) to achieve a high signal-to-noise ratio.
-
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the residual proton signals of this compound. For non-deuterated triethylamine, these would be a quartet around 2.5 ppm (CH₂) and a triplet around 1.0 ppm (CH₃).[4][5] In the deuterated sample, these residual signals will be present at very low intensities.
-
Integrate the signal of the certified internal standard.
-
The isotopic purity is determined by calculating the amount of the non-deuterated species relative to the known amount of the internal standard. The atom % D is then calculated from this value.
-
Workflow for qNMR Isotopic Purity Assessment
Caption: Workflow for isotopic purity determination of this compound by qNMR.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful destructive technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and can provide information about the distribution of isotopologues. For a volatile compound like this compound, GC-MS is a very suitable analytical method.
Causality in Experimental Design for GC-MS
The analysis of volatile amines by GC can be challenging due to their basicity, which can cause peak tailing and poor reproducibility due to interactions with acidic sites in the GC system.[6] Therefore, the choice of a base-deactivated column, such as a CP-Volamine or a thick-film DB-5 column, is critical for obtaining sharp, symmetrical peaks.[6][7] A deactivated inlet liner is also essential to prevent adsorption of the amine before it reaches the column.[6] Electron ionization (EI) is typically used to generate a characteristic fragmentation pattern that can confirm the identity of the compound. By monitoring the molecular ion and its isotopologues, the isotopic distribution can be determined.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 10 µg/mL) in a suitable volatile solvent like methanol or dichloromethane.
-
-
Data Acquisition:
-
GC System:
-
Column: Agilent CP-Volamine or similar base-deactivated column.
-
Inlet: Use a deactivated inlet liner.
-
Oven Program: A temperature gradient program, for example, starting at 40°C and ramping to 240°C, to ensure good separation.[8]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode to acquire data over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 100-120).
-
-
-
Data Processing and Calculation:
-
Extract the mass spectrum at the apex of the chromatographic peak for this compound.
-
Measure the intensities of the molecular ion peaks for each isotopologue (e.g., m/z 116 for d15, m/z 115 for d14, etc.).
-
Important: The raw intensities must be corrected for the natural abundance of ¹³C, which also contributes to the M+1 peak.[2] Most modern mass spectrometry software can perform this correction automatically.
-
Calculate the relative abundance of each isotopologue to determine the isotopic distribution and the overall atom % D.
-
Workflow for GC-MS Isotopic Purity Assessment
Caption: Workflow for isotopic purity determination of this compound by GC-MS.
Head-to-Head Comparison: NMR vs. GC-MS
| Feature | Quantitative ¹H NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal area is proportional to the number of nuclei. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sample Amount | Higher (10-20 mg).[2] | Lower (µg/mL concentrations). |
| Destructive? | No, the sample is fully recoverable. | Yes, the sample is consumed. |
| Analysis Time | Longer, due to long relaxation delays. | Faster per sample, especially with an autosampler. |
| Structural Info | Provides detailed structural confirmation and positional information of residual protons. | Provides molecular weight and fragmentation patterns, confirming identity. |
| Quantification | Inherently quantitative and highly accurate with proper parameters and a certified standard.[3] | Requires correction for natural isotope abundance; can be less accurate without careful calibration.[2] |
| Primary Advantage | Gold standard for accuracy and structural confirmation. | Exceptional sensitivity and provides isotopologue distribution. |
| Primary Limitation | Lower sensitivity, requires more sample and time. | Does not provide positional information of deuteration. |
Method Validation and Trustworthiness
To ensure the reliability of isotopic purity measurements, the analytical method must be validated. The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[9][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.[11] For qNMR, this means resolving the analyte signals from solvent and impurity signals. For GC-MS, it involves chromatographic separation from other volatile components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[11]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[11] This can be assessed by analyzing a sample with a known isotopic purity.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] This is typically expressed as the relative standard deviation (RSD).
By validating the chosen analytical method according to these principles, researchers can have high confidence in the reported isotopic purity of their this compound.
Conclusion
Both qNMR and GC-MS are powerful techniques for assessing the isotopic purity of this compound, each with its own set of advantages and limitations. Quantitative ¹H NMR stands as the gold standard for accuracy, providing unambiguous structural information and a direct measure of the non-deuterated species. GC-MS offers superior sensitivity and the ability to determine the distribution of different isotopologues, which can be valuable information for certain applications.
The choice between NMR and MS will depend on the specific requirements of the analysis, such as the need for the highest accuracy, the amount of sample available, and the desired throughput. For the most rigorous characterization, a combined approach, leveraging the strengths of both techniques, is often recommended.[2][12]
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Xie, L., Zhao, Y., Sheng, L., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
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Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
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Singh, S., et al. (2017). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 9(3), 469-476. Retrieved from [Link]
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Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Retrieved from [Link]
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Sankar, G. G., et al. (2010). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences, 72(5), 654-657. Retrieved from [Link]
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A Comparative Guide to the Quantification of Triethylamine: Cross-Validation of Triethyl-d15-amine as an Internal Standard with LC-MS/MS, GC-MS, and qNMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the precise quantification of residual volatile amines, such as triethylamine (TEA), is a critical aspect of quality control and process optimization. Triethylamine is a commonly used base in organic synthesis, and its removal to acceptable levels is a mandatory step to ensure the safety and purity of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth technical comparison of three prevalent analytical techniques for the quantification of TEA, with a focus on the use of Triethyl-d15-amine as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based methods.
The objective of this guide is to offer a comprehensive cross-validation perspective, enabling researchers and analytical scientists to make informed decisions when selecting a quantification strategy. We will delve into the principles of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing detailed experimental protocols and comparative performance data.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The use of a stable isotope-labeled internal standard is widely recognized as the gold standard for quantitative analysis using mass spectrometry.[2] this compound, a deuterated analog of triethylamine, is an ideal internal standard for this purpose.[3][4] Its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[2] This co-elution and similar ionization response allow the SIL-IS to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise quantification.[5][6]
The key principle of isotope dilution mass spectrometry is the addition of a known amount of the SIL-IS to the sample at the earliest stage of the analytical workflow. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the analyte's concentration. This ratiometric measurement is inherently more robust and less susceptible to experimental variability than relying on an external calibration curve alone.[7]
Comparative Methodologies for Triethylamine Quantification
This guide will compare the following three methodologies for the quantification of triethylamine:
-
LC-MS/MS with this compound Internal Standard: A highly sensitive and selective method, particularly suitable for complex matrices.
-
GC-MS with this compound Internal Standard: A robust technique for volatile compounds like triethylamine, offering excellent chromatographic separation.
-
Quantitative NMR (qNMR): A primary analytical method that provides direct quantification without the need for an identical internal standard, relying on the fundamental relationship between signal intensity and the number of atomic nuclei.[8]
The following sections will detail the experimental protocols for each method and present a head-to-head comparison of their performance characteristics based on key validation parameters as stipulated by regulatory bodies like the FDA and EMA.[9][10]
Experimental Protocols
Quantification of Triethylamine using LC-MS/MS with this compound Internal Standard
This method is designed for high sensitivity and specificity, making it ideal for trace-level quantification of triethylamine in complex sample matrices.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10 mg of the sample (e.g., API) into a 10 mL volumetric flask.
-
Add 100 µL of a 1 µg/mL solution of this compound in methanol as the internal standard.
-
Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of triethylamine.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Triethylamine: 102.1 -> 86.1 (Quantifier), 102.1 -> 58.1 (Qualifier)
-
This compound: 117.2 -> 98.2 (Quantifier)
-
-
Workflow Diagram:
Caption: LC-MS/MS workflow for triethylamine quantification.
Quantification of Triethylamine using GC-MS with this compound Internal Standard
This method is well-suited for the analysis of volatile amines and can provide excellent separation from other volatile impurities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., dichloromethane).
-
In a GC vial, add 1 mL of the sample stock solution.
-
Add 10 µL of a 10 µg/mL solution of this compound in dichloromethane as the internal standard.
-
Prepare calibration standards in the same manner with varying concentrations of triethylamine.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: Rtx-Volatile Amine column (e.g., 30 m x 0.25 mm ID, 1.0 µm df)
-
Injector Temperature: 250 °C
-
Oven Program: 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Volume: 1 µL (split ratio 20:1)
-
MS System: Single quadrupole or triple quadrupole mass spectrometer
-
Ionization: Electron Ionization (EI), 70 eV
-
Selected Ion Monitoring (SIM) or MRM:
-
Triethylamine: m/z 86, 58
-
This compound: m/z 98
-
-
Workflow Diagram:
Caption: GC-MS workflow for triethylamine quantification.
Quantification of Triethylamine using Quantitative NMR (qNMR)
qNMR is a primary ratio method that allows for the direct quantification of an analyte against a certified internal standard of a different structure.[11]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 1 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Nucleus: ¹H
-
Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (e.g., 5x T1 of the slowest relaxing proton).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 64 scans).
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for triethylamine (e.g., the quartet of the CH2 groups at ~2.4 ppm) and a signal for the internal standard (e.g., the singlet of the vinyl protons of maleic acid at ~6.3 ppm).
-
Calculate the concentration of triethylamine using the following equation:[8]
Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / msample) * Puritystandard
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Workflow Diagram:
Caption: qNMR workflow for triethylamine quantification.
Performance Comparison
The following table summarizes the performance of the three methods based on typical validation parameters. The data presented is illustrative and representative of what can be expected from these techniques.
| Parameter | LC-MS/MS with this compound | GC-MS with this compound | Quantitative NMR (qNMR) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 1000 ng/mL | 10 - 5000 ng/mL | 0.1 - 10 mg/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 10 ng/mL | 0.1 mg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 5% | < 8% | < 3% |
| Specificity | Very High (MRM) | High (SIM/EI fragmentation) | High (Chemical Shift) |
| Throughput | High | Medium | Low |
| Matrix Effect | Compensated by SIL-IS | Less prone, but compensated by SIL-IS | Minimal |
Discussion and Recommendations
The cross-validation of these three distinct analytical methodologies provides a comprehensive understanding of their respective strengths and weaknesses for the quantification of triethylamine.
LC-MS/MS with this compound stands out for its exceptional sensitivity and specificity, making it the method of choice for trace-level analysis or when dealing with complex sample matrices where significant ion suppression may be a concern. The use of the deuterated internal standard is paramount to achieving the high accuracy and precision characteristic of this technique.[5][7]
GC-MS with this compound is a robust and reliable alternative, particularly for samples that are readily amenable to gas chromatography. While generally less sensitive than LC-MS/MS, its high resolving power can be advantageous for separating triethylamine from other volatile impurities.[12][13] The use of a dedicated column for volatile amines is recommended to ensure good peak shape and reproducibility.[14]
Quantitative NMR (qNMR) offers a unique advantage as a primary method of measurement, providing a direct and highly accurate quantification without the need for a chemically identical internal standard.[8][11] This makes it an excellent tool for the certification of reference materials or for orthogonal verification of results obtained from chromatographic methods. However, its lower sensitivity compared to mass spectrometry-based techniques limits its applicability for trace analysis.
Causality in Method Selection:
-
For high-throughput screening of residual triethylamine in drug substances , LC-MS/MS is often the preferred method due to its speed, sensitivity, and the robust nature of isotope dilution.
-
When developing a new synthetic route where various volatile byproducts may be present , the chromatographic separation offered by GC-MS can be invaluable for both quantification and impurity profiling.
-
For the definitive quantification of a triethylamine salt or to establish the purity of a triethylamine reference standard , qNMR is the most authoritative technique due to its fundamental relationship between signal intensity and molar concentration.
Conclusion
The cross-validation of analytical methods is a critical exercise in ensuring the reliability and consistency of quantitative data.[15][16] This guide has demonstrated that while all three discussed methods are capable of accurately quantifying triethylamine, their optimal applications differ. The use of This compound as a stable isotope-labeled internal standard in LC-MS/MS and GC-MS is a powerful strategy to mitigate experimental variability and ensure the trustworthiness of the results.[2][7] qNMR serves as an essential orthogonal technique for absolute quantification and method validation.
The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the intended purpose of the data, all within the framework of regulatory guidelines for analytical procedure validation.[9][10][17]
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FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
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Jonker, C. G., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
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Malz, F., & Jancke, H. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
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PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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Restek Corporation. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. [Link]
-
U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]
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Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1181-1192. [Link]
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Wu, Y., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Analytical Chemistry, 87(15), 7657-7664. [Link]
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Navigating the Regulatory Landscape: A Comparative Guide to Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving high-quality data for regulatory submissions. This guide provides an objective comparison of deuterated internal standards, such as Triethyl-d15-amine, against other common alternatives, supported by experimental data and regulatory insights, to aid in the selection of the most suitable IS for your bioanalytical assays.
In the landscape of regulated bioanalysis, particularly in studies supporting new drug applications, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the "gold standard".[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on their use, emphasizing the importance of isotopic purity and stability.[1][3] The International Council for Harmonisation (ICH) M10 guideline, which has been adopted by both the FDA and EMA, strongly advocates for the use of SIL-IS whenever possible to ensure data integrity.[2][4][5] This preference is rooted in the ability of deuterated standards to mimic the analyte of interest throughout sample preparation and analysis, thereby providing the most accurate and precise quantification.[2][6]
This compound is a deuterated stable isotope-labeled internal standard used in mass spectrometry to quantify triethylamine and related amines in various samples.[7] Its deuterated structure allows for clear differentiation from non-labeled compounds during analysis, which enhances the accuracy of detection and measurement.[7]
The "Gold Standard": Why Deuterated Standards Reign Supreme
The fundamental advantage of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest.[1][8] This ensures that it behaves similarly during sample preparation, extraction, chromatography, and ionization, effectively compensating for variability and matrix effects.[1][9][10] Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a significant source of imprecision in LC-MS/MS assays.[11][12] By co-eluting with the analyte, a deuterated IS experiences the same matrix effects, allowing for reliable correction and improving data accuracy.[9][13]
However, it is crucial to acknowledge that even deuterated standards are not a panacea. Potential pitfalls include isotopic crosstalk, where the signal of the analyte interferes with that of the internal standard, and the presence of unlabeled analyte as an impurity in the deuterated standard.[14][15][16] Furthermore, chromatographic separation between the analyte and its deuterated analogue can sometimes occur, leading to differential matrix effects and compromising quantification.[11][12][17]
Comparative Analysis: Deuterated vs. Other Internal Standards
The choice of an internal standard is a critical decision that directly impacts the quality of bioanalytical data. While deuterated standards are preferred, other options exist, each with its own set of advantages and disadvantages.
| Internal Standard Type | Advantages | Disadvantages | Regulatory Acceptance |
| Deuterated (e.g., this compound) | - Near-identical physicochemical properties to the analyte[1][8] - Co-elutes with the analyte, effectively compensating for matrix effects[9] - Improves accuracy and precision[18] | - Potential for isotopic crosstalk[14][16] - Presence of unlabeled analyte as an impurity[15] - Can sometimes exhibit chromatographic separation from the analyte[11][17] - Higher cost compared to structural analogs | Highly Recommended by FDA, EMA, and ICH[1][2][4] |
| Other Stable Isotope-Labeled (¹³C, ¹⁵N) | - Chemically and physically almost identical to the analyte[8] - Less prone to chromatographic separation compared to some deuterated standards[19] | - Generally more expensive and less readily available than deuterated standards | Highly Recommended by FDA, EMA, and ICH |
| Structural Analogs | - More affordable and widely available than SIL-IS | - Different physicochemical properties can lead to different extraction recovery and matrix effects[14][18] - May not co-elute with the analyte, leading to inadequate compensation for matrix effects[18] | Considered acceptable if a SIL-IS is not available , but requires more rigorous validation to demonstrate reliability.[14][20] |
Experimental Validation: A Framework for Trustworthiness
Detailed and robust experimental validation is crucial for any bioanalytical method submitted for regulatory approval.[1][21] Below are the methodologies for key experiments to assess the performance of an internal standard.
Experimental Protocol: Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the data (precision).[1]
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
-
Analyze five replicates of each QC level in at least three separate analytical runs.
-
Calculate the mean concentration, accuracy (% bias), and precision (% coefficient of variation, CV) for each QC level.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for all QCs, except for the LLOQ, which should be within ±20%. The precision (%CV) should not exceed 15% for all QCs, except for the LLOQ, which should not exceed 20%.[1]
Experimental Protocol: Selectivity
Objective: To assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Protocol:
-
Analyze at least six independent sources of the blank biological matrix.
-
Process one set of blank samples without the addition of the analyte or internal standard to assess for any interfering peaks at their respective retention times.[1]
-
Process another set of blank samples spiked only with the internal standard to ensure no contribution to the analyte's signal.
-
Acceptance Criteria: The response of any interfering peaks at the retention time of the analyte should be less than 20% of the response of the LLOQ. The response of any interfering peaks at the retention time of the internal standard should be less than 5% of the response of the internal standard.
Experimental Protocol: Matrix Effect
Objective: To evaluate the effect of the matrix on the ionization of the analyte and internal standard.
Protocol:
-
Obtain at least six different lots of the biological matrix.
-
Prepare two sets of samples for each lot:
-
Set A: Spike the analyte and internal standard into the post-extracted blank matrix.
-
Set B: Spike the analyte and internal standard into a neat solution.
-
-
Calculate the matrix factor (MF) for the analyte and the internal standard for each lot: MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix).
-
Calculate the IS-normalized MF: IS-normalized MF = MF of analyte / MF of internal standard.
-
Acceptance Criteria: The coefficient of variation of the IS-normalized MF across the different lots of matrix should not be greater than 15%.
Visualizing the Workflow
A well-defined workflow is essential for ensuring the consistency and reliability of bioanalytical data.
Caption: Bioanalytical workflow with a deuterated internal standard.
Decision-Making Framework
Choosing the appropriate internal standard requires a careful evaluation of scientific needs, regulatory requirements, and practical considerations.
Caption: Decision tree for internal standard selection.
Conclusion
The use of deuterated internal standards, such as this compound, is a cornerstone of modern, high-quality bioanalysis. Their ability to closely mimic the behavior of the analyte of interest provides unparalleled correction for experimental variability, leading to more accurate and precise data. While challenges such as isotopic crosstalk and the potential for chromatographic separation exist, these can be mitigated through careful method development and rigorous validation. Adherence to regulatory guidelines from bodies like the FDA and EMA, as embodied in the ICH M10 guideline, ensures that the data generated is robust, reliable, and suitable for supporting regulatory submissions. By understanding the principles behind the use of deuterated standards and implementing a thorough validation strategy, researchers can have the utmost confidence in their bioanalytical results.
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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Unknown. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. Retrieved from [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
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European Medicines Agency. (n.d.). Bioanalytical method validation. Retrieved from [Link]
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Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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Chromatography Forum. (2013). Internal standard in LC-MS/MS. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Triethyl-d15-amine
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that meticulous handling of specialized reagents extends beyond the benchtop; it encompasses a cradle-to-grave responsibility, culminating in safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Triethyl-d15-amine, a deuterated isotopologue of triethylamine. While its chemical reactivity mirrors that of its non-labeled counterpart, the principles of safe disposal are paramount to ensure laboratory safety, environmental protection, and regulatory compliance.
Understanding the Hazard Profile of this compound
This compound ((C₂D₅)₃N) is a highly flammable liquid and vapor that is also toxic and corrosive.[1][2][3] Acute exposure through ingestion, inhalation, or skin contact can be harmful, and the substance can cause severe skin burns and eye damage.[1][3][4] Therefore, all disposal procedures must be approached with the utmost caution, treating the compound as a hazardous waste.
| Property | Data | Source(s) |
| CAS Number | 66688-79-7 | [1][3][5] |
| Molecular Formula | (C₂D₅)₃N | [3][5] |
| Molecular Weight | 116.28 g/mol | [2][3] |
| Appearance | Colorless liquid | [6][7] |
| Odor | Strong, ammonia or fish-like | [6][7] |
| Flash Point | -7 °C (19.4 °F) - closed cup | |
| Boiling Point | 88.8 °C (191.8 °F) | [1] |
| GHS Hazard Statements | H225, H302, H311 + H331, H314, H335 | [1] |
| Hazard Class | 3 (Flammable Liquid) | [6] |
| Disposal Consideration | Hazardous Waste | [6][8] |
Core Disposal Directive: A Step-by-Step Procedural Guide
The overarching principle for the disposal of this compound is that it must be managed as hazardous waste in accordance with all applicable federal, state, and local regulations.[6][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][9][10]
Step 1: Waste Collection and Segregation
Proper segregation of waste streams is the foundation of safe chemical disposal.
-
Designated Waste Container: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated, properly labeled hazardous waste container.[11][12] The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE). Do not use metal containers if the waste is mixed with water.[10]
-
Labeling: Clearly label the container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and volume.[8][12]
-
Segregation: Keep the this compound waste container separate from incompatible materials, particularly strong acids and oxidizing agents, to prevent violent reactions.[6][11]
-
Container Integrity: Ensure the waste container is always tightly sealed except when adding waste to prevent the release of flammable and toxic vapors.[11][12] Store the container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][11]
Step 2: Small-Scale Laboratory Spills
In the event of a small spill, immediate and appropriate action is crucial to mitigate hazards.
-
Eliminate Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and remove any other potential sources of ignition.[6]
-
Ventilation: Ensure the area is well-ventilated to disperse vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills or in poorly ventilated areas, a respirator may be necessary.[11][13]
-
Containment and Absorption: Contain the spill using an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.[4][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[6][9]
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and any contaminated items for disposal as hazardous waste.[4]
Step 3: Disposal of Bulk Quantities
The disposal of larger quantities of this compound must be handled by a licensed hazardous waste disposal company.[11]
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary resource for arranging the disposal of hazardous waste. They will have established procedures and contracts with certified disposal vendors.
-
Licensed Disposal Facility: The most common and recommended method for the disposal of flammable organic solvents like this compound is incineration at a licensed hazardous waste treatment facility.[4] This process ensures the complete destruction of the compound. While the deuterium labeling does not significantly alter the combustion process, it is a unique identifier of the molecule's origin.[14][15]
-
Neutralization as a Pre-treatment: In some cases, neutralization of the amine with a dilute acid (e.g., hydrochloric acid) may be considered as a pre-treatment step to form the less volatile triethylamine hydrochloride salt.[16][17] However, this should only be performed by trained personnel in a controlled environment, as the reaction is exothermic. The resulting salt solution must still be disposed of as hazardous waste.
Decision-Making Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from meticulous collection and segregation to the engagement of professional disposal services—researchers can ensure they are meeting their regulatory obligations and fostering a safe working environment. Always consult your institution's specific guidelines and the Safety Data Sheet for the most current information.
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Navigating the Safe Handling of Triethyl-d15-amine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the precise and safe handling of specialized chemical reagents is paramount. Triethyl-d15-amine, a deuterated analog of triethylamine, is a valuable compound in various applications, including as an internal standard in mass spectrometry-based analyses. While its isotopic labeling does not significantly alter its chemical reactivity compared to its non-deuterated counterpart, it is crucial to handle this compound with a thorough understanding of its potential hazards and the necessary safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations involving this compound.
Understanding the Risks: A Foundation for Safe Handling
This compound, like triethylamine, is a highly flammable, corrosive, and toxic substance.[1][2][3] The primary routes of exposure are inhalation, skin contact, and ingestion, each posing significant health risks.[4] Understanding the causality behind these hazards is the first step in establishing a robust safety protocol.
Flammability: this compound is a highly flammable liquid and vapor.[1][3][5] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[4][6] Therefore, all work with this compound must be conducted away from open flames, sparks, and hot surfaces.[1][3] The use of non-sparking tools and explosion-proof electrical equipment is mandatory.[1][2][5]
Corrosivity and Toxicity: This compound is corrosive and can cause severe skin burns and eye damage upon contact.[1][2][3][4] Inhalation of vapors can lead to respiratory irritation, and higher exposures may cause a build-up of fluid in the lungs (pulmonary edema), a medical emergency.[4][6] It is also toxic if swallowed or absorbed through the skin.[1][2] Chronic exposure may affect the liver and kidneys.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specification and Rationale |
| Hand Protection | Wear protective gloves made from materials that are resistant to permeation by triethylamine. Recommended materials include Nitrile, Polyvinyl Alcohol, and Viton®.[6] Always inspect gloves for any signs of degradation before use and change them frequently. |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement.[5] When there is a risk of splashing, a face shield should be worn in addition to goggles to provide full-face protection.[4] |
| Skin and Body Protection | A lab coat is standard, but for larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit is necessary.[4][6] Flame-retardant and antistatic protective clothing is also recommended. |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3] If exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A well-defined operational plan ensures that all safety measures are integrated into the workflow. The following diagram and steps outline a safe handling process for this compound.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
